Product packaging for Cyclohexyl phenylcarbamate(Cat. No.:CAS No. 3770-95-4)

Cyclohexyl phenylcarbamate

Cat. No.: B1582200
CAS No.: 3770-95-4
M. Wt: 219.28 g/mol
InChI Key: CEUNIYVZFAQQSI-UHFFFAOYSA-N
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Description

Cyclohexyl phenylcarbamate (CAS 3770-95-4) is a synthetic carbamate ester with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is recognized in cosmetic science for its function as a skin conditioning agent, where it helps to maintain the skin in good condition . Beyond its cosmetic applications, this compound is a compound of significant interest in pharmacological research. It belongs to a class of compounds known as cyclohexylcarbamic acid aryl esters, which are studied as potent and selective inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is the primary enzyme responsible for the breakdown of endogenous cannabinoids (endocannabinoids) like anandamide. By inhibiting FAAH, these carbamate-based compounds can elevate levels of endocannabinoids in the brain, producing effects that have been investigated for their anxiolytic, antidepressant, and analgesic potential in preclinical studies . The carbamate group is key to its activity, as it can covalently bind to the serine residue in the enzyme's active site, leading to prolonged inhibition . The crystalline structure of this compound has been determined by X-ray diffraction, revealing that molecules form infinite chains in the solid state via N-H···O hydrogen bonds . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B1582200 Cyclohexyl phenylcarbamate CAS No. 3770-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl N-phenylcarbamate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUNIYVZFAQQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289228
Record name cyclohexyl phenylcarbamate
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3770-95-4
Record name 3770-95-4
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Record name cyclohexyl phenylcarbamate
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Record name cyclohexyl N-phenylcarbamate
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Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclohexyl Phenylcarbamate (CAS 3770-95-4)

From: Gemini, Senior Application Scientist

Foreword: A Molecule of Quiet Utility

This compound, while not a household name, represents a classic chemical structure with relevance in both material science and as a structural motif in medicinal chemistry. As a carbamate, or urethane, it belongs to a class of compounds recognized for their stability and diverse applications, from polymers to pharmaceuticals.[1] This guide moves beyond a simple data sheet to provide a comprehensive technical overview for the laboratory professional. We will delve into its synthesis, purification, and characterization, grounding our discussion in the fundamental chemistry that dictates these protocols. The aim is to equip the reader with not only the "how" but the "why," fostering a deeper understanding of this compound's behavior and potential.

Physicochemical and Structural Characteristics

This compound is a solid, neutral organic compound.[2] Its core structure consists of a central carbamate linkage connecting a phenyl group and a cyclohexyl group. The planarity of the phenyl ring and the chair conformation of the cyclohexyl ring create a specific three-dimensional architecture.[3] The crystal structure reveals that molecules are linked by N—H⋯O hydrogen bonds, forming polymeric chains.[3]

A summary of its key physical and computed properties is presented below.

PropertyValueSource
CAS Number 3770-95-4[4][5]
Molecular Formula C₁₃H₁₇NO₂[4][5][6]
Molecular Weight 219.28 g/mol [4][5][6]
Melting Point 85-86 °C[4]
Boiling Point 296 °C[4]
Density 1.10 g/cm³[4]
Appearance Colorless needles (when recrystallized)[3]
Water Solubility 12.78 mg/L @ 25 °C (estimated)[7]
XLogP3 3.3[5][6]
Topological Polar Surface Area 38.3 Ų[5][6]

Synthesis: The Urethane Formation

The synthesis of this compound is a classic example of nucleophilic addition to an isocyanate. The reaction proceeds by the attack of the lone pair of electrons on the oxygen atom of cyclohexanol onto the electrophilic carbon atom of the isocyanate group in phenyl isocyanate.[8] This reaction is typically performed in an aprotic solvent to prevent side reactions with the highly reactive isocyanate. The kinetics of this reaction are well-studied, with the reactivity of the alcohol being a key factor; secondary alcohols like cyclohexanol react readily, though potentially slower than less sterically hindered primary alcohols.[9]

G cluster_reactants Reactants cluster_product Product Phenyl Isocyanate Phenyl Isocyanate Product This compound Phenyl Isocyanate->Product + Cyclohexanol Cyclohexanol Cyclohexanol:s->Product:n

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a robust method for the laboratory-scale synthesis of this compound from phenyl isocyanate and cyclohexanol.

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (filled with CaCl₂), add cyclohexanol (1.0 g, 10 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the cyclohexanol in 20 mL of anhydrous dichloromethane. Begin stirring to ensure the solution is homogenous.

  • Reactant Addition: In a single portion, add phenyl isocyanate (1.19 g, 10 mmol, 1.0 eq) to the stirring solution at room temperature. Note: Phenyl isocyanate is toxic and lachrymatory; handle with extreme care in a well-ventilated fume hood.[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude solid can then be purified.

Purification Methodologies

Purification is critical to obtaining a final product of high purity, suitable for further research or application. For a solid, neutral compound like this compound, recrystallization is the most effective method.[3] An initial acid-base extraction can also be employed to remove any acidic or basic impurities from the crude reaction mixture.[2]

G A Crude Solid Product B Dissolve in Minimum Hot Solvent (e.g., Ethyl Acetate) A->B C Hot Gravity Filtration (Removes insoluble impurities) B->C D Allow Filtrate to Cool Slowly C->D E Induce Crystallization (Room Temp -> Ice Bath) D->E F Vacuum Filtration (Collect pure crystals) E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Caption: General Workflow for Recrystallization.

Experimental Protocol: Recrystallization

This protocol is a standard procedure for purifying solid carbamates.[2][10][11] Ethyl acetate is a reported solvent for the recrystallization of this specific compound.[3]

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., on a hot plate) with stirring until it boils and the solid dissolves completely. Add more solvent in small portions only if necessary.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.[10] This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities. Dry the crystals under vacuum to yield the purified this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.

G cluster_workflow Analytical Workflow A Purified Compound B Purity Assessment (TLC, HPLC) A->B C Structural Confirmation D Spectroscopy (NMR, IR, MS) B->D If Pure

Caption: Standard Analytical Characterization Workflow.

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid purity assessment and reaction monitoring.[12] For carbamates, silica gel plates are commonly used. A typical mobile phase could be a mixture of hexane and ethyl acetate. Visualization can be achieved under UV light or by using a staining agent, such as a p-nitrobenzenediazonium fluoborate spray after treatment with KOH, which is effective for some carbamates.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine purity. For carbamates, reversed-phase columns (e.g., C18) are often employed with a mobile phase of acetonitrile and water.[13][14] Detection is typically performed using a UV detector.

Spectroscopic Methods

Spectroscopy provides definitive structural confirmation.[15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carbamate functional group.

    • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

    • C=O (Amide I) Stretch: A strong, sharp peak around 1680-1720 cm⁻¹.[17] The exact position can be influenced by hydrogen bonding.[18]

    • C-N Stretch & N-H Bend (Amide II): A peak around 1520-1540 cm⁻¹.[17]

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals:

      • Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 7.0-7.5 ppm (5H).

      • NH Proton: A broad singlet, typically between δ 6.5-8.0 ppm (1H). Its position can vary with concentration and solvent.

      • Cyclohexyl Protons (C₆H₁₁): A series of broad multiplets in the aliphatic region, approximately δ 1.2-2.0 ppm (10H) for the CH₂ groups and a distinct signal for the CH-O proton around δ 4.5-5.0 ppm (1H).

    • ¹³C NMR: The carbon NMR would show:

      • Carbonyl Carbon (C=O): A signal around δ 153-156 ppm.

      • Aromatic Carbons: Signals in the δ 118-140 ppm region.

      • CH-O Carbon: A signal around δ 75-80 ppm.

      • Aliphatic Carbons (Cyclohexyl): Signals in the δ 23-35 ppm region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

    • Molecular Ion (M⁺): A peak at m/z = 219, corresponding to the molecular weight of C₁₃H₁₇NO₂.

    • Fragmentation: Common fragmentation patterns would involve cleavage of the carbamate bond, potentially yielding fragments corresponding to the phenyl isocyanate cation radical (m/z 119) or the cyclohexoxy cation (m/z 99).

Applications and Biological Context

While specific, high-profile applications for this compound are not extensively documented, its chemical nature places it in contexts relevant to researchers.

  • Cosmetic Ingredient: It is listed for use in cosmetics as a skin conditioning agent.[6][7] In this role, it likely functions as an emollient.

  • Precursor/Intermediate: As a stable carbamate, it can serve as a precursor in the synthesis of more complex molecules. The carbamate linkage is an important pharmacophore and is found in numerous approved therapeutic agents.[1]

  • Drug Design Research: The carbamate functional group is widely used in medicinal chemistry as a stable surrogate for the more labile peptide bond.[1][17] It can improve a molecule's metabolic stability and ability to cross cell membranes.[1] Therefore, while this specific molecule may not be a drug candidate itself, it serves as a model compound for studying the physicochemical properties and biological interactions of the N-phenylcarbamate moiety attached to a lipophilic cyclohexyl group.[19]

Safety and Handling

Proper handling is essential when working with any chemical. Based on aggregated GHS data, this compound presents the following hazards:

  • GHS Classification: Acute Toxicity, Oral, Category 4.[5][6]

  • Hazard Statement: H302 - Harmful if swallowed.[5][6]

  • Pictogram:

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[5][6]

    • P270: Do not eat, drink or smoke when using this product.[5][6]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]

    • P330: Rinse mouth.[5][6]

    • P501: Dispose of contents/container in accordance with local regulations.[5][6]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • El-Dib, M. A., & Aly, O. A. (1976). Thin Layer Chromatography of Some Carbamate and Phenylurea Pesticides.
  • Srivastava, S. K., & Singh, P. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry, 5(3), 364-366.
  • BenchChem. (2025).
  • ECHEMI. (n.d.).
  • Ernst, G. F., Röder, S. J., Tjan, G. H., & Jansen, J. T. (1975). Thin layer chromatographic detection and indirect gas chromatographic determination of three carbamate pesticides. Journal of the Association of Official Analytical Chemists, 58(5), 1015–1019.
  • Journal of AOAC INTERNATIONAL. (2020). Thin Layer Chromatography of Some Carbamate and Phenylurea Pesticides. Oxford Academic.
  • chemBlink. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • The Good Scents Company. (n.d.).
  • Raspoet, G., De Vleeschouwer, F., & Peeters, D. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885.
  • LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water.
  • Shahwar, D., Ahmad, M., Khan, M. A., Parvez, M., & Ahmad, V. U. (2010). Phenyl N-cyclohexylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2818.
  • NIUS Chemistry Experiments. (n.d.).
  • Wikipedia. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Cyclohexyl Phenyl Ether. BenchChem.
  • ResearchGate. (n.d.). IR spectra of N-cyclohexyl-o-nitrophenylcarbamate.
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
  • Wade, L. G. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • BenchChem. (n.d.).
  • Al-Rawi, H., Loureiro-Morais, L., & Tiritiris, I. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(2), 145–149.
  • Lee, J. Y., et al. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)
  • Han, Y., et al. (2010). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents.
  • ResearchGate. (2025). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction.

Sources

Synthesis of cyclohexyl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Cyclohexyl N-phenylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexyl N-phenylcarbamate is a significant organic compound within the broader class of carbamates, which are structurally characterized by the -NHC(=O)O- functional group. These compounds are pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes.[1][2][3] This guide provides a comprehensive exploration of the primary synthetic pathways to cyclohexyl N-phenylcarbamate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The predominant methods—the reaction of phenyl isocyanate with cyclohexanol and the aminolysis of phenyl chloroformate with cyclohexylamine—are discussed in detail, weighing their respective advantages and challenges. This document is intended to serve as a practical and authoritative resource for laboratory professionals engaged in the synthesis and application of this important carbamate ester.

Introduction: The Significance of Carbamates

Carbamates are esters of the unstable carbamic acid (NH₂COOH).[1] Their stability and versatile reactivity make them foundational building blocks in modern organic chemistry. The carbamate linkage is a key structural motif in a vast array of commercially important products, from high-performance polyurethane polymers to life-saving pharmaceuticals and crop-protecting insecticides.[1][3]

The synthesis of specific carbamates, such as cyclohexyl N-phenylcarbamate, is often a critical step in the development of new chemical entities. The molecule itself features a central carbamate group linking a phenyl ring and a cyclohexyl moiety, providing a unique combination of aromatic and aliphatic characteristics that can be exploited in further synthetic transformations or for direct biological applications. Understanding the nuances of its synthesis is therefore crucial for researchers aiming to leverage its chemical properties.

Core Synthetic Methodologies

The formation of the carbamate bond can be achieved through several distinct chemical strategies. For cyclohexyl N-phenylcarbamate, two principal routes are preeminent in laboratory and industrial settings, each with a unique mechanistic basis and practical considerations.

Route 1: Nucleophilic Addition of Cyclohexanol to Phenyl Isocyanate

This is the most direct and widely employed method for synthesizing N-aryl carbamates. It relies on the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O).

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen of cyclohexanol on the electrophilic carbonyl carbon of phenyl isocyanate.[1] The lone pair of electrons on the alcohol's oxygen atom initiates the bond formation, leading to a transient intermediate that rapidly rearranges to the stable carbamate product.

The reaction kinetics are typically second-order, dependent on the concentration of both the alcohol and the isocyanate.[4] The rate can be significantly influenced by the solvent and the self-association of alcohol molecules; alcohol polymers (dimers, trimers) are often more reactive than monomers.[5] While the reaction can proceed without a catalyst, it is often accelerated by the addition of tertiary amines (e.g., triethylamine, DABCO) or organotin compounds, which can activate the alcohol or the isocyanate.[6]

  • Advantages:

    • High atom economy with no byproducts generated.

    • Generally proceeds with high yield and purity.

    • Simple reaction setup and workup.

  • Disadvantages:

    • Significant Safety Hazard: Phenyl isocyanate is highly toxic, a potent lachrymator, and extremely sensitive to moisture.[7][8] Water contamination leads to the formation of an unstable carbamic acid, which decarboxylates to aniline. The resulting aniline can then react with another molecule of isocyanate to form an undesired diphenylurea byproduct, complicating purification and reducing yield.

Route 2: Acyl Substitution of Phenyl Chloroformate with Cyclohexylamine

This alternative pathway avoids the use of isocyanates by forming the carbamate bond through the reaction of an amine with a chloroformate.[1]

Mechanism and Rationale: This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of cyclohexylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate.[9][10] The tetrahedral intermediate formed then collapses, expelling a chloride ion as the leaving group.

A crucial aspect of this method is the concurrent production of hydrochloric acid (HCl). The generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (typically 1.0-1.2 equivalents), such as triethylamine or pyridine, is mandatory to act as an acid scavenger, neutralizing the HCl as it forms.[9][10]

  • Advantages:

    • Avoids the handling of highly toxic and moisture-sensitive isocyanates.

    • The starting materials, while hazardous, are generally more stable than isocyanates.

  • Disadvantages:

    • Generates a stoichiometric amount of hydrochloride salt waste, which must be removed during workup.[8]

    • Phenyl chloroformate is a corrosive and toxic reagent.[10]

Experimental Protocols

The following protocols are provided as detailed, self-validating workflows for researchers. All operations involving hazardous reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol for Route 1: Phenyl Isocyanate Method

Materials:

  • Cyclohexanol

  • Phenyl Isocyanate

  • Anhydrous Toluene (or other dry, aprotic solvent like THF or Dichloromethane)

  • Hexanes

Equipment:

  • Dry, two-necked round-bottom flask with a magnetic stir bar

  • Condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Syringe and septum

  • Heating mantle with a temperature controller

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). To the round-bottom flask, add cyclohexanol (1.0 eq.).

  • Dissolution: Add anhydrous toluene via syringe to dissolve the cyclohexanol (concentration approx. 0.5-1.0 M).

  • Reactant Addition: While stirring the solution at room temperature, add phenyl isocyanate (1.0 eq.) dropwise via syringe over 5-10 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C and allow it to stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The disappearance of the isocyanate can also be monitored by IR spectroscopy (disappearance of the strong -N=C=O stretch around 2250-2275 cm⁻¹).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The crude product is often a solid. Triturate the solid with cold hexanes to remove any unreacted starting material. Filter the solid and wash with additional cold hexanes. If further purification is needed, the product can be recrystallized from a suitable solvent system such as ethanol/water or toluene/hexanes.

  • Drying: Dry the purified white solid under vacuum to yield cyclohexyl N-phenylcarbamate.

Protocol for Route 2: Phenyl Chloroformate Method

Materials:

  • Cyclohexylamine

  • Phenyl Chloroformate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Two-necked round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: To the round-bottom flask, add cyclohexylamine (1.0 eq.) and dichloromethane.

  • Base Addition: Add triethylamine (1.1 eq.) to the solution. Cool the flask in an ice bath to 0 °C.

  • Reactant Addition: Add phenyl chloroformate (1.05 eq.), dissolved in a small amount of DCM, to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the cyclohexylamine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure cyclohexyl N-phenylcarbamate.

Visualization of Synthetic Workflow & Mechanism

Workflow Diagram

The general laboratory workflow for the synthesis via the isocyanate route can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Cyclohexanol & Phenyl Isocyanate Rxn_Vessel Reaction at 50-60°C (Inert Atmosphere) Reactants->Rxn_Vessel Solvent Anhydrous Toluene Solvent->Rxn_Vessel Concentration Solvent Removal (Rotovap) Rxn_Vessel->Concentration 2-4h Purification Recrystallization (e.g., Toluene/Hexanes) Concentration->Purification Characterization NMR, IR, MP Analysis Purification->Characterization G cluster_reactants cyc Cyclohexanol (Nucleophile) inter Zwitterionic Intermediate cyc->inter Nucleophilic Attack iso Phenyl Isocyanate (Electrophile) iso->inter prod Cyclohexyl N-phenylcarbamate inter->prod Proton Transfer

Caption: Mechanism of carbamate formation from an isocyanate and an alcohol.

Characterization and Data Summary

The final product should be a white solid. Its identity and purity are confirmed using standard analytical techniques.

  • Appearance: White crystalline solid.

  • Melting Point: Expected to be in the range of 80-85 °C, though this can vary with purity.

  • Infrared (IR) Spectroscopy: Key peaks include a strong C=O (urethane carbonyl) stretch around 1680-1720 cm⁻¹, an N-H stretch around 3300-3400 cm⁻¹, and C-O stretching bands. The characteristic sharp isocyanate peak (~2270 cm⁻¹) from the starting material should be absent. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons of the phenyl group (~7.0-7.5 ppm), a broad singlet for the N-H proton, a multiplet for the C-H proton of the cyclohexyl ring attached to the oxygen, and a series of multiplets for the remaining cyclohexyl protons. [12] * ¹³C NMR: Expect a signal for the carbonyl carbon around 153-156 ppm, along with distinct signals for the aromatic and aliphatic carbons. [12] Table 1: Physicochemical Properties of Cyclohexyl N-phenylcarbamate

      Property Value Source
      Molecular Formula C₁₃H₁₇NO₂ [12][13]
      Molecular Weight 219.28 g/mol [12][13]
      IUPAC Name cyclohexyl N-phenylcarbamate [12]
      CAS Number 3770-95-4 [13]
      Topological Polar Surface Area 38.3 Ų [12][13]
      Hydrogen Bond Donor Count 1 [12][13]

      | Hydrogen Bond Acceptor Count | 2 | [12][13]|

Safety and Handling

Professional laboratory diligence is paramount when performing these syntheses due to the hazardous nature of the reagents.

  • Phenyl Isocyanate: Highly toxic by inhalation and contact. It is a severe irritant to the eyes, skin, and respiratory system and is a known lachrymator. It reacts violently with water. All handling must be done in a high-efficiency fume hood. [7][8]* Phenyl Chloroformate: Corrosive and toxic. Causes severe skin burns and eye damage. It is also moisture-sensitive. Handle with extreme care in a fume hood. [10]* Cyclohexanol: Harmful if swallowed and can cause skin and eye irritation. * Amines (Cyclohexylamine, Triethylamine): Corrosive and flammable. Can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): At a minimum, safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to all reagents; check compatibility charts) are required.

  • Waste Disposal: Quench reactive reagents like isocyanates and chloroformates carefully with a suitable nucleophile (e.g., isopropanol) before disposal. All chemical waste must be disposed of in accordance with institutional and local regulations.

References

  • Wikipedia. (n.d.). Carbamate.
  • Fábián, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
  • Fábián, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. National Center for Biotechnology Information.
  • Feller, M., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis.
  • Özdemir, Ü., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246597, cyclohexyl N-phenylcarbamate.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
  • McGhee, W. D., et al. (2000). Efficient carbamate synthesis. Google Patents.
  • Ion, A., et al. (2008). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry.
  • Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2013). LICP Develops New Method for Synthesizing Cyclohexylcarbamate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 278882, phenyl N-cyclohexylcarbamate.
  • Shahwar, D., et al. (2010). Phenyl N-cyclohexylcarbamate. Acta Crystallographica Section E: Structure Reports Online.
  • Sivakamasundari, S., & Ganesan, R. (1984). Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium. OSTI.GOV.
  • Jetir.org. (n.d.). SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1'-BIPHENYL]-2-YLCARBAMATE.
  • Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society.
  • Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2.
  • Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
  • Large, J., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
  • Almirall, S.A. (2018). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122381969, [(1S,2R)-2-hydroxycyclohexyl] N-phenylcarbamate.
  • Shahwar, D., et al. (2009). Phenyl N-cyclohexylcarbamate. ResearchGate.
  • Weisman, G. R., et al. (2009). Process for the preparation of phenylcarbamates. Google Patents.
  • Castro, E. A., et al. (2001). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. ResearchGate.
  • Zhang, D., et al. (2025). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering.
  • ResearchGate. (n.d.). IR spectra of N-cyclohexyl-o-nitrophenylcarbamate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17451, Methyl phenylcarbamate.

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An In-depth Technical Guide to Cyclohexyl Phenylcarbamate: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl phenylcarbamate, a molecule of significant interest in various scientific domains, warrants a comprehensive understanding of its physicochemical properties and analytical profiles. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of this compound, moving beyond basic data to offer insights into its synthesis, characterization, and potential applications. As a Senior Application Scientist, the following discourse is structured to not only present technical data but also to elucidate the underlying principles and experimental considerations.

Molecular Identity and Structure

This compound, systematically named cyclohexyl N-phenylcarbamate, is a carbamate ester characterized by a cyclohexyl group attached to the oxygen of the carbamate functionality and a phenyl group on the nitrogen atom.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 3770-95-4[1]
PubChem CID 246597[1]
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]
IUPAC Name cyclohexyl N-phenylcarbamate[1]
Synonyms Cyclohexyl carbanilate, NSC 59905[1][2]
InChI InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)[1]
SMILES C1CCC(CC1)OC(=O)NC2=CC=CC=C2[1]

The structural arrangement of this compound, with its aromatic and aliphatic moieties linked by a carbamate bridge, imparts a unique combination of properties that influence its reactivity, stability, and biological interactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and application.

Table 2: Physical Properties of this compound

PropertyValueSource
Melting Point 85-86 °C
Boiling Point 296 °C
Appearance White solid[3]
Water Solubility 12.78 mg/L at 25 °C (estimated)[4]
XLogP3 3.3[5]
Chemical Properties and Reactivity

The carbamate functional group is the primary determinant of the chemical reactivity of this compound. Carbamates are generally stable but can undergo hydrolysis under acidic or basic conditions, although they are typically more resistant to hydrolysis than esters. The stability of the carbamate bond is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group.

The thermal decomposition of carbamates can proceed via different pathways, often leading to the formation of an isocyanate and an alcohol. For this compound, thermal stress could potentially lead to the formation of phenyl isocyanate and cyclohexanol.

Synthesis of this compound

The synthesis of carbamates can be achieved through several routes. A common and effective method for the preparation of this compound involves the reaction of phenyl isocyanate with cyclohexanol. This reaction is typically carried out in an aprotic solvent and may be catalyzed by a base.

Experimental Protocol: Synthesis from Phenyl Isocyanate and Cyclohexanol

This protocol outlines a laboratory-scale synthesis of this compound. The causality behind the choice of reagents and conditions lies in the nucleophilic addition of the hydroxyl group of cyclohexanol to the electrophilic carbonyl carbon of phenyl isocyanate.

Materials:

  • Phenyl isocyanate

  • Cyclohexanol

  • Anhydrous toluene

  • Triethylamine (catalyst)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve cyclohexanol (1.0 equivalent) in anhydrous toluene.

  • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the solution.

  • While stirring the solution at room temperature, add phenyl isocyanate (1.0 equivalent) dropwise. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to yield pure this compound as a white solid.

Synthesis_Workflow reagents Cyclohexanol Phenyl Isocyanate Triethylamine (catalyst) reaction Reaction Mixture (Reflux, 2-4h) reagents->reaction solvent Anhydrous Toluene solvent->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup drying Drying (MgSO₄) workup->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization (Hexane/EtOAc) evaporation->purification product Pure Cyclohexyl Phenylcarbamate purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The unambiguous identification and purity assessment of synthesized this compound are crucial for its use in any application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the range of 7.0-7.5 ppm), the methine proton of the cyclohexyl group attached to the oxygen (downfield shift due to the electronegative oxygen), and the methylene protons of the cyclohexyl ring (in the aliphatic region, typically 1.0-2.0 ppm). The NH proton of the carbamate group will appear as a broad singlet, and its chemical shift can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons of the phenyl ring, and the carbons of the cyclohexyl ring.

The IR spectrum of this compound provides key information about its functional groups. Expected characteristic absorption bands include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the N-H bond of the carbamate.

  • C=O stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ for the carbonyl group of the carbamate.

  • C-O stretch: Bands in the 1200-1250 cm⁻¹ region corresponding to the C-O stretching vibrations of the carbamate ester.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 219. The fragmentation pattern may show characteristic losses of the cyclohexyl group or other fragments related to the carbamate linkage.

Chromatographic Analysis

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method would be suitable for its analysis.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method allows for the separation of this compound from potential impurities and starting materials.

HPLC_Workflow sample Sample Injection column C18 Reverse-Phase Column sample->column elution Mobile Phase Elution (Acetonitrile/Water Gradient) column->elution detection UV Detection (254 nm) elution->detection data Chromatogram (Purity Assessment) detection->data

Caption: General workflow for HPLC analysis of this compound.

Due to the thermal lability of many carbamates, GC analysis can be challenging. However, with appropriate techniques such as cool on-column injection and fast temperature programming, thermal degradation can be minimized. GC coupled with mass spectrometry (GC-MS) can provide both separation and structural information.

Applications and Research Directions

While this compound is listed as a skin conditioning agent in cosmetic formulations, its structural motifs suggest potential for broader research applications, particularly in the fields of medicinal chemistry and materials science.[5]

  • Drug Development: The carbamate linkage is a common feature in many pharmaceutical agents. The combination of a lipophilic cyclohexyl group and an aromatic phenyl group in this compound makes it an interesting scaffold for the design of new bioactive molecules. Related structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

  • Materials Science: The rigid phenyl group and the flexible cyclohexyl group, connected by the polar carbamate linker, could impart interesting properties for the development of novel polymers, liquid crystals, or other functional materials.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound. By understanding these fundamental aspects, researchers and scientists can better utilize this compound in their respective fields, from developing new analytical methods to exploring its potential in drug discovery and materials science. The provided experimental protocols and analytical workflows serve as a practical resource for the scientific community.

References

  • SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1‘- BIPHENYL]-2-YLCARBAMATE - Jetir.Org. (n.d.).
  • Phenyl N-cyclohexylcarbamate - PMC - PubMed Central - NIH. (n.d.).
  • cyclohexyl N-phenylcarbamate | C13H17NO2 | CID 246597 - PubChem. (n.d.).
  • This compound, 3770-95-4 - The Good Scents Company. (n.d.).
  • Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC. (n.d.).
  • 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate - MDPI. (n.d.).
  • Cyclohexyl carbamate derivative 3 | C17H25NO2 | CID 54670072 - PubChem. (n.d.).
  • Synthesis of cyclohexyl cyclohexylcarbamate - PrepChem.com. (n.d.).
  • Synthesis of 1-phenyl-3-cyclohexylurea - PrepChem.com. (n.d.).
  • This compound - FlavScents. (n.d.).

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Cyclohexyl phenylcarbamate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of Cyclohexyl Phenylcarbamate

Abstract

This technical guide provides a comprehensive examination of the molecular weight of this compound (CAS No. 3770-95-4), a crucial parameter for research, drug development, and quality control. We delve into the theoretical calculation based on its molecular formula and detail the gold-standard experimental methodologies for its empirical verification. This document serves as a practical resource for scientists, offering not only data but also the underlying principles and detailed protocols for mass spectrometry and nuclear magnetic resonance spectroscopy. The synthesis pathway and its implications for sample purity are also discussed, presenting a holistic and self-validating approach to confirming the precise molecular identity of this compound.

Compound Profile: this compound

This compound, also known as cyclohexyl N-phenylcarbamate, belongs to the carbamate class of organic compounds, characterized by the -OC(=O)N- functional group. Its molecular structure, consisting of a cyclohexyl ring and a phenyl group linked by a carbamate ester, dictates its chemical and physical properties. Accurate knowledge of its molecular weight is the first and most fundamental step in any quantitative analysis, serving as the basis for stoichiometry, concentration calculations, and structural elucidation.

Table 1: Core Identifiers and Physicochemical Properties

Property Value Source(s)
IUPAC Name cyclohexyl N-phenylcarbamate [1]
Synonyms Cyclohexyl carbanilate, Phenylcarbamic acid cyclohexyl ester [2][3]
CAS Number 3770-95-4 [1][2][3][4]
Molecular Formula C₁₃H₁₇NO₂ [1][3]
Melting Point 85-86 °C [2]
Boiling Point 296 °C [2]
Topological Polar Surface Area 38.3 Ų [1][5]

| Hazard Classification | Acute Toxicity 4 (Oral) |[1][5] |

The distinction between monoisotopic mass and average molecular weight is critical in experimental science. Monoisotopic mass is calculated using the mass of the most abundant isotope of each element, which is what is measured by high-resolution mass spectrometry. Average molecular weight (or molar mass) is calculated using the weighted average of all natural isotopes of each element and is used for bulk quantities and stoichiometric calculations.

Table 2: Molecular Weight Specifications

Parameter Value Description
Average Molecular Weight 219.28 g/mol Used for macroscopic calculations (e.g., weighing reagents).[1][2][4][5]

| Exact (Monoisotopic) Mass | 219.125928785 Da | The precise mass measured by high-resolution mass spectrometry.[1][5] |

Theoretical Molecular Weight Calculation

The molecular weight is derived directly from the molecular formula, C₁₃H₁₇NO₂. The calculation sums the masses of its constituent atoms.

  • Monoisotopic Mass Calculation:

    • 13 x Carbon (¹²C): 13 x 12.000000000 = 156.000000000 Da

    • 17 x Hydrogen (¹H): 17 x 1.007825032 = 17.133025544 Da

    • 1 x Nitrogen (¹⁴N): 1 x 14.003074004 = 14.003074004 Da

    • 2 x Oxygen (¹⁶O): 2 x 15.994914619 = 31.989829238 Da

    • Total Exact Mass = 219.125928786 Da

This theoretical value is the benchmark against which experimental results from high-resolution mass spectrometry are compared.

G cluster_atoms Atomic Components C Carbon (¹²C) 12.0000 Da Formula Molecular Formula C₁₃H₁₇NO₂ C->Formula H Hydrogen (¹H) 1.0078 Da H->Formula N Nitrogen (¹⁴N) 14.0031 Da N->Formula O Oxygen (¹⁶O) 15.9949 Da O->Formula MW Calculated Exact Mass 219.1259 Da Formula->MW Sum of Atomic Masses

Caption: Logical flow from atomic components to the calculated molecular weight.

Experimental Verification Methodologies

While theoretical calculation provides a precise value, empirical verification is essential to confirm the identity and purity of a synthesized compound. This is achieved through a combination of techniques that either directly measure the molecular mass or confirm the structure from which the mass is derived.

Mass Spectrometry (MS): The Definitive Measurement

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass with exceptional accuracy.

Causality Behind Method Selection: For carbamates, which possess moderate polarity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[6] Electrospray Ionization (ESI) is a highly effective soft ionization technique that introduces the molecule into the mass spectrometer as an intact, charged species, typically a protonated molecule [M+H]⁺.[7] This minimizes fragmentation and provides a clear signal for the parent molecule, making it ideal for definitive molecular weight confirmation.

Experimental Protocol: LC-MS/MS Analysis for this compound

This protocol describes a self-validating system for the quantitative and qualitative analysis of carbamates.[8][9]

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water.

    • Prepare unknown samples in the same solvent mixture.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Waters BEH C18).[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full Scan (to identify the parent ion) and/or Multiple Reaction Monitoring (MRM) for quantification.[8]

    • Scan Range: m/z 50–300.

    • Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺. For C₁₃H₁₇NO₂, this corresponds to an m/z of 220.1332 .

    • Fragmentation Analysis (MS/MS): For structural confirmation, the precursor ion (m/z 220.13) can be fragmented. A characteristic neutral loss for some carbamates involves the isocyanate group (CH₃NCO, -57 Da), though fragmentation patterns for this specific molecule should be empirically determined.[8]

G Sample Sample Injection HPLC HPLC Separation (C18 Column) Sample->HPLC ESI ESI Source (Ionization) HPLC->ESI Quad Mass Analyzer (Quadrupole) ESI->Quad Detector Detector Quad->Detector Spectrum Mass Spectrum [M+H]⁺ at m/z 220.13 Detector->Spectrum

Caption: Standard experimental workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Validation

NMR spectroscopy does not measure molecular weight directly. Instead, it provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C), allowing for the complete elucidation of the molecular structure.

Causality Behind Method Selection: By confirming the exact arrangement and number of hydrogen and carbon atoms, NMR validates the molecular formula (C₁₃H₁₇NO₂). This structural confirmation provides authoritative grounding for the theoretical molecular weight calculation, forming a crucial part of a self-validating analytical workflow. Data for ¹H and ¹³C NMR spectra of this compound are available in public databases, serving as a reference.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • For the ¹H spectrum, expect signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexyl ring.

    • For the ¹³C spectrum, expect distinct signals for the carbonyl carbon of the carbamate group, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.[10][11]

  • Data Interpretation:

    • Integrate the ¹H NMR signals to confirm the proton count (17 protons).

    • Analyze the chemical shifts and multiplicities to confirm the connectivity of the phenyl and cyclohexyl groups to the carbamate linker.

    • Count the signals in the ¹³C NMR spectrum to verify the presence of 13 unique or overlapping carbon environments.

Synthesis and Purity Considerations

The molecular weight of a sample is only meaningful if the sample is pure. The synthesis of this compound can be achieved via several routes, with a common laboratory method involving the reaction of an amine with a chloroformate.[10]

Reaction Scheme: Aniline + Cyclohexyl Chloroformate → this compound + HCl

Alternatively, the reaction can proceed from phenyl isocyanate and cyclohexanol. The presence of unreacted starting materials or byproducts will interfere with analytical measurements and must be removed through purification techniques like recrystallization or column chromatography.

G cluster_reactants Reactants Aniline Aniline (C₆H₅NH₂) Product This compound (C₁₃H₁₇NO₂) Aniline->Product Byproduct HCl Aniline->Byproduct Chloroformate Cyclohexyl Chloroformate (C₆H₁₁OCOCl) Chloroformate->Product Chloroformate->Byproduct

Caption: A common synthesis pathway for this compound.

Conclusion

The molecular weight of this compound is definitively established as 219.28 g/mol (average) and 219.1259 Da (monoisotopic). This guide has detailed the robust, multi-pillar approach required for the confident determination of this fundamental property. The process begins with a precise theoretical calculation grounded in the molecular formula, which is then authoritatively verified through high-resolution mass spectrometry. Further structural confirmation via NMR spectroscopy ensures the integrity of the molecular formula itself. For researchers and drug development professionals, this integrated and self-validating workflow is indispensable for ensuring the identity, purity, and quality of this compound in any scientific application.

References

  • Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ioniz
  • Cyclohexyl phenylcarbam
  • cyclohexyl phenylcarbam
  • cyclohexyl N-phenylcarbamate.
  • cyclohexyl phenylcarbam
  • 3770-95-4, cyclohexyl N-phenylcarbam
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments.
  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.

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Cyclohexyl Phenylcarbamate in Modern Research: A Technical Guide to Fatty Acid Amide Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Cyclohexyl Phenylcarbamate and its derivatives, with a primary focus on the potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597 (Cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester). Designed for researchers, scientists, and professionals in drug development, this document elucidates the core utility of this chemical class as a powerful tool for investigating the endocannabinoid system. We will delve into the mechanistic underpinnings of FAAH inhibition, provide detailed experimental protocols for both in vitro and in vivo applications, and present quantitative data to inform experimental design.

Introduction: Beyond a Simple Carbamate

The term "this compound" describes a class of chemical compounds, but its significance in contemporary research is almost exclusively tied to the study of the endocannabinoid system. The endocannabinoid system is a crucial neuromodulatory network that influences a wide array of physiological processes, including pain perception, mood, and memory. A key regulatory component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.

By inhibiting FAAH, researchers can elevate the endogenous levels of these signaling lipids in a physiologically relevant manner, thereby amplifying their effects on cannabinoid receptors (CB1 and CB2) and other targets. This strategy of indirect agonism is a major area of therapeutic interest, as it may offer the benefits of cannabinoid system activation—such as analgesia and anxiolysis—without the psychotropic side effects associated with direct cannabinoid receptor agonists.

The archetypal research compound in this class is URB597 . Its high potency and selectivity for FAAH have made it an invaluable tool for dissecting the roles of anandamide and the broader endocannabinoid system in health and disease.

The Mechanism of Action: Covalent Modification of FAAH

This compound derivatives, particularly O-aryl carbamates like URB597, function as irreversible inhibitors of FAAH. The inhibitory mechanism is a covalent modification of the enzyme's active site.

FAAH possesses an unusual Ser-Ser-Lys catalytic triad. The catalytic serine (Ser241) performs a nucleophilic attack on the carbonyl carbon of the carbamate inhibitor. This results in the formation of a stable, carbamoylated enzyme, rendering it inactive. The biphenyl moiety of URB597 is thought to occupy the cytosolic access channel of the enzyme, positioning the carbamate group for optimal interaction with the catalytic serine.

This irreversible inhibition leads to a sustained elevation of anandamide and other FAAH substrates in the brain and other tissues, providing a prolonged window for studying the downstream physiological effects.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_receptor Postsynaptic Neuron Anandamide_pre Membrane Phospholipid Precursors Anandamide Anandamide (AEA) Anandamide_pre->Anandamide Released 'on demand' FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis CB1_R CB1/CB2 Receptors Anandamide->CB1_R Activates Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites URB597 URB597 (this compound) URB597->FAAH Inhibits (Covalent Carbamylation) Effects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1_R->Effects Initiates Downstream Signaling

URB602: A Technical Guide to a Modulator of the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of URB602, a significant chemical probe in the study of the endocannabinoid system. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical properties, mechanism of action, and practical applications of URB602, grounded in authoritative scientific literature.

Core Chemical Identity of URB602

URB602 is a synthetic compound that has garnered considerable interest for its ability to modulate the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). A thorough understanding of its chemical identity is paramount for its application in research.

Chemical Structure and Nomenclature

The foundational identity of URB602 lies in its chemical structure. It is a carbamate derivative with a biphenyl moiety.

  • IUPAC Name: cyclohexyl N-(3-phenylphenyl)carbamate[1]

  • Molecular Formula: C₁₉H₂₁NO₂[1][2][3]

  • Molecular Weight: 295.4 g/mol [1]

  • CAS Number: 565460-15-3[1][2][3][4]

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, URB602 is referred to by several names. Recognizing these synonyms is crucial for comprehensive literature searches and material sourcing.

  • URB-602[1]

  • URB 602[1][5]

  • Cyclohexyl [1,1'-biphenyl]-3-ylcarbamate[1]

  • biphenyl-3-ylcarbamic acid cyclohexyl ester[1]

  • N-[1,1'-Biphenyl]-3-yl-carbamic acid cyclohexyl ester[3][5][6]

A summary of the key chemical identifiers is presented in Table 1.

IdentifierValue
IUPAC Name cyclohexyl N-(3-phenylphenyl)carbamate
Molecular Formula C₁₉H₂₁NO₂
Molecular Weight 295.4 g/mol
CAS Number 565460-15-3
SMILES C1CCC(CC1)OC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3[1][2]
InChI InChI=1S/C19H21NO2/c21-19(22-18-12-5-2-6-13-18)20-17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21)[1]

Mechanism of Action: Modulating Endocannabinoid Tone

URB602's primary pharmacological effect is the inhibition of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. This inhibition leads to an increase in the levels of the endocannabinoid 2-AG.

The Role of MAGL in the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system that includes cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-AG, and the enzymes responsible for their synthesis and degradation. MAGL is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[7]

URB602 as a Non-Competitive Inhibitor of MAGL

URB602 inhibits MAGL through a non-competitive mechanism.[1][2][5] This means that URB602 does not bind to the active site of the enzyme where 2-AG binds, but rather to an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency. Studies have shown that this inhibition is rapid and partially reversible.[1][2]

The following diagram illustrates the mechanism of action of URB602.

URB602_Mechanism cluster_ECS Endocannabinoid System TwoAG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Hydrolysis CB_Receptors Cannabinoid Receptors (CB1/CB2) TwoAG->CB_Receptors Activation AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Signaling Downstream Signaling CB_Receptors->Signaling URB602 URB602 URB602->MAGL Non-competitive Inhibition

URB602's inhibitory action on MAGL.
Selectivity Profile

The selectivity of a chemical probe is a critical parameter. While initially reported as a selective MAGL inhibitor, subsequent studies have presented a more nuanced picture of URB602's selectivity, particularly concerning fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation.

Some studies have shown that URB602 has little effect on FAAH activity, diacylglycerol lipase, or COX-2.[5][8] However, other in vitro studies have indicated that URB602 can inhibit FAAH with a potency similar to its inhibition of MAGL, suggesting a lack of selectivity under certain experimental conditions.[4][6][9][10] Despite the in vitro findings, in vivo studies have demonstrated that administration of URB602 leads to an increase in 2-AG levels without significantly altering anandamide levels, suggesting a functional selectivity in a more complex biological environment.[5] This discrepancy highlights the importance of careful experimental design and interpretation of results.

Quantitative Data on URB602 Activity

The inhibitory potency of URB602 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.

SystemIC₅₀ (µM)Reference
Rat Brain MAGL28 ± 4[2]
Recombinant Rat MGL223 ± 63[1][2]
Non-purified MGL in HeLa cells81 ± 13[2]
2-Oleoylglycerol (2-OG) hydrolysis in rat brain cytosolic fractions25[4][6]
Anandamide hydrolysis in rat brain membranes17[6]

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing URB602 in their studies. These are based on methodologies described in the scientific literature.

In Vivo Anti-Inflammatory and Anti-Nociceptive Murine Model

This protocol is adapted from studies investigating the effects of URB602 in a carrageenan-induced inflammation model in mice.[3][5]

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Acclimate male C57BL/6 mice Drug_Prep Prepare URB602 solution (10% DMSO, Tween 80, 90% saline) Animal_Acclimation->Drug_Prep Administration Administer URB602 (i.p.) (1, 5, 10 mg/kg) or vehicle Drug_Prep->Administration Carrageenan_Injection 30 min post-URB602: Inject λ-carrageenan intraplantarly Administration->Carrageenan_Injection Measurements Measure paw edema (plethysmometer) and thermal hyperalgesia (plantar test) at various time points Carrageenan_Injection->Measurements Data_Collection Record and tabulate data Measurements->Data_Collection Statistical_Analysis Perform statistical analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Sources

Cyclohexyl Carbanilate: A Technical Guide to a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of cyclohexyl carbanilate, a molecule of significant interest to researchers, scientists, and drug development professionals. While direct extensive research on cyclohexyl carbanilate itself is emerging, its core structure represents a key pharmacophore within the broader class of carbamates, which are integral to numerous therapeutic agents. This guide will delve into the fundamental chemical properties, synthesis, and potential biological activities of cyclohexyl carbanilate, with a particular focus on its promising role as a scaffold for the development of novel therapeutics, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Introduction: The Significance of the Carbamate Scaffold

The carbamate functional group is a cornerstone in modern medicinal chemistry. Its unique combination of stability, hydrogen bonding capability, and structural resemblance to the peptide bond has led to its incorporation into a wide array of approved drugs.[1] Carbamate derivatives have demonstrated a broad spectrum of biological activities, finding application in the treatment of diseases ranging from cancer to neurodegenerative disorders.[1] Cyclohexyl carbanilate, with its characteristic cyclohexyl and phenyl moieties flanking the carbamate core, represents a synthetically accessible and versatile scaffold for chemical modification and exploration of structure-activity relationships (SAR).

Chemical Properties and Synthesis of Cyclohexyl Carbanilate

A thorough understanding of the physicochemical properties of cyclohexyl carbanilate is essential for its application in research and drug development.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₇NO₂[2]
Molecular Weight 219.28 g/mol [2]
CAS Number 3770-95-4[2]
Appearance White solid (typical)
Melting Point 85-86 °C
Boiling Point 296 °C
Density 1.10 g/cm³
LogP 3.3[2]
Solubility Soluble in many organic solvents
Synthesis of Cyclohexyl Carbanilate

The synthesis of cyclohexyl carbanilate is readily achievable through the reaction of phenyl isocyanate with cyclohexanol. This reaction is a classic example of urethane formation and can be performed under relatively mild conditions.

Materials:

  • Phenyl isocyanate

  • Cyclohexanol

  • Anhydrous toluene (or other inert solvent like THF or dichloromethane)

  • Triethylamine (optional, as a catalyst)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 equivalent) in anhydrous toluene.

  • Addition of Phenyl Isocyanate: While stirring, slowly add phenyl isocyanate (1.0 equivalent) to the solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux. If the reaction is slow, a catalytic amount of triethylamine (0.1 equivalent) can be added.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, wash the organic layer with a dilute acid (e.g., 1M HCl), followed by water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure cyclohexyl carbanilate.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclohexanol Cyclohexanol Flask Round-Bottom Flask Cyclohexanol->Flask Solvent Anhydrous Toluene Solvent->Flask Stirring Stirring & Heating Flask->Stirring PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Stirring Quenching Quenching & Washing Stirring->Quenching Drying Drying Quenching->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography PureProduct Pure Cyclohexyl Carbanilate Chromatography->PureProduct

Caption: Workflow for the synthesis of Cyclohexyl Carbanilate.

Potential Mechanism of Action: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

While direct studies on the biological targets of cyclohexyl carbanilate are limited, a significant body of research points towards the inhibition of Fatty Acid Amide Hydrolase (FAAH) as a highly probable mechanism of action for structurally related compounds.[3][4] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides.[5][6] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling molecules, resulting in analgesic, anxiolytic, and anti-inflammatory effects.

The cyclohexyl carbamate moiety is a critical pharmacophore in a class of potent FAAH inhibitors, such as URB597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester).[5][7] These inhibitors act by carbamylating a catalytic serine residue (Ser241) in the active site of FAAH, leading to irreversible inhibition of the enzyme.[4]

Diagram of FAAH Inhibition:

FAAH_Inhibition cluster_enzyme FAAH Enzyme FAAH FAAH Active Site (with Ser241) Products Products FAAH->Products Inactive Products Anandamide Anandamide Anandamide->FAAH Hydrolysis Carbanilate Cyclohexyl Carbanilate (or derivative) Carbanilate->FAAH Carbamylation of Ser241 (Inhibition)

Caption: Proposed mechanism of FAAH inhibition by cyclohexyl carbanilate derivatives.

Applications in Drug Development

The potential of cyclohexyl carbanilate as a scaffold for drug discovery is significant, primarily due to the established therapeutic potential of FAAH inhibitors.

  • Neuropathic Pain and Anxiety: By elevating endogenous anandamide levels, FAAH inhibitors have shown promise in preclinical models of chronic pain and anxiety disorders.[4] Cyclohexyl carbanilate provides a starting point for the design of novel analgesics and anxiolytics with a potentially favorable side-effect profile compared to traditional opioids and benzodiazepines.

  • Inflammatory Disorders: The endocannabinoid system plays a crucial role in modulating inflammation. FAAH inhibitors have demonstrated anti-inflammatory effects in various models, suggesting that derivatives of cyclohexyl carbanilate could be explored for the treatment of inflammatory conditions.[6]

  • Neurodegenerative Diseases: There is growing interest in the therapeutic potential of FAAH inhibitors for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where neuroinflammation and excitotoxicity are key pathological features.

Experimental Protocols

In-vitro FAAH Inhibition Assay (Hypothetical Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of cyclohexyl carbanilate against FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer with Triton X-100)

  • Cyclohexyl carbanilate (dissolved in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of cyclohexyl carbanilate in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the FAAH enzyme to each well, followed by the test compound or vehicle control (DMSO). Incubate for a pre-determined time to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the FAAH activity.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of cyclohexyl carbanilate. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Safety and Toxicology

Based on aggregated GHS information for the isomeric phenyl N-cyclohexylcarbamate, the compound is classified as Harmful if swallowed and Causes serious eye irritation .[2][8] Researchers handling cyclohexyl carbanilate should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Cyclohexyl carbanilate is a molecule with significant untapped potential in the field of drug discovery. Its straightforward synthesis and the established biological importance of the carbamate scaffold, particularly in the context of FAAH inhibition, make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, synthesis, and a plausible mechanism of action, offering a roadmap for researchers and drug development professionals to explore the full therapeutic potential of this versatile chemical entity. Further investigation into the specific biological targets and a comprehensive toxicological profiling of cyclohexyl carbanilate are warranted to advance its development from a promising scaffold to a potential clinical candidate.

References

  • Kathuria, S., et al. (2005). Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): effects on anandamide and oleoylethanolamide deactivation. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-8. [Link]
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  • Wilson, A. A., et al. (2012). 6-Hydroxy-[1,1'-biphenyl]-3-yl-cyclohexyl-[11C-carbonyl]carbamate. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3 -Carbamoyl-biphenyl-3-yl Ester (URB597). eScholarship, University of California. [Link]
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  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, cyclohexyl salicylate, CAS registry number 25485-88-5. Food and Chemical Toxicology, 189 Suppl 1, 114704. [Link]
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Phenyl N-cyclohexylcarbamate crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Phenyl N-cyclohexylcarbamate

Introduction

Significance of Carbamates in Drug Development

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capability, and conformational influence.[1] As bioisosteres of the peptide bond, carbamates are integral to the design of peptidomimetics, enhancing metabolic stability and cell permeability.[1] Their ability to engage in hydrogen bonding via the carboxyl group and the NH backbone allows for precise interactions with biological targets like enzymes and receptors, making them a versatile scaffold in drug design.[1]

Phenyl N-cyclohexylcarbamate: An Overview

Phenyl N-cyclohexylcarbamate (C₁₃H₁₇NO₂) is a carbamate derivative that serves as an excellent model compound for studying the structural nuances of this functional class.[2] Its structure combines a rigid phenyl group with a flexible cyclohexyl moiety, linked by the carbamate bridge. Understanding the three-dimensional arrangement of these components is crucial for predicting how similar structures might interact with biological macromolecules.

The Critical Role of Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement of a crystalline solid. For drug development professionals, this technique provides an unparalleled level of detail, revealing the exact conformation of a molecule and the intricate network of intermolecular interactions that govern its packing in the solid state. This information is vital for structure-activity relationship (SAR) studies, computational modeling, and understanding physicochemical properties like solubility and stability.

Synthesis and Crystallization: The Foundation of Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Rationale for Synthesis Pathway Selection

The synthesis of phenyl N-cyclohexylcarbamate is efficiently achieved through a nucleophilic substitution reaction. This method is widely adopted for carbamate synthesis due to its reliability and high yield. The chosen pathway involves the reaction of phenyl chloroformate with cyclohexylamine in the presence of a base, triethylamine, which acts as a scavenger for the hydrochloric acid byproduct.[3] This prevents the protonation of the cyclohexylamine, ensuring it remains a potent nucleophile. Dichloromethane is selected as the solvent for its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction is complete.[3]

Step-by-Step Synthesis Protocol

This protocol is adapted from the established literature for the synthesis of phenyl N-cyclohexylcarbamate.[3]

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (0.01 M) and triethylamine (0.012 M) in 20 mL of dichloromethane.

  • Addition of Phenyl Chloroformate: Add phenyl chloroformate (0.01 M) dropwise to the stirred solution at room temperature. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • Reaction Completion: Continue stirring the reaction mixture for 30 minutes after the addition is complete to ensure the reaction goes to completion.

  • Workup and Purification:

    • Reduce the volume of dichloromethane using a rotary evaporator.

    • Wash the resulting solid with 1M HCl to remove any unreacted triethylamine and cyclohexylamine.

    • Filter the mixture to isolate the crude solid product.

    • The crude product is then purified by recrystallization to yield single crystals suitable for X-ray diffraction.[3]

The Art and Science of Single Crystal Growth

Crystallization is a purification technique based on the principles of solubility, where a saturated hot solution is allowed to cool, leading to the formation of pure compound crystals as the solute's solubility decreases.[4] The quality of the resulting crystal is paramount for a successful SC-XRD experiment.

The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[5] This differential solubility is the driving force for crystallization upon cooling.[4] For phenyl N-cyclohexylcarbamate, ethyl acetate has been identified as an effective solvent for producing high-quality, colorless needle-like crystals.[3]

This protocol outlines the slow evaporation technique, a common and effective method for growing single crystals.[5][6]

  • Dissolution: Place the crude phenyl N-cyclohexylcarbamate solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate—just enough to completely dissolve the solid with gentle swirling and heating.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is critical to prevent impurities from being incorporated into the crystal lattice.

  • Slow Cooling and Crystallization: Cover the flask with a watch glass or perforated parafilm to allow for slow solvent evaporation. Set the flask aside in a vibration-free location at room temperature. Slow cooling is essential for the growth of large, well-ordered crystals.[4]

  • Crystal Isolation: Once a sufficient number of crystals have formed, isolate them by filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces. Allow the crystals to air dry completely.[5]

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the 3D Architecture

SC-XRD analysis is the gold standard for determining the three-dimensional structure of a molecule. The workflow involves several key stages, from data collection to structure refinement.

Experimental Workflow for SC-XRD Analysis

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_analysis Final Analysis Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mount on Diffractometer Data_Reduction Data Reduction (Integration, Scaling) Data_Collection->Data_Reduction Raw Diffraction Images Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Reflection File (hkl) Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Atomic Coordinates Validation Structure Validation (checkCIF) Structure_Refinement->Validation Refined Model Final_Model Final Structural Model (CIF File) Validation->Final_Model Validated Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Processing

A suitable single crystal of phenyl N-cyclohexylcarbamate (dimensions ~0.28 x 0.11 x 0.09 mm) is mounted on a diffractometer, such as a Bruker Kappa APEXII CCD.[3] The crystal is cooled (typically to 296 K) and irradiated with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å).[3] As the crystal is rotated, a series of diffraction patterns are collected. These raw data are then processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like absorption, using a multi-scan method like SADABS), and reducing the data to a list of unique reflections with their intensities and standard deviations (a .hkl file).[3]

Structure Solution and Refinement

The ultimate goal is to create a model of the atomic arrangement that accurately reproduces the experimentally observed diffraction data.

  • Structure Solution: The processed diffraction data are used to solve the "phase problem" and generate an initial electron density map. Programs like SHELXS97 employ direct methods to achieve this, providing an initial, approximate model of the molecule's structure.[3]

  • Structure Refinement: This initial model is then refined against the experimental data using a least-squares method, typically with software like SHELXL97.[3] In this iterative process, atomic parameters (coordinates, thermal displacement) are adjusted to minimize the difference between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model, although some, like the N-H hydrogen, may be located from the difference map and refined independently.[3] The quality of the final model is assessed by R-factors (R1, wR2) and the goodness of fit (S); lower values indicate a better fit.[3]

Analysis of the Crystal Structure of Phenyl N-cyclohexylcarbamate

The refined crystallographic model provides a wealth of structural information.

Crystallographic Data Summary

The crystallographic data for phenyl N-cyclohexylcarbamate provides a detailed snapshot of its solid-state structure.[3]

ParameterValue
Chemical FormulaC₁₃H₁₇NO₂
Molecular Weight (Mr)219.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.4724 (11)
b (Å)9.3554 (8)
c (Å)11.5212 (10)
β (°)92.380 (5)
Volume (V) (ų)1235.49 (19)
Z (molecules/unit cell)4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)] (R1)0.046
wR(F²)0.127
Goodness-of-fit (S)0.99

Data sourced from Shahwar et al. (2009).[3][7]

Molecular Geometry and Conformation

The analysis reveals key structural features:

  • Planarity: The benzene ring is planar, as expected. The central carbamate group (O1/O2/C7/N1) is also planar.[3]

  • Dihedral Angles: The dihedral angle between the plane of the benzene ring and the basal plane of the cyclohexyl ring is a significant 49.55 (8)°.[3][7] This twist is a critical conformational feature that would influence how the molecule docks into a receptor binding site.

  • Cyclohexyl Conformation: The cyclohexyl ring adopts a stable chair conformation.[3]

Supramolecular Assembly: The Role of Intermolecular Interactions

In the crystal lattice, individual molecules of phenyl N-cyclohexylcarbamate are not isolated. They are organized into a larger, ordered structure through non-covalent interactions.

The most significant intermolecular force is a classic N—H⋯O hydrogen bond. The hydrogen atom on the carbamate nitrogen (N1) acts as a hydrogen bond donor, while the carbonyl oxygen (O2) of an adjacent molecule acts as the acceptor.[3][7] This interaction links the molecules into infinite chains that propagate along the[8] crystallographic direction.[3][7]

H_Bonding N1 N1-H C7_O2_i C7=O2 N1->C7_O2_i C7_O2 C7=O2 N1_H_i N1-H

Caption: Intermolecular N—H⋯O Hydrogen Bonding Interaction.

D—H···Ad(D-H), Åd(H···A), Åd(D···A), Å∠(DHA), °Symmetry Code
N1—H1N···O2i0.849(19)2.018(19)2.865(2)175(2)x, y+1, z

Data sourced from Shahwar et al. (2009).[3]

Spectroscopic Characterization: A Complementary View

While SC-XRD provides the definitive solid-state structure, spectroscopic methods like NMR and IR provide complementary information about the molecule's structure in solution and its functional groups.

Predicted Spectroscopic Signatures

Based on the known structure and data from analogous compounds, the following spectroscopic characteristics can be predicted.[9][10]

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the phenyl ring (likely in the δ 7.0-7.4 ppm region), a signal for the N-H proton (its chemical shift would be concentration-dependent), and multiplets for the protons of the cyclohexyl ring.[9][10]

  • ¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the carbamate group (around δ 150-155 ppm), distinct signals for the aromatic carbons, and signals for the carbons of the cyclohexyl ring.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp N-H stretching vibration (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1730 cm⁻¹), C-O stretching, and C-H stretching bands for the aromatic and aliphatic groups.[10]

Conclusion: Integrating Structural Insights for Drug Development

The comprehensive structural analysis of phenyl N-cyclohexylcarbamate provides a detailed blueprint of its molecular architecture and solid-state packing. For researchers in drug development, this information is invaluable. The precise knowledge of bond angles, conformational twists, and the specific hydrogen bonding motifs that drive intermolecular recognition offers a powerful tool for designing next-generation therapeutics with improved affinity, selectivity, and physicochemical properties. This guide demonstrates a multi-faceted approach, integrating synthesis, crystallization, and advanced structural elucidation to provide a complete and actionable understanding of a key chemical entity.

References

  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
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  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • EPFL. (n.d.). Guide for crystallization.
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A Technical Guide to the Solubility of Cyclohexyl Phenylcarbamate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Introduction to Cyclohexyl Phenylcarbamate and the Significance of Solubility

This compound (C₁₃H₁₇NO₂) is an organic compound featuring a carbamate functional group flanked by a cyclohexyl and a phenyl ring.[1] Carbamates are a versatile class of compounds with applications ranging from pharmaceuticals to polymers.[2] The unique structural amalgamation in this compound—a flexible, non-polar cyclohexyl moiety and a rigid, aromatic phenyl group—imparts a distinct polarity and potential for intermolecular interactions that directly govern its solubility.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that dictates:

  • Reaction and Process Chemistry: The choice of solvent for synthesis, purification, and formulation is contingent on the compound's solubility. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in creating homogenous formulations.

  • Drug Delivery and Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Low aqueous solubility is a major hurdle in drug development.

  • Toxicological and in vitro Screening: Inconsistent and unreliable results in biological assays can often be traced back to poor compound solubility, leading to misleading structure-activity relationship (SAR) data.

Theoretical Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules. The key interactions to consider are:

  • Van der Waals Forces: These are weak, non-specific attractions that occur between all molecules. The non-polar cyclohexyl and phenyl groups of this compound will primarily interact with non-polar solvents through these forces.

  • Dipole-Dipole Interactions: The carbamate group possesses a significant dipole moment due to the electronegativity differences between oxygen, nitrogen, and carbon. Polar aprotic solvents will interact with this dipole.

  • Hydrogen Bonding: The N-H proton of the carbamate group can act as a hydrogen bond donor, while the carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with this compound, which can significantly enhance solubility.

The overall solubility of this compound in a given solvent will be a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[3][4][5] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. The following is a detailed, self-validating protocol.

Materials and Equipment
  • This compound (solid)

  • Selected laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))

  • Scintillation vials or other suitable glass vessels with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for the shake-flask method is a multi-step process designed to ensure that a true equilibrium is reached and accurately measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess This compound B Add a known volume of solvent A->B to create a slurry C Agitate at a constant temperature (e.g., 24-72h) B->C for equilibration D Centrifuge to pellet undissolved solid C->D to separate phases E Filter supernatant through a syringe filter D->E to remove fine particles F Prepare serial dilutions of the filtrate E->F for analysis G Analyze by HPLC or UV-Vis spectrophotometry F->G H Determine concentration from a standard curve G->H

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Slurry: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. Add a precise volume of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the solid to settle. Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • HPLC Method: Prepare a standard curve by dissolving a known mass of this compound in the solvent to create a stock solution, from which a series of dilutions are made. Analyze the filtered supernatant (potentially after dilution) and the standards by HPLC. The concentration of the saturated solution is determined by comparing its peak area to the standard curve.[6][7]

    • UV-Vis Spectrophotometry: If this compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. A standard curve is generated in the same manner as for HPLC. The absorbance of the diluted supernatant is measured, and the concentration is calculated from the standard curve.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Solubility Profile of this compound: An Evidence-Based Estimation

As of the date of this guide, a comprehensive, experimentally determined dataset for the solubility of this compound in a range of common laboratory solvents is not available in the peer-reviewed public literature. The PubChem database provides an estimated water solubility of 12.78 mg/L at 25 °C.[8]

In the absence of direct experimental data, a qualitative estimation can be made based on the principles of "like dissolves like" and data from structurally similar carbamates.

  • Ethyl N-phenylcarbamate is reported to be soluble in alcohol and ether, and slightly soluble in water.[9]

  • Methyl N-phenylcarbamate is more soluble in organic solvents than in water due to its non-polar aromatic structure.[4]

  • n-Butyl carbamate is very soluble in ethanol.[10]

Based on these observations and the structure of this compound, a predicted solubility profile can be hypothesized:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe N-H and C=O groups of the carbamate can form hydrogen bonds with the hydroxyl group of the alcohols.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThe dipole of the carbamate will interact favorably with the dipoles of these solvents.
DMSO, DMFHighThese are strong polar aprotic solvents capable of strong dipole-dipole interactions.
Non-Polar Toluene, DichloromethaneModerateThe phenyl and cyclohexyl groups will interact well with these solvents through van der Waals forces.
HexaneLowThe polar carbamate group will have unfavorable interactions with the non-polar hexane.
Aqueous WaterVery LowThe large, non-polar cyclohexyl and phenyl groups dominate the molecule, leading to poor water solubility, consistent with the estimated value.

Advanced Approaches: Predictive Solubility Models

Given the frequent absence of experimental data for novel compounds, computational models have become invaluable tools in the pharmaceutical and chemical industries for predicting solubility. These in silico methods can provide useful estimations to guide solvent selection and formulation development.

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12][13] Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The distance between the HSP of the solute and the solvent can be calculated, and if this distance is within a certain "interaction radius" for the solute, dissolution is predicted.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful method based on quantum chemistry that can predict a wide range of thermodynamic properties, including solubility.[6][7][14][15] The model calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. It is a first-principles method that does not rely on experimental data for the specific solute-solvent system.

Machine Learning Models

Recently, machine learning models have emerged as a powerful tool for solubility prediction.[2][3][5][16][17] These models are trained on large datasets of experimentally determined solubilities and can learn complex relationships between molecular structure and solubility. By inputting the structure of this compound, these models can predict its solubility in various solvents.

The relationship between these predictive approaches and experimental validation can be visualized as follows:

G A Computational Prediction (HSP, COSMO-RS, Machine Learning) B Hypothesized Solubility Profile A->B provides initial estimates C Experimental Determination (Shake-Flask Method) B->C guides solvent selection for D Verified Solubility Data C->D yields D->A used to refine and validate

Caption: The interplay between predictive models and experimental validation for solubility determination.

Conclusion and Future Outlook

While a comprehensive experimental solubility dataset for this compound remains to be published, this guide provides the theoretical foundation and practical tools for researchers to confidently determine this crucial parameter. The principles of intermolecular forces, coupled with the robust shake-flask method, offer a clear path to generating reliable experimental data. In the absence of such data, predictive models like Hansen Solubility Parameters, COSMO-RS, and machine learning approaches provide a powerful means of estimating the solubility profile of this compound, thereby enabling more informed decisions in the laboratory. As a Senior Application Scientist, I strongly recommend a synergistic approach: use predictive models to guide the selection of a diverse set of solvents for experimental determination via the shake-flask method. This will not only yield the specific data required for the project at hand but also contribute valuable knowledge to the broader scientific community.

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The Phenylcarbamate Story: From Poison Beans to Precision Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Evolution, and Scientific Context of Phenylcarbamates

For the modern researcher, the phenylcarbamate moiety is a familiar scaffold, a versatile building block in the rational design of therapeutics and agrochemicals. Yet, the journey of this functional group from an obscure natural toxin to a cornerstone of medicinal chemistry is a compelling narrative of serendipity, systematic investigation, and the iterative process of scientific discovery. This guide provides a comprehensive exploration of the historical context, mechanistic principles, and key experimental methodologies that have defined the trajectory of phenylcarbamate science.

Part 1: The Genesis - A Natural Blueprint for Enzyme Inhibition

The story of phenylcarbamates begins not in a laboratory, but in the cultural practices of West Africa. The Calabar bean (Physostigma venenosum), used in traditional ordeal poisons, held the key.[1] In 1864, Jobst and Hesse isolated the active alkaloid, physostigmine, a methylcarbamate ester.[1] This natural compound was the first to reveal the potent biological activity of the carbamate functional group.

Early investigations into physostigmine's pharmacology uncovered its profound effects on the nervous system. It was found to be a powerful inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][4] This discovery was a watershed moment, establishing the principle of reversible enzyme inhibition as a viable therapeutic strategy. The initial medicinal applications of physostigmine were in treating glaucoma and myasthenia gravis, a neuromuscular disorder.[1][3][5] In 1935, Dr. Mary Walker's pioneering use of physostigmine to dramatically improve muscle strength in myasthenia gravis patients solidified its clinical importance.[3][5]

The core structure of physostigmine, with its carbamate group, provided a natural template for synthetic chemists. The journey from this complex alkaloid to simpler, more versatile phenylcarbamates marked a pivotal transition in the field.

G cluster_0 Natural Discovery cluster_1 Early Medical Applications cluster_2 Transition to Synthetic Chemistry Calabar Bean Calabar Bean Physostigmine Physostigmine Calabar Bean->Physostigmine Isolation (1864) AChE Inhibition AChE Inhibition Physostigmine->AChE Inhibition Mechanism Synthetic Phenylcarbamates Synthetic Phenylcarbamates Physostigmine->Synthetic Phenylcarbamates Structural Template Myasthenia Gravis Myasthenia Gravis AChE Inhibition->Myasthenia Gravis Glaucoma Glaucoma AChE Inhibition->Glaucoma

Caption: The historical progression from the natural discovery of physostigmine to the development of synthetic phenylcarbamates.

Part 2: The Rise of Synthetic Phenylcarbamates - A Double-Edged Sword

The mid-20th century witnessed a boom in synthetic chemistry, and the carbamate scaffold was a prime target for exploration. The insecticidal properties of carbamates were discovered in the 1930s, and they were developed for pesticide use in the 1940s and 1950s.[6][7] Phenylcarbamates, being relatively easy to synthesize and modify, became a major class of insecticides.[8] Compounds like carbaryl, introduced in 1959, offered a potent and less environmentally persistent alternative to the organochlorine pesticides of the era.[1][9]

The mechanism of action for these insecticidal phenylcarbamates was the same as their natural predecessor: inhibition of acetylcholinesterase.[8][10] This leads to an accumulation of acetylcholine at the neuronal synapse, causing hyperactivity and ultimately death in insects. However, this shared mechanism also highlighted the potential for toxicity in non-target species, including mammals.[10][11]

The development of phenylcarbamate herbicides also occurred during this period. Isopropyl N-phenylcarbamate, for instance, was one of the herbicides developed during World War II.[12] The versatility of the phenylcarbamate structure allowed for the fine-tuning of its biological activity, leading to a diverse range of agricultural applications.

Part 3: Phenylcarbamates in Modern Drug Discovery - From Broad-Spectrum to Targeted Therapies

The deep understanding of the phenylcarbamate-AChE interaction paved the way for their repurposing and refinement in human medicine. The ability of some phenylcarbamates to cross the blood-brain barrier made them ideal candidates for treating central nervous system disorders characterized by cholinergic deficits.

Acetylcholinesterase Inhibitors for Neurodegenerative Diseases

A prime example is the development of drugs for Alzheimer's disease. Rivastigmine, a phenylcarbamate derivative, is a clinically approved AChE inhibitor that increases acetylcholine levels in the brain, offering symptomatic relief for cognitive decline.[1][10][13] Unlike its natural precursor, physostigmine, rivastigmine was designed for improved pharmacokinetic properties and selectivity.

The mechanism of AChE inhibition by phenylcarbamates is a classic example of covalent, yet reversible, inhibition. The carbamate moiety is transferred to a serine residue in the active site of the enzyme, forming a transiently carbamoylated, inactive enzyme.[13] The rate of hydrolysis of this carbamoylated enzyme is significantly slower than the hydrolysis of the acetylated enzyme, leading to a prolonged inhibition.

G AChE Acetylcholinesterase (AChE) Active Site (Serine) Carbamoylated_AChE Carbamoylated AChE (Inactive) Slow Hydrolysis AChE->Carbamoylated_AChE Carbamoylation Phenylcarbamate Phenylcarbamate Inhibitor Phenylcarbamate->Carbamoylated_AChE Products Regenerated AChE + Products Carbamoylated_AChE->Products Slow Hydrolysis

Caption: The mechanism of reversible covalent inhibition of acetylcholinesterase by phenylcarbamates.

Beyond Cholinesterase Inhibition: Expanding Therapeutic Horizons

The therapeutic utility of phenylcarbamates is not limited to AChE inhibition. Medicinal chemists have successfully integrated the phenylcarbamate scaffold into a variety of drug classes:

  • Anticonvulsants: Felbamate, a dicarbamate, is an effective treatment for certain types of epilepsy.[1][14] Its mechanism is not fully understood but is thought to involve the modulation of NMDA receptors and GABAergic activity.[1][14]

  • Muscle Relaxants: Methocarbamol and metaxalone are centrally acting muscle relaxants that contain a carbamate group.[1]

  • Antiviral Agents: The carbamate moiety is a key structural feature in several HIV protease inhibitors, such as ritonavir and atazanavir, contributing to their stability and binding affinity.[1][15]

The chemical stability, ability to penetrate cell membranes, and resemblance to a peptide bond have made the carbamate group a valuable component in modern drug design.[1][16]

Part 4: Experimental Protocols and Methodologies

A deep understanding of phenylcarbamates requires familiarity with the experimental techniques used to synthesize and evaluate them.

Representative Synthesis of a Phenylcarbamate

The synthesis of phenylcarbamates can be achieved through several routes. A common laboratory-scale method involves the reaction of a phenol with an isocyanate. However, due to the hazardous nature of isocyanates, alternative methods are often preferred, especially for industrial applications.[17] A safer approach utilizes the reaction of a phenol with a carbamoyl chloride or by reacting an amine with a chloroformate.

Protocol: Synthesis of Phenyl N-methylcarbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution and stir.

  • Addition of Carbamoylating Agent: Slowly add methyl isocyanate (1.05 eq) or, for a safer alternative, methyl chloroformate, to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure phenyl N-methylcarbamate.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification Phenol Phenol Reaction_Vessel Reaction in Dichloromethane Phenol->Reaction_Vessel Isocyanate Methyl Isocyanate Isocyanate->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Recrystallization / Chromatography Workup->Purification Product Phenyl N-methylcarbamate Purification->Product

Caption: A generalized workflow for the synthesis of a phenylcarbamate.

Acetylcholinesterase Inhibition Assay

The evaluation of phenylcarbamates as AChE inhibitors is a critical step in their development. The Ellman's assay is a widely used colorimetric method for this purpose.

Protocol: Ellman's Assay for AChE Inhibition

  • Reagent Preparation:

    • Prepare a stock solution of the phenylcarbamate inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a solution of acetylcholinesterase in phosphate buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide.

    • Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the phenylcarbamate inhibitor.

    • Add the AChE solution to each well and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Data Acquisition:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Part 5: The Future of Phenylcarbamates - New Scaffolds and Novel Targets

The journey of phenylcarbamates is far from over. Their inherent "drug-like" properties continue to make them attractive scaffolds for medicinal chemists.[16][18] Current research is focused on:

  • Multifunctional Ligands: Designing phenylcarbamate-based molecules that can interact with multiple targets simultaneously, a promising strategy for complex diseases like Alzheimer's.

  • Prodrugs: Utilizing the carbamate linkage to create prodrugs that improve the pharmacokinetic properties of parent molecules.[1]

  • Novel Targets: Exploring the potential of phenylcarbamates to inhibit other enzymes and receptors beyond acetylcholinesterase. For example, recent discoveries have shown their potential as potent and selective IP receptor agonists and as dual-inhibitors of phytoene desaturase and ζ-carotene desaturase.[19][20]

The story of phenylcarbamates is a testament to the power of natural product chemistry to inspire synthetic innovation. From a humble bean to a diverse arsenal of therapeutic agents, the phenylcarbamate moiety has proven to be a remarkably versatile and enduring structural motif in science.

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Methodological & Application

Application Note & Protocols: Utilizing Cyclohexyl Phenylcarbamate in Enzyme Inhibition Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Carbamates in Enzyme Inhibition

Carbamates represent a significant class of organic compounds widely recognized for their ability to inhibit certain enzymes, particularly serine hydrolases. Their mechanism of action, involving the carbamylation of the active site serine residue, renders them effective tools in both agricultural applications (as pesticides) and clinical research.[1][2] This interaction is characterized as pseudo-irreversible because, while a covalent bond is formed, the carbamylated enzyme can slowly undergo hydrolysis to regenerate the active enzyme.[3][4] This is in contrast to organophosphates, which cause a more permanent inhibition.[5]

Cyclohexyl phenylcarbamate is a member of this chemical class. While the broader family of carbamates is known to inhibit enzymes like acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH), specific derivatives show varying potency and selectivity.[6][7][8] For instance, structurally related O-arylcarbamates have been extensively studied as potent inhibitors of FAAH, a key enzyme in the endocannabinoid system, highlighting their therapeutic potential.[6][8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the use of this compound as a model inhibitor in the development and execution of enzyme inhibition screening assays. We provide the scientific rationale behind assay design, step-by-step protocols for a common colorimetric assay, and guidance on data analysis and troubleshooting.

Scientific Background: Mechanism of Carbamate Inhibition

The inhibitory activity of this compound and other carbamates against serine hydrolases is rooted in a well-understood covalent modification mechanism.

  • Target Enzymes : The primary targets are enzymes that utilize a serine residue as a key nucleophile in their catalytic mechanism. This includes vital enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH).[1][6][9]

  • The Carbamylation Process : The process begins when the carbamate inhibitor binds to the enzyme's active site. The catalytic serine's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate, which then resolves by expelling the alcohol or phenol leaving group (the cyclohexanol moiety in this case), resulting in a stable, carbamylated enzyme.[3][6]

  • Pseudo-Irreversible Nature : The resulting carbamoyl-serine bond is covalent and renders the enzyme inactive, as the active site is blocked. However, this bond is susceptible to slow hydrolysis, which regenerates the free, active enzyme. The rate of this decarbamylation varies significantly depending on the specific carbamate and enzyme, but it is generally much slower than the enzyme's normal catalytic turnover, leading to the classification of these compounds as pseudo-irreversible or slowly reversible inhibitors.[3][4]

G cluster_inhibition Inhibition Pathway cluster_regeneration Regeneration Pathway Enzyme Active Enzyme (Ser-OH) Inhibitor This compound (Inhibitor) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex 1. Binding Inhibitor->Complex 1. Binding Carbamylated Carbamylated Enzyme (Inactive, Covalent) Complex->Carbamylated 2. Nucleophilic Attack (Carbamylation) LeavingGroup Leaving Group (Cyclohexanol) Regenerated Active Enzyme (Regenerated) Carbamylated->Regenerated 3. Slow Hydrolysis (Decarbamylation)

Figure 1. Mechanism of pseudo-irreversible inhibition by carbamates.

Assay Principles and Design Considerations

A robust enzyme inhibition assay is a self-validating system. When screening compounds like this compound, careful design is paramount to ensure data is accurate and reproducible. We will use the inhibition of acetylcholinesterase (AChE), measured by the classic Ellman's method, as our model system.[10][11]

2.1 The Ellman's Assay Principle

This colorimetric assay is a widely accepted standard for measuring cholinesterase activity.[9]

  • Enzymatic Reaction : AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate.

  • Detection Reaction : The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB).

  • Signal : TNB is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to AChE activity.

2.2 Key Experimental Parameters

  • Substrate Concentration : For identifying competitive inhibitors, the substrate concentration should be at or below the Michaelis-Menten constant (Kₘ).[12] Using substrate concentrations significantly higher than the Kₘ can mask the effect of competitive inhibitors, making them appear less potent.

  • Initial Velocity Conditions : Measurements must be taken during the initial, linear phase of the reaction.[12] During this period, the reaction rate is proportional to enzyme activity, substrate concentration is not yet limiting, and product inhibition is negligible.

  • Enzyme Concentration : The enzyme concentration should be chosen to yield a robust signal within the linear range of the spectrophotometer over a convenient time course (e.g., 10-30 minutes).

  • Controls : A multi-tiered control strategy is essential for data validation:

    • 100% Activity Control (Negative Control) : Contains enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve the inhibitor. This defines the uninhibited reaction rate.

    • 0% Activity Control (Blank) : Contains substrate and buffer but no enzyme, or a fully inhibited enzyme. This accounts for any non-enzymatic substrate hydrolysis.

    • Positive Control : A known, well-characterized inhibitor of the target enzyme (e.g., eserine for AChE) should be run in parallel to validate the assay's ability to detect inhibition.

    • Vehicle Control : Essential to ensure the solvent used to dissolve the test compound (typically DMSO) does not interfere with enzyme activity at the final concentration used in the assay.

G prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Loading (96-well) - Add Enzyme - Add Inhibitor (or Vehicle) prep->plate incubate 3. Pre-incubation (Enzyme + Inhibitor) plate->incubate react 4. Reaction Initiation (Add Substrate + DTNB) incubate->react measure 5. Kinetic Measurement (Absorbance at 412 nm over time) react->measure analyze 6. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measure->analyze

Figure 2. General experimental workflow for an enzyme inhibition assay.

Detailed Experimental Protocols

These protocols are designed for a 96-well microplate format, suitable for screening and IC₅₀ determination.

Protocol 3.1: Reagent and Stock Solution Preparation

Causality: Proper reagent preparation is critical. Buffers must maintain a stable pH for optimal enzyme activity, and stock solutions must be accurate for reproducible results. Using a solvent like DMSO for hydrophobic compounds is standard, but its final concentration must be controlled to prevent enzyme denaturation.

  • Assay Buffer (100 mM Sodium Phosphate, pH 8.0) :

    • Prepare solutions of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic.

    • Mix them, monitoring with a calibrated pH meter, until the pH reaches 8.0 at room temperature.

  • DTNB Stock (10 mM) :

    • Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of Assay Buffer. Store protected from light at 4°C.

  • Substrate Stock (Acetylthiocholine Iodide, 10 mM ATCh) :

    • Dissolve 2.89 mg of ATCh in 1 mL of purified water. Prepare fresh daily.

  • Enzyme Stock (AChE, 1 U/mL) :

    • Reconstitute lyophilized AChE (e.g., from Electrophorus electricus) in Assay Buffer to a concentration of 1 U/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute with cold Assay Buffer to the desired working concentration.

  • Inhibitor Stock (this compound, 10 mM) :

    • Dissolve 2.19 mg of this compound (MW: 219.28 g/mol ) in 1 mL of 100% DMSO. This is your primary stock solution.

Protocol 3.2: AChE Inhibition Assay for IC₅₀ Determination

Causality: This protocol uses a pre-incubation step to allow the inhibitor to bind to the enzyme before the substrate is introduced. This is particularly important for pseudo-irreversible inhibitors like carbamates. The reaction is initiated by adding a substrate mix to all wells simultaneously to ensure accurate kinetic readings.

  • Inhibitor Dilution Series :

    • Perform serial dilutions of the 10 mM this compound stock in 100% DMSO to create a range of concentrations (e.g., 10 mM down to 100 nM). This will be your inhibitor source plate.

    • Next, create an intermediate dilution plate by diluting each concentration from the source plate 1:50 into Assay Buffer. This minimizes the final DMSO concentration.

  • Plate Setup (Total Volume = 200 µL/well) :

    • Blank Wells : Add 180 µL of Assay Buffer.

    • 100% Activity Wells : Add 160 µL of Assay Buffer.

    • Inhibitor Wells : Add 160 µL of Assay Buffer.

  • Add Inhibitor/Vehicle :

    • Add 20 µL of Assay Buffer containing 2% DMSO to the 100% Activity wells (this is the vehicle control).

    • Add 20 µL of the appropriate diluted inhibitor from the intermediate plate to the Inhibitor wells.

  • Add Enzyme :

    • Add 20 µL of AChE working solution to the 100% Activity and Inhibitor wells. Do not add enzyme to the Blank wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

  • Pre-incubation :

    • Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Prepare Substrate Mix :

    • During the incubation, prepare a fresh substrate mix containing ATCh and DTNB. For each 1 mL of mix, combine 800 µL of Assay Buffer, 100 µL of 10 mM DTNB, and 100 µL of 10 mM ATCh.

  • Initiate Reaction :

    • Using a multichannel pipette, add 20 µL of the Substrate Mix to all wells (Blanks, 100% Activity, and Inhibitor).

  • Measure Absorbance :

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 412 nm every 60 seconds for 10-20 minutes (kinetic mode).

Data Analysis and Interpretation

Causality: The goal of data analysis is to convert raw absorbance readings into a meaningful measure of inhibitor potency, the IC₅₀ value. This is achieved by first calculating the reaction rate (velocity), then determining the percent inhibition at each inhibitor concentration, and finally fitting this data to a dose-response model.

  • Calculate Reaction Rates (V) :

    • For each well, determine the rate of change in absorbance over time (ΔAbs/min). Use the linear portion of the kinetic curve. This rate is your reaction velocity (V).

    • Subtract the average rate of the Blank wells (V_blank) from all other wells to correct for non-enzymatic hydrolysis.

  • Calculate Percent Inhibition :

    • Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100

    • V_inhibitor is the rate in the presence of the inhibitor.

    • V_100%_activity is the average rate of the vehicle control wells.

  • Determine IC₅₀ Value :

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.

Table 1: Representative Data for IC₅₀ Determination

[Inhibitor] (µM)Log [Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Vehicle)-0.05200.0
0.1-1.00.04856.7
0.3-0.520.041121.0
1.00.00.027347.5
3.00.480.012576.0
10.01.00.004291.9
30.01.480.001197.9

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides solutions to common problems encountered in enzyme inhibition assays.[13][14][15]

G start Problem Observed high_blank High Blank Signal (No Enzyme Control) start->high_blank no_inhibition No Inhibition by Positive Control start->no_inhibition low_signal Low Signal in 100% Activity Wells start->low_signal poor_curve Poor IC50 Curve Fit (High Scatter) start->poor_curve sol_blank Cause: Substrate degradation or reagent contamination. Solution: Prepare fresh substrate/DTNB. Use high-purity water. high_blank->sol_blank sol_inhibition Cause: Inactive enzyme or inhibitor. Solution: Use new enzyme aliquot. Verify inhibitor stock concentration. no_inhibition->sol_inhibition sol_signal Cause: Insufficient enzyme activity. Solution: Increase enzyme concentration. Check buffer pH and temperature. low_signal->sol_signal sol_curve Cause: Pipetting errors or inhibitor solubility issues. Solution: Check pipette calibration. Ensure inhibitor is fully dissolved. poor_curve->sol_curve

Figure 3. A decision tree for troubleshooting common assay issues.

Conclusion

This compound serves as an excellent model compound for developing and validating enzyme inhibition screening assays, particularly for serine hydrolases. Its pseudo-irreversible mechanism of action is representative of a broad and important class of inhibitors. By employing a well-designed assay, such as the Ellman's method for AChE, with rigorous controls and proper data analysis, researchers can reliably determine inhibitor potency. The principles and protocols outlined in this guide provide a solid foundation for screening novel compounds and advancing drug discovery efforts.

References

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
  • Hao, C., et al. (1999). Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. Journal of agricultural and food chemistry, 47(1), 292-297. [Link]
  • World Health Organization. (1986). Carbamate pesticides: a general introduction. Environmental Health Criteria 64. [Link]
  • Colović, M. B., et al. (2013). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates.
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  • Keeley, L. (2011).
  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & biology, 13(8), 855-866. [Link]
  • Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4712–4716. [Link]
  • Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4712–4716. [Link]
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  • Morisseau, C., et al. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 97(12), 6668-6673. [Link]
  • de Moraes, M. C., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 984578. [Link]
  • Mor, M., et al. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of medicinal chemistry, 47(21), 4998-5008. [Link]
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Application Notes and Protocols for the In Vitro Assessment of Cyclohexyl Phenylcarbamate as a FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme within the endocannabinoid system, playing a critical role in the degradation of fatty acid amides.[1] Its primary substrate is anandamide (AEA), an endogenous cannabinoid that modulates pain, inflammation, and mood.[2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[3] Consequently, the inhibition of FAAH presents a compelling therapeutic strategy to enhance endocannabinoid signaling by increasing the endogenous levels of AEA.[1] This approach is being actively explored for the development of novel analgesics, anxiolytics, and anti-inflammatory agents that may circumvent the side effects associated with direct cannabinoid receptor agonists.[2]

Cyclohexyl phenylcarbamate belongs to the O-arylcarbamate class of compounds, which are well-established as potent, irreversible inhibitors of FAAH.[4][5] These inhibitors act by covalently modifying the catalytic serine residue (Ser241) within the enzyme's active site through a process known as carbamylation.[6] This covalent and irreversible mechanism of action makes carbamates like this compound valuable tools for studying the physiological and pathological roles of FAAH and as lead compounds in drug discovery programs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a FAAH inhibitor in an in vitro setting. We will detail the necessary materials, a step-by-step protocol for a fluorometric inhibition assay, data analysis, and expected outcomes.

Mechanism of Action: Covalent Carbamylation of the Catalytic Serine

The inhibitory activity of this compound against FAAH is predicated on a covalent interaction with the enzyme's active site. The catalytic triad of FAAH, comprising Ser241, Ser217, and Lys142, is essential for its hydrolytic function.[3] this compound, as a carbamate inhibitor, is recognized by the active site and subsequently carbamylates the catalytic Ser241 residue.[6] This covalent modification renders the enzyme catalytically inactive, thereby preventing the degradation of anandamide and other fatty acid amides.

Visualizing the FAAH Signaling Pathway

The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway and the point of intervention for inhibitors like this compound.

FAAH_Signaling_Pathway FAAH Signaling Pathway and Inhibition cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Anandamide_synthesis Anandamide (AEA) Synthesis NAPE_PLD->Anandamide_synthesis AEA Anandamide (AEA) Anandamide_synthesis->AEA Release FAAH FAAH AEA->FAAH Uptake & Degradation CB1R CB1 Receptor AEA->CB1R Binds to Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid CP_inhibitor Cyclohexyl phenylcarbamate CP_inhibitor->FAAH Inhibits CB1R->Depolarization Inhibits Ca2+ channels

Caption: FAAH terminates anandamide signaling by hydrolysis.

Materials and Reagents

Chemicals and Consumables
  • This compound: (MW: 219.28 g/mol )[7]

  • Recombinant Human FAAH (rhFAAH): Expressed in a suitable system (e.g., Sf21 cells or E. coli).[8][9]

  • FAAH Fluorogenic Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[1]

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher.

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[10]

  • 96-well black, flat-bottom microplates: For fluorescence measurements.

  • Pipettes and tips: Calibrated for accurate liquid handling.

Equipment
  • Fluorescence microplate reader: Capable of excitation at 340-360 nm and emission at 450-465 nm.[10]

  • Incubator: Set to 37°C.

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Reagents
  • FAAH Assay Buffer (1X): Prepare a solution of 125 mM Tris-HCl with 1 mM EDTA and adjust the pH to 9.0. This buffer can be stored at 4°C for several weeks.[10]

  • This compound Stock Solution (10 mM): Based on its molecular weight of 219.28 g/mol , weigh out 2.19 mg of this compound and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. Store at -20°C.

  • FAAH Substrate (AAMCA) Stock Solution (10 mM): Dissolve AAMCA in DMSO to a final concentration of 10 mM. Store protected from light at -20°C.[1]

  • Recombinant Human FAAH Working Solution: Thaw the rhFAAH enzyme on ice. Dilute the enzyme to the desired working concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

In Vitro FAAH Inhibition Assay Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.[10]

Experimental Workflow Diagram

FAAH_Inhibition_Assay_Workflow FAAH Inhibition Assay Workflow start Start reagent_prep Prepare Reagents: - FAAH Assay Buffer - Inhibitor Dilutions - FAAH Enzyme Solution - Substrate Solution start->reagent_prep plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Inhibitor/Vehicle - Add FAAH Enzyme reagent_prep->plate_setup pre_incubation Pre-incubation (15 min at 37°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add FAAH Substrate (AAMCA) pre_incubation->reaction_initiation measurement Kinetic Measurement (Fluorescence at Ex/Em 360/465 nm for 30 min at 37°C) reaction_initiation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the FAAH inhibition assay.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in FAAH Assay Buffer to achieve a range of concentrations for testing (e.g., from 1 nM to 100 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration well.

  • Assay Plate Setup:

    • 100% Initial Activity Wells (Control): Add 170 µL of FAAH Assay Buffer, 10 µL of the diluted FAAH enzyme, and 10 µL of the vehicle (DMSO) to at least three wells.[10]

    • Background Wells (No Enzyme): Add 180 µL of FAAH Assay Buffer and 10 µL of the vehicle to three wells.[10]

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of the diluted FAAH enzyme, and 10 µL of each this compound dilution to respective wells.[10] It is recommended to perform each concentration in triplicate.

  • Pre-incubation: Gently mix the contents of the plate. Cover the plate and pre-incubate for 15 minutes at 37°C. This step is crucial for irreversible inhibitors like this compound to allow for the covalent modification of the enzyme.[1]

  • Initiate the Enzymatic Reaction: Prepare a working solution of the AAMCA substrate by diluting the stock solution in FAAH Assay Buffer. Initiate the reaction by adding 10 µL of the AAMCA working solution to all wells. The final concentration of AAMCA in the wells should be at or near its Km value for FAAH to ensure sensitive detection of inhibition.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically for 30 minutes, with readings taken every minute at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]

Data Analysis and Expected Results

Calculation of Percent Inhibition
  • Correct for Background Fluorescence: Subtract the average fluorescence of the "Background Wells" from the fluorescence readings of all other wells.

  • Determine the Rate of Reaction: For each well, calculate the rate of the reaction (slope) from the linear portion of the kinetic curve (fluorescence units per minute).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:

    % Inhibition = (1 - (Rate_Inhibitor / Rate_Control)) * 100

    Where:

    • Rate_Inhibitor is the reaction rate in the presence of the inhibitor.

    • Rate_Control is the average reaction rate of the "100% Initial Activity Wells".

Determination of IC50

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • Plot the Dose-Response Curve: Plot the percent inhibition on the y-axis against the logarithm of the this compound concentration on the x-axis.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Expected Results

Carbamate inhibitors are known to be potent inhibitors of FAAH. For instance, a structurally related compound, 3-(oxazol-2yl)phenyl cyclohexylcarbamate, has been reported to inhibit FAAH with a sub-nanomolar IC50 value of 0.74 nM.[4] While the IC50 of this compound may vary, it is expected to be a potent inhibitor.

Parameter Expected Outcome Reference
Inhibition Profile Irreversible, time-dependent[6]
IC50 Value Expected to be in the low nanomolar to sub-nanomolar range.[4]

Safety and Handling

This compound is classified as harmful if swallowed.[7] Standard laboratory safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

Troubleshooting

Problem Possible Cause Solution
High background fluorescence Substrate degradation or autofluorescence of the compound.Run a no-enzyme control for each inhibitor concentration. Ensure the substrate stock solution is properly stored and protected from light.
Low signal-to-noise ratio Insufficient enzyme activity or suboptimal substrate concentration.Increase the concentration of the FAAH enzyme. Optimize the substrate concentration to be near the Km value.
High variability between replicates Pipetting errors or inconsistent mixing.Use calibrated pipettes and ensure thorough mixing of reagents in the wells.
Inhibitor precipitation Poor solubility in the assay buffer.Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

Conclusion

This application note provides a detailed framework for the in vitro characterization of this compound as a FAAH inhibitor. The described fluorometric assay is a robust and sensitive method for determining the inhibitory potency of this compound. By understanding the mechanism of action and following the detailed protocols, researchers can effectively utilize this compound as a tool to investigate the endocannabinoid system and as a starting point for the development of novel therapeutics targeting FAAH.

References

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Application Notes: Standard Protocol for Using Cyclohexyl Phenylcarbamate in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive, field-proven guide for the use of Cyclohexyl Phenylcarbamate (CPC) in mammalian cell culture. This compound belongs to the carbamate class of compounds, many of which are investigated for their potential as antimitotic agents.[1][2] This document details the hypothesized mechanism of action, provides step-by-step protocols for reagent preparation, and outlines key assays for determining its cytotoxic and cytostatic effects. The methodologies included herein are designed to be self-validating through the use of appropriate controls, ensuring robust and reproducible results for researchers in oncology, drug discovery, and cell biology.

Introduction and Scientific Background

Carbamate derivatives have garnered significant interest in cancer research due to their role as microtubule-targeting agents.[1] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure and, most importantly, for forming the mitotic spindle during cell division.[3] Agents that disrupt microtubule dynamics can halt the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis (programmed cell death).[3][4] This mechanism is the cornerstone of several highly successful chemotherapy drugs.[4]

This compound (CPC) is a specific carbamate compound whose cellular effects align with this mechanism. Understanding its impact requires precise and controlled application in vitro. This guide provides the foundational protocols to investigate CPC's efficacy, from determining its half-maximal inhibitory concentration (IC50) to confirming its effect on cell cycle progression and apoptosis.

Physicochemical Properties of this compound

Accurate preparation and application of CPC begin with understanding its fundamental properties. These values are essential for calculating molar concentrations and ensuring complete solubilization.

PropertyValueSource
IUPAC Name cyclohexyl N-phenylcarbamate[5]
Synonyms Cyclohexyl carbanilate[5][6]
CAS Number 3770-95-4[5][6]
Molecular Formula C13H17NO2[5]
Molecular Weight 219.28 g/mol [5]
Solubility Soluble in DMSO. Poorly soluble in water (est. 12.78 mg/L).[6]
Physical Form Solid powderN/A

Core Protocols: Preparation and In Vitro Application

Preparation of a 10 mM Stock Solution

The foundation of any reproducible cell-based assay is a properly prepared and stored stock solution. Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[6]

Causality: Using a high-concentration, non-aqueous stock solution allows for minimal solvent introduction into the final cell culture medium. High concentrations of DMSO can be cytotoxic, so it is crucial to keep the final concentration in the culture well below 0.5%, and ideally below 0.1%.[7]

Materials:

  • This compound (MW: 219.28 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm syringe filter (DMSO-compatible, e.g., PTFE)

Protocol:

  • Safety First: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the CPC powder in a chemical fume hood or ventilated enclosure.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.19 mg of this compound.

    • Calculation: 0.01 mol/L * 0.001 L * 219.28 g/mol = 0.00219 g = 2.19 mg

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Solubilization: Tightly cap the tube and vortex for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Sterilization (Recommended): For long-term storage and sensitive applications, sterilize the stock solution by passing it through a 0.22 µm PTFE syringe filter into a new sterile vial. This removes any potential microbial contaminants.

  • Aliquoting & Storage: Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 20 µL) in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

G cluster_prep Stock Solution Workflow weigh 1. Weigh 2.19 mg CPC Powder add_dmso 2. Add 1 mL Sterile DMSO weigh->add_dmso In fume hood vortex 3. Vortex to Dissolve add_dmso->vortex filter 4. Filter Sterilize (0.22 µm) vortex->filter Recommended aliquot 5. Aliquot into Cryovials filter->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for CPC Stock Solution Preparation.

Determination of IC50 via MTT Cytotoxicity Assay

The first step in characterizing CPC's effect is to determine the concentration at which it inhibits cell proliferation by 50% (IC50). The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[7]

Principle: The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate your chosen cancer cell line (e.g., HeLa, A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.

  • Prepare Dilutions: Prepare a series of working solutions of CPC by serially diluting your 10 mM stock in complete cell culture medium. A common starting range is 0.1 µM to 100 µM.

    • Crucial Control: Prepare a "Vehicle Control" containing the highest concentration of DMSO used in your dilutions (e.g., 0.1%) but no CPC. This validates that the solvent itself is not causing cytotoxicity.[7]

    • Also include "No Treatment" (cells with medium only) and "Blank" (medium only, no cells) controls.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared CPC dilutions and controls to the respective wells (in triplicate).

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "Blank" wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the "Vehicle Control" ((Treated Abs / Vehicle Abs) * 100).

    • Plot the percentage of cell viability versus the log of CPC concentration and use non-linear regression analysis to calculate the IC50 value.

Mechanistic Assays: Uncovering the Mode of Action

Once the IC50 is established, subsequent experiments should focus on confirming the hypothesized mechanism of action. Treating cells at or near the IC50 concentration is typically recommended.

G cluster_workflow General Experimental Workflow cluster_assays Downstream Analysis seed 1. Seed Cells in Plate/Flask treat 2. Treat with CPC & Controls seed->treat incubate 3. Incubate (e.g., 24-48h) treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis analyze 4. Data Acquisition & Analysis cytotoxicity->analyze cell_cycle->analyze apoptosis->analyze

Caption: General workflow for assessing CPC's cellular effects.

Cell Cycle Analysis via Propidium Iodide Staining

Principle: Microtubule inhibitors are known to cause an arrest in the G2/M phase of the cell cycle.[4] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the amount of DNA in the cell. Flow cytometry can distinguish between cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with CPC (e.g., at its IC50 concentration) and a vehicle control for 24 hours.

  • Harvest Cells: Collect both adherent and floating cells. To do this, collect the supernatant (floating cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine all cells from the same well.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This fixes the cells and permeates the membrane. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). Incubate for 30 minutes in the dark.

  • Analysis: Analyze the samples using a flow cytometer. An accumulation of cells in the G2/M peak compared to the vehicle control indicates cell cycle arrest at this phase.

Apoptosis Assay via Annexin V/PI Staining

Principle: Prolonged cell cycle arrest often leads to apoptosis.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide is used to identify late apoptotic or necrotic cells, which have lost membrane integrity.

Protocol:

  • Cell Treatment: Seed cells and treat with CPC (at IC50) and a vehicle control for a relevant time point (e.g., 48 hours).

  • Harvest Cells: Collect all cells (adherent and floating) as described in the cell cycle protocol.

  • Staining: Wash the cells with PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Interpretation and Expected Pathway

The combined results from these assays provide a clear picture of CPC's cellular effects. An effective microtubule inhibitor would be expected to yield a dose-dependent decrease in cell viability (MTT assay), a significant increase in the G2/M population (cell cycle analysis), and a corresponding increase in the apoptotic cell population (Annexin V assay).

G CPC This compound (CPC) Tubulin β-Tubulin CPC->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition of Spindle Mitotic Spindle Formation Microtubule->Spindle Disruption of Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induction of

Caption: Hypothesized mechanism of CPC-induced cell death.

Safety and Handling

This compound is classified as harmful if swallowed.[5] Standard laboratory safety precautions should be strictly followed. Use a chemical fume hood when handling the solid powder to avoid inhalation. Dispose of waste according to institutional guidelines for chemical waste. Consult the Safety Data Sheet (SDS) before use.

References

  • BenchChem. (2025).
  • PMC - NIH. (n.d.).
  • PubChem - NIH. (n.d.).
  • PubMed. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). New microtubule polymerization inhibitors comprising a nitrooxymethylphenyl group.
  • PMC - NIH. (n.d.).
  • NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • PMC - PubMed Central. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • The Good Scents Company. (n.d.).

Sources

Analytical methods for Cyclohexyl phenylcarbamate quantification in samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of Cyclohexyl Phenylcarbamate

Abstract

This application note provides a comprehensive technical guide for the quantitative analysis of this compound (CPC) in various sample matrices. This compound, a member of the carbamate class of compounds, requires precise and reliable quantification for applications ranging from pharmaceutical impurity testing to environmental monitoring. This document details robust methodologies based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into method development, sample preparation, and validation in accordance with international regulatory standards. Protocols are designed for researchers, quality control analysts, and drug development professionals seeking to establish validated, high-fidelity analytical systems for CPC.

Introduction and Analytical Rationale

This compound (CAS No: 3770-95-4) is an organic compound with the molecular formula C₁₃H₁₇NO₂.[1][2] As a carbamate ester, its accurate quantification is critical. In the pharmaceutical industry, compounds of this class may arise as process-related impurities, degradants, or metabolites, necessitating their control to ensure product safety and efficacy.[3][4] In environmental and food safety contexts, carbamates are a class of pesticides that require sensitive monitoring due to potential health effects.[5][6]

The selection of an analytical method is contingent upon the analyte's physicochemical properties. CPC's structure, featuring both a phenyl ring and a cyclohexyl group, lends it to analysis by chromatographic techniques. Its moderate polarity and UV-absorbing properties make it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection. For trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) also presents a viable, high-sensitivity option, provided thermal stability is considered.[1][7]

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering the user to adapt and troubleshoot these methods effectively.

Physicochemical Properties of this compound

Understanding the fundamental properties of CPC is the cornerstone of developing a robust analytical method. These characteristics dictate choices in solvents, chromatographic columns, and detection techniques.

PropertyValueSourceSignificance for Analysis
Molecular Formula C₁₃H₁₇NO₂[1]Defines the exact mass for mass spectrometry detection.
Molecular Weight 219.28 g/mol [1][2]Used for preparing standard solutions and calculations.
XLogP3 3.3[2]Indicates good retention on reverse-phase (e.g., C18) columns.
Topological Polar Surface Area 38.3 Ų[2]Suggests moderate polarity, influencing solubility and chromatographic behavior.
Water Solubility (Est.) 12.78 mg/L @ 25 °C[8]Low aqueous solubility necessitates the use of organic solvents for extraction and standards.
Spectral Features UV, IR, NMR, GC-MS data available[1]Confirms suitability for UV and MS detection methods.

Recommended Analytical Methodology: HPLC-UV/MS

For its robustness, versatility, and wide applicability, RP-HPLC is the primary recommended technique for CPC quantification. Coupling with either a Diode Array Detector (DAD/UV) or a Mass Spectrometer (MS) provides flexibility in terms of sensitivity and specificity.

Principle of Separation

The method utilizes reverse-phase chromatography, where CPC, a moderately non-polar analyte, is partitioned between a polar mobile phase and a non-polar stationary phase (typically octadecyl-silica, C18). Elution is achieved by gradually increasing the proportion of organic solvent in the mobile phase (gradient elution), which decreases the mobile phase polarity and causes CPC to elute from the column. This separation is highly efficient and reproducible.[9][10]

Detailed Protocol: HPLC-UV/MS

This protocol is a validated starting point and should be optimized for specific instrumentation and sample matrices.

ParameterRecommended ConditionRationale & Causality
Instrumentation HPLC or UPLC system with UV/DAD or MS detectorStandard instrumentation for modern analytical labs.[10]
Column Reverse-Phase C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for CPC based on its hydrophobicity (XLogP3 of 3.3).[9]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides protons for efficient positive-mode ionization in MS and helps create sharp peak shapes.[9]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength for this class of compound.[11]
Gradient Program 0-20 min: 40% to 90% B; 20-25 min: Hold at 90% B; 25.1-30 min: Return to 40% BA gradient ensures efficient elution of CPC while separating it from more polar or non-polar matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency.[5]
Injection Volume 10 µLA typical volume; can be adjusted based on sample concentration and sensitivity requirements.
UV Detection 220 nmThe phenyl group in CPC exhibits strong absorbance at lower UV wavelengths.[7]
MS Detection (Optional) Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for moderately polar molecules.
MS Parameters Scan Mode: Full Scan (m/z 100-300) or SIM/MRM: Monitor [M+H]⁺ at m/z 220.3Full scan is used for method development. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) provides superior sensitivity and specificity for quantification.[5]

Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for volatile and semi-volatile compounds, offering exceptional sensitivity and structural confirmation through characteristic fragmentation patterns.[12] While many carbamates are known to be thermally labile, GC-MS is documented as a viable technique for CPC itself, suggesting it is stable enough under typical GC conditions.[1][7]

Principle of Separation

In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported by a carrier gas and partitions between the gas phase and a liquid stationary phase coated on the column wall. Elution order is primarily based on boiling point and polarity. The separated components are then detected by a mass spectrometer.[13]

Detailed Protocol: GC-MS
ParameterRecommended ConditionRationale & Causality
Instrumentation Gas Chromatograph with Mass SpectrometerThe gold standard for definitive identification and quantification of volatile organic compounds.[12]
Column Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µmA 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of analytes.[13][14]
Carrier Gas Helium at 1.0 mL/min (constant flow)An inert gas that provides good chromatographic efficiency.[13]
Injector Temperature 250 °CMust be hot enough to ensure complete vaporization without causing thermal degradation of the analyte.
Oven Program Start at 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature program is necessary to elute CPC in a reasonable time with good peak shape.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a hard ionization technique that produces reproducible, information-rich fragmentation patterns for library matching.[13]
MS Source Temp. 230 °CStandard source temperature to maintain analyte in the gas phase.
Mass Range Scan m/z 40-400A wide scan range to capture the molecular ion and key fragment ions for identification.

Sample Preparation: A Critical Prerequisite

The goal of sample preparation is to extract CPC from the sample matrix and remove interferences that could compromise the analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted approach for carbamates in complex matrices like food and environmental samples.[5][15]

G cluster_prep QuEChERS Sample Preparation Workflow sample 1. Sample Weighing (e.g., 5-15 g of homogenized sample) extraction 2. Extraction & Hydration Add Acetonitrile (+ Water for dry samples). Vortex vigorously. sample->extraction Solvent Addition salting_out 3. Liquid-Liquid Partitioning Add MgSO₄ & NaCl salts. Shake to induce phase separation. extraction->salting_out Salt Addition centrifuge1 4. Centrifugation Separate organic layer from aqueous/solid layers. salting_out->centrifuge1 d_spe 5. Dispersive SPE (d-SPE) Cleanup Transfer aliquot of supernatant to tube with PSA and C18 sorbents. centrifuge1->d_spe Transfer Supernatant centrifuge2 6. Final Centrifugation & Filtration Remove sorbents. Filter supernatant into autosampler vial. d_spe->centrifuge2 Vortex & Mix analysis Analytical Instrumentation (HPLC or GC-MS) centrifuge2->analysis Ready for LC or GC Analysis G cluster_validation Core Validation Parameters (ICH Q2(R1)) center_node Validated Analytical Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOD Limit of Detection (LOD) center_node->LOD LOQ Limit of Quantification (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness

Sources

Application Note & Protocol: Robust GC-MS Methodology for the Confirmatory Analysis of Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of carbamate derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Carbamates, a widely utilized class of pesticides, present a significant analytical challenge due to their inherent thermal lability.[1][2] Direct GC analysis often leads to degradation in the hot injector, yielding poor sensitivity and reproducibility.[2][3] This application note details a robust methodology that overcomes this limitation through a strategic derivatization step, converting the native carbamates into more volatile and thermally stable analogues suitable for GC-MS analysis. We present a complete workflow, from sample extraction using the highly effective QuEChERS method to derivatization, GC-MS/MS analysis, and data interpretation. The protocols provided herein are designed to serve as a self-validating system, ensuring accuracy, precision, and trustworthiness for researchers in environmental monitoring, food safety, and toxicology.

Introduction: The Analytical Imperative for Carbamate Detection

Carbamate pesticides are N-methyl or N,N-dimethyl derivatives of carbamic acid. Their widespread use in agriculture necessitates reliable and sensitive analytical methods to monitor their presence in food and environmental matrices to protect human health.[2][4] While High-Performance Liquid Chromatography (HPLC) is a common technique for carbamate analysis, often involving post-column derivatization for fluorescence detection as outlined in EPA methods 531.1 and 531.2, GC-MS offers a powerful alternative for confirmation.[1][4][5] The high selectivity and structural information provided by mass spectrometry, especially tandem mass spectrometry (MS/MS), are invaluable for unambiguous compound identification, particularly in complex matrices.[6]

The primary obstacle in GC analysis of carbamates is their propensity to degrade at the elevated temperatures of the GC inlet.[2][3] This thermal decomposition typically involves the cleavage of the carbamate linkage, leading to the formation of isocyanates or the corresponding phenol and amine, preventing the intact molecule from reaching the detector. The methodology described here circumvents this issue by chemically modifying the carbamate structure prior to injection, a process known as derivatization.

The Workflow: A Validated Pathway from Sample to Result

A successful analysis hinges on a well-designed and validated workflow. Each step is critical for ensuring the final data is reliable and reproducible. The logical flow from sample collection to final report is a self-validating system where quality control is embedded at each stage.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_reporting Data Processing & Reporting Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Step 1 Cleanup Dispersive SPE (d-SPE Cleanup) Extraction->Cleanup Step 2 Deriv Aliquot Evaporation & Derivatization Reagent Addition Cleanup->Deriv Analyte Isolation Reaction Controlled Reaction (Heat + Time) Deriv->Reaction Step 3 GCMS GC-MS/MS Injection & Analysis Reaction->GCMS Sample Injection Data Data Acquisition (MRM Mode) GCMS->Data Step 4 Processing Quantification & Confirmation Data->Processing Data Transfer Report Final Report Processing->Report Step 5

Caption: Overview of the GC-MS workflow for carbamate analysis.

Sample Preparation: The QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for multi-residue pesticide analysis in food and agricultural samples.[7][8][9] Its effectiveness lies in the use of an acetonitrile extraction followed by a "salting-out" step and dispersive solid-phase extraction (d-SPE) for cleanup.[8] This approach provides high recovery rates for a broad range of pesticides, including carbamates, while effectively removing many matrix interferences like organic acids, sugars, and pigments.[10][11][12]

Protocol 1: QuEChERS Extraction and Cleanup
  • Homogenization: Weigh 10-15 g of a representative, homogenized sample (e.g., fruit puree, soil) into a 50 mL polypropylene centrifuge tube. For dry samples, rehydrate with an appropriate amount of reagent water.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., Triphenyl Phosphate - TPP) to monitor extraction efficiency and correct for variations.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile to the tube.[12] Acetonitrile is chosen for its ability to extract a wide range of pesticides with minimal co-extraction of lipids.[6]

  • Salting-Out: Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) or a commercially available QuEChERS salt packet.[9][12] MgSO₄ facilitates the partitioning of water from the acetonitrile layer, driving the pesticides into the organic phase.[8]

  • Shaking & Centrifugation: Cap the tube tightly and shake vigorously for 1 minute. Centrifuge at ≥3000 rpm for 5 minutes to achieve phase separation.[6]

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing anhydrous MgSO₄ and a sorbent like Primary Secondary Amine (PSA). PSA effectively removes organic acids and other polar interferences.[8]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 2 minutes. The resulting supernatant is ready for the derivatization step.

Derivatization: Enabling GC Compatibility

This is the most critical step for successful GC-MS analysis of carbamates. The goal is to replace the active hydrogen on the nitrogen atom with a more stable chemical group, thereby preventing thermal degradation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[13][14] The silyl group (Si(CH₃)₃) increases the thermal stability and volatility of the carbamate.

Derivatization_Reaction Silylation of a Carbamate using BSTFA Carbamate R-O-C(=O)-NH-R' Carbamate (Analyte) Reaction Carbamate->Reaction BSTFA CF3-C(=O)N(Si(CH3)3)2 BSTFA (Reagent) BSTFA->Reaction Derivative R-O-C(=O)-N(Si(CH3)3)-R' Silylated Carbamate Derivative Byproduct CF3-C(=O)NH(Si(CH3)3) Byproduct Reaction->Derivative Reaction->Byproduct

Caption: General reaction scheme for carbamate silylation.

Protocol 2: Silylation of Carbamate Extracts
  • Solvent Evaporation: Transfer a 100-200 µL aliquot of the cleaned-up QuEChERS extract into a GC vial with an insert. Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at approximately 40°C. It is crucial to avoid overheating, which could degrade the native carbamates.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., ethyl acetate) to reconstitute the residue. Then, add 50 µL of BSTFA (with 1% TMCS as a catalyst).[14]

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes to ensure the reaction goes to completion.[13][14] Reaction time and temperature may need optimization depending on the specific carbamates of interest.[14]

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system. The sample is now ready for analysis.

GC-MS/MS Analysis: Achieving Sensitivity and Selectivity

Tandem mass spectrometry (GC-MS/MS) is the preferred technique for this analysis due to its superior selectivity and sensitivity, which are essential for detecting trace-level contaminants in complex matrices.[6] The method involves selecting a precursor ion specific to the derivatized carbamate and monitoring specific product ions generated through collision-induced dissociation (CID). This Multiple Reaction Monitoring (MRM) approach significantly reduces matrix noise and enhances confidence in analyte identification.

Table 1: Recommended GC-MS/MS Instrumental Parameters
ParameterRecommended SettingRationale & Field Insights
GC System Agilent 8890 GC or equivalentA modern, robust GC system ensures reproducible retention times and peak shapes.
Injector Split/Splitless or PTVOperate in splitless mode for trace analysis to maximize analyte transfer to the column. A PTV inlet can offer more controlled evaporation.[15]
Injector Temp. 250 - 280 °CHigh enough for efficient volatilization of derivatives but not so high as to cause degradation of other sample components.[1]
Carrier Gas Helium or HydrogenConstant flow mode at ~1.2 mL/min. Hydrogen can offer faster analysis times but may require method re-optimization.[6]
GC Column Mid-polarity (e.g., 50% Phenyl)A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-17ms, BPX-50) provides good separation for a wide range of derivatized carbamates.[1]
Oven Program 70°C (1 min), ramp 10-25°C/min to 300°C (hold 5 min)An initial low temperature prevents solvent peak broadening. The ramp rate is a balance between separation efficiency and analysis time.[1][16]
MS System Triple Quadrupole (QqQ)Essential for MS/MS (MRM) analysis, providing the required selectivity and sensitivity.[6][7]
Ion Source Temp. 250 - 300 °COptimized to maximize ionization efficiency while minimizing thermal degradation within the source.[1]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each target analyte.
Data Interpretation: Fragmentation and Confirmation

Under EI conditions, silylated carbamate derivatives exhibit characteristic fragmentation patterns. A key fragmentation pathway often involves the cleavage of the C-O or N-C bonds adjacent to the carbonyl group. The presence of the trimethylsilyl (TMS) group often results in a characteristic ion at m/z 73. The selection of MRM transitions is based on these fragmentation patterns. For a compound to be positively identified, it must meet several criteria:

  • The retention time must match that of a known standard within a specified tolerance window.

  • At least two characteristic MRM transitions must be present.

  • The ratio of the quantifier to qualifier ion peak areas must be within ±30% of that observed for a calibration standard.

Table 2: Example MRM Transitions for Silylated Carbamate Derivatives
CarbamateDerivatized Precursor Ion (m/z)Quantifier Transition (Product Ion)Qualifier Transition (Product Ion)
Carbofuran293293 -> 220293 -> 163
Propoxur281281 -> 110281 -> 153
Carbaryl273273 -> 144273 -> 200
Methiocarb297297 -> 169297 -> 154

Note: These are illustrative values. Actual m/z values and transitions must be empirically determined on the specific instrument used.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the entire method must be validated.[6] Validation should be performed according to established guidelines, such as those from SANTE or the FDA. Key validation parameters include:

  • Linearity: Assess the response of the instrument over a range of concentrations to establish a calibration curve (typically R² > 0.99).[15]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[7]

  • Accuracy (Recovery): Determined by analyzing spiked matrix samples at various concentrations. Recoveries should typically fall within 70-120%.[7][11]

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements, which should generally be <20%.[7]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Regular analysis of quality control (QC) samples, including procedural blanks, matrix spikes, and laboratory control samples, is essential for monitoring the ongoing performance of the method.[17]

Conclusion

The thermal lability of carbamates poses a significant challenge for their analysis by gas chromatography. However, a well-designed methodology incorporating an efficient QuEChERS extraction and a robust chemical derivatization step can overcome this limitation. The GC-MS/MS protocol detailed in this application note provides a sensitive, selective, and reliable workflow for the confirmatory analysis of carbamate derivatives in complex matrices. By understanding the causality behind each experimental choice—from sample preparation to the specifics of the derivatization reaction and instrumental parameters—researchers can implement this method with confidence, ensuring data of the highest scientific integrity.

References

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA. United States Environmental Protection Agency. [Link]
  • GC/MS/MS Pesticide Residue Analysis. Agilent Technologies. [Link]
  • Faster, More Sensitive Determination of Carbamates in Drinking Water.
  • Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. PerkinElmer. [Link]
  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples.
  • Effective Analysis Carbamate Pesticides.
  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. National Institutes of Health (NIH). [Link]
  • Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review.
  • QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. PubMed. [Link]
  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. PubMed. [Link]
  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentr
  • Mass Spectra of N-Substituted Ethyl Carbamates.
  • MODIFIED QUECHERS EXTRACTION METHOD FOR THE EVALUATION OF CARBAMATE PESTICIDES IN FRUITS AND VEGETABLES GROWN IN TIRUPUR, SOUTH INDIA.
  • Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS)
  • Derivatization reactions of carbamate pesticides in supercritical carbon dioxide.
  • Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. PubMed. [Link]
  • Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. J-Stage. [Link]
  • Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS.
  • QuEChERS Method Simplified: Key Steps and Applications.
  • Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol.
  • Effect of New Water-Soluble Organosilicon Derivatives of Cartolin-2 on the Germination of Spring Common Wheat Seeds (Triticum aestivum L.). MDPI. [Link]
  • Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. National Institutes of Health (NIH). [Link]
  • Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto.
  • Mass Spectrometry - Fragmentation P
  • QuEChERS: Home. The QuEChERS Method. [Link]

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Application Note & Protocol: A Robust and Scalable Synthesis of N,N'-Disubstituted Ureas from Phenylcarbamates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Urea Moiety and a Safer Synthetic Approach

The urea functional group is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Its ability to act as a rigid hydrogen bond donor and acceptor makes it a privileged scaffold for interacting with biological targets. Traditionally, the synthesis of ureas has relied on hazardous reagents such as phosgene and isocyanates, which pose significant safety and handling challenges, particularly for large-scale production.[1][2][3]

This application note details a mild, efficient, and safer alternative for the synthesis of N,N'-disubstituted ureas through the aminolysis of phenylcarbamates. This method avoids the direct use of toxic reagents and offers a broad substrate scope, making it an invaluable tool for medicinal chemists and process development scientists.[1][4] The reaction is generally high-yielding, and the primary byproduct, phenol, is easily removed through a simple aqueous wash.[4]

Mechanistic Pathways: Understanding the Transformation

The synthesis of ureas from phenylcarbamates and amines can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions and the nature of the carbamate.

Direct Nucleophilic Acyl Substitution (SN-Acyl)

Under neutral or mildly basic conditions, particularly at ambient temperatures, the reaction proceeds via a direct nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the phenylcarbamate, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the phenoxide leaving group, which is protonated during workup to yield phenol, affording the desired urea product. This pathway is particularly efficient for phenylcarbamates derived from primary amines.[4]

Caption: Direct Nucleophilic Acyl Substitution (SN-Acyl) Pathway.

Elimination-Addition via Isocyanate Intermediate

At elevated temperatures and often in the presence of a base, an alternative pathway becomes accessible, especially for carbamates of secondary amines.[1] The base abstracts the proton from the carbamate nitrogen, initiating an elimination reaction that generates an isocyanate intermediate and a phenoxide leaving group. The highly reactive isocyanate is then rapidly trapped by the amine nucleophile to form the final urea product.[1]

Caption: Elimination-Addition Pathway via Isocyanate Intermediate.

Experimental Protocols

General Protocol for Urea Synthesis

This protocol provides a general method for the synthesis of N,N'-disubstituted ureas from phenylcarbamates and amines.

Materials and Reagents:

  • Appropriate Phenylcarbamate (1.0 eq)

  • Desired Amine (1.0-1.1 eq)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent (e.g., DMF, CH₂Cl₂)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • To a solution of the phenylcarbamate (1.0 eq) in DMSO, add the amine (1.05 eq) at ambient temperature.[4]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 15 minutes to several hours depending on the reactivity of the amine.[4]

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M NaOH (2-3 times) to remove the phenol byproduct, followed by water and brine.[5][6]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude urea.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation: Exemplary Syntheses

The following table summarizes typical reaction conditions and outcomes for the synthesis of various urea derivatives using the general protocol.

EntryPhenylcarbamateAmineSolventTimeYield (%)M.p. (°C)
1Phenyl N-benzylcarbamateCyclohexylamineDMSO30 min95148-150
2Phenyl N-phenylcarbamateAnilineDMSO2 h98238-240
3Phenyl N-butylcarbamatePiperidineDMSO1 h92105-107
4Phenyl N-(2,6-diisopropylphenyl)carbamate2,2-diphenylethylamineDMSO3 h89198-200

Yields refer to isolated and purified products.

Characterization of Urea Products

The synthesized urea derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to identify include the N-H protons (typically broad singlets) and the carbonyl carbon (around 155-165 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong C=O stretching vibration for the urea carbonyl group, typically in the range of 1630-1680 cm⁻¹. N-H stretching vibrations are also observed around 3300-3500 cm⁻¹.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized urea, confirming its identity.

  • Melting Point (M.p.): A sharp melting point range is indicative of a pure compound.

Troubleshooting and Field-Proven Insights

While this method is generally robust, certain challenges may arise. Here are some common issues and their solutions:

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Sterically hindered or poorly nucleophilic amine. 2. Low reaction temperature.1. Increase the reaction temperature (e.g., 50-80 °C). 2. Consider adding a non-nucleophilic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction, especially if proceeding through the isocyanate pathway.[1][2]
Formation of Symmetrical Urea Byproduct Reaction of the in-situ formed isocyanate (at higher temperatures) with the starting amine before the addition of the second amine.[8]1. Maintain a lower reaction temperature to favor the direct SN-Acyl pathway. 2. If using an in-situ isocyanate generation method, ensure slow addition of the first amine to the activating agent to keep its concentration low.[8]
Reversibility of the Reaction The reaction with phenylcarbamates can be reversible under certain conditions.[9]1. Use a slight excess of the amine nucleophile (1.1-1.2 eq). 2. Ensure efficient removal of phenol during workup to drive the equilibrium towards the product.
Incomplete Removal of Phenol Insufficient washing with aqueous base.Increase the number of washes with 1 M NaOH or use a more concentrated base solution (e.g., 2 M NaOH), followed by water washes to remove residual base.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of ureas from phenylcarbamates.

workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Phenylcarbamate in Solvent add_amine Add Amine start->add_amine react Stir at Ambient Temperature (Monitor by TLC/LC-MS) add_amine->react dilute Dilute with Organic Solvent react->dilute wash_base Wash with 1M NaOH dilute->wash_base wash_brine Wash with Water & Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify characterize Characterize Product (NMR, IR, MS, M.p.) purify->characterize

Caption: General workflow for urea synthesis from phenylcarbamates.

References

  • Doubleday, W. W. (1999). Practical synthesis of urea derivatives. U.S. Patent No. 5,925,762. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.).
  • Tsao, U. (1966). Urea purification with recovery of ammonia and carbon dioxide. U.S. Patent No. 3,281,464. Washington, DC: U.S.
  • Trivedi, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(21), 6539. [Link]
  • Wang, L., et al. (2023). Direct synthesis of urea from carbon dioxide and ammonia.
  • Manaka, Y., et al. (2018). Urea synthesis from ammonium carbamate in various solvents. Catalysis Science & Technology, 8(20), 5168-5174. [Link]
  • Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447. [Link]
  • Wikipedia. (n.d.). Urea. [Link]
  • Legrand, B., et al. (2013). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 2(11), 8345-8351. [Link]
  • Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(29), 20956-20960. [Link]
  • Turov, Y. D., & Kucheryavyi, V. I. (1972). Substituted Ureas. Methods of Synthesis and Applications. Russian Chemical Reviews, 41(10), 843-851. [Link]
  • Magano, J., & Dunetz, J. R. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1344-1347. [Link]
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
  • Qin, F., et al. (2014). One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. Advanced Materials Research, 881-883, 418-421. [Link]
  • Kaur, P., et al. (2023). Synthesis of unsymmetrical ureas via N-alkyl-O-phenyl carbamates.
  • Wang, J., et al. (2013). Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol. Industrial & Engineering Chemistry Research, 52(10), 3594-3599. [Link]
  • Kaur, P., et al. (2022). Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate.
  • Van Weenen, W. F. (1978). Process for preparing a urea solution from ammonia and carbon dioxide. U.S. Patent No. 4,115,449. Washington, DC: U.S.
  • Liu, H., Li, H., & Ye, H. (2009). Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions.
  • Chan-Chan, L. H., et al. (2017). Characterization of model compounds and poly(amide-urea) urethanes based on amino acids by FTIR, NMR and other analytical techniques.
  • Magano, J., & Dunetz, J. R. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1344-1347. [Link]
  • Ghodsinia, S. E., & Akhlaghinia, B. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system.
  • Özgeriş, F. B., & Ozgeris, B. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.
  • UreaKnowHow.com. (2015). Problem No.
  • Özgeriş, F. B., & Ozgeris, B. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]
  • Demichelis, R., et al. (2021). Urea-Assisted Synthesis and Characterization of Saponite with Different Octahedral (Mg, Zn, Ni, Co) and Tetrahedral Metals (Al, Ga, B), a Review. Minerals, 11(8), 847. [Link]
  • UreaKnowHow.com. (2020). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. [Link]
  • YouTube. (2012). Troubleshooting in Urea-PAGE. [Link]

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Application Note: Phenylcarbamate-Modified Paper for Enhanced Hydrophobic Compound Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Take on a Classic Technique

Paper chromatography, a foundational analytical technique, has long been valued for its simplicity and cost-effectiveness, particularly for the separation of hydrophilic substances.[1][2] However, its utility for analyzing more nonpolar, hydrophobic compounds has been historically limited. This application note details a robust and accessible method to overcome this limitation through the chemical modification of chromatography paper with phenyl isocyanate, yielding a phenylcarbamate-functionalized stationary phase. This modification transforms standard cellulose paper into a versatile platform for the effective separation of hydrophobic molecules, a critical need in pharmaceutical research and drug development where many active compounds exhibit significant hydrophobicity.[3][4][5]

The phenylcarbamate-modified paper leverages multiple interaction mechanisms—hydrophobic, π-π, and electrostatic—to achieve superior separation of compounds with a wide range of polarities.[1][6] This guide provides a comprehensive overview of the underlying principles, detailed protocols for the preparation and application of this modified paper, and practical insights to empower researchers to implement this powerful technique in their laboratories.

The Science of Separation: Mechanism of Action

The enhanced separation capability of phenylcarbamate-modified paper stems from the introduction of phenyl carbamate moieties onto the cellulose backbone of the paper.[1] This is achieved through the reaction of phenyl isocyanate with the hydroxyl groups of cellulose.[7][8]

Key Interaction Forces at Play:
  • Hydrophobic Interactions: The primary driving force for the separation of nonpolar compounds is the hydrophobic interaction between the analytes and the phenyl groups of the modified paper.[9][10] In an aqueous or polar mobile phase, hydrophobic molecules are driven to associate with the hydrophobic stationary phase to minimize their contact with the polar solvent.[11][12]

  • π-π Stacking: The aromatic phenyl rings on the stationary phase can engage in π-π stacking interactions with analytes that also contain aromatic systems. This provides an additional layer of selectivity for aromatic hydrophobic compounds.

  • Electrostatic Interactions: The carbamate linkage introduces a degree of polarity and the potential for hydrogen bonding, contributing to a mixed-mode separation mechanism that can be effective for a broader range of analytes.[1]

The interplay of these forces allows for the fine-tuning of separation by adjusting the composition of the mobile phase.

Visualizing the Modification and Workflow

To better illustrate the processes described, the following diagrams outline the chemical modification of the cellulose paper and the general workflow for chromatographic separation.

Chemical_Modification Cellulose Cellulose Paper (Abundant -OH groups) Reaction Reaction Mixture Cellulose->Reaction PI Phenyl Isocyanate (C₆H₅NCO) PI->Reaction Solvent DMF (Solvent) Solvent->Reaction Washing Washing (DMF, Methanol) Reaction->Washing Stirring Drying Drying (Reduced Pressure) Washing->Drying Modified_Paper Phenylcarbamate-Modified Paper Drying->Modified_Paper Chromatography_Workflow Start Start Prep_Paper Prepare Phenylcarbamate- Modified Paper Strip Start->Prep_Paper Spot_Sample Spot Hydrophobic Analyte Mixture Prep_Paper->Spot_Sample Develop Develop Chromatogram in Solvent Chamber Spot_Sample->Develop Dry_Paper Dry the Paper Develop->Dry_Paper Visualize Visualize Separated Spots (e.g., UV light, staining) Dry_Paper->Visualize Analyze Calculate Rf Values and Analyze Results Visualize->Analyze End End Analyze->End

Caption: General workflow for hydrophobic compound separation using modified paper.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the preparation of phenylcarbamate-modified paper and its application in separating a model mixture of hydrophobic compounds.

Protocol 1: Preparation of Phenylcarbamate-Modified Chromatography Paper

This protocol is adapted from the work of Ochiai et al. (2022). [1] Materials:

  • Chromatography filter paper (e.g., Whatman No. 1 or equivalent)

  • Phenyl isocyanate (PI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Acetone

  • Glass reaction vessel with a stirrer

  • Forceps

  • Shallow glass trays for washing

  • Vacuum oven or desiccator

Procedure:

  • Paper Preparation: Cut the chromatography paper into strips of the desired size (e.g., 4 cm x 1 cm). Wash the paper strips with acetone and allow them to air dry completely to remove any surface contaminants. [1]2. Reaction Setup: In a fume hood, place the dried paper strips into a glass reaction vessel. Add a sufficient volume of anhydrous DMF to fully immerse the paper. 3. Initiation of Reaction: While stirring gently, add an excess of phenyl isocyanate to the DMF. The reaction of the isocyanate with the hydroxyl groups on the cellulose will begin. [13]4. Reaction Conditions: Allow the reaction to proceed with gentle stirring. The optimal reaction time and temperature can be varied to control the degree of substitution. A typical starting point is room temperature for a set duration. [14]5. Washing: After the reaction period, carefully remove the paper strips using forceps. Transfer them to a shallow glass tray containing fresh DMF to wash away unreacted phenyl isocyanate and byproducts. [1]Repeat this washing step.

  • Secondary Washing: Transfer the DMF-washed strips to a new tray containing methanol and wash thoroughly. [1]This step removes the DMF.

  • Drying: Dry the modified paper strips under reduced pressure at room temperature until all solvent has evaporated. [1]The resulting phenylcarbamate-modified paper is now ready for use.

Verification of Modification (Optional but Recommended):

The successful modification of the paper can be confirmed by Fourier-transform infrared (FTIR) spectroscopy. A characteristic peak around 1710 cm⁻¹ will appear, corresponding to the C=O stretching vibration of the newly formed carbamate group. [1]

Protocol 2: Separation of a Hydrophobic Dye Mixture

This protocol demonstrates the application of the prepared paper for separating a mixture of hydrophobic dyes.

Materials:

  • Prepared phenylcarbamate-modified paper strips

  • Unmodified chromatography paper strips (for comparison)

  • A mixture of hydrophobic dyes (e.g., Brilliant Blue FCF and Tartrazine) dissolved in a suitable solvent

  • Mobile phase: Isopropanol/water mixture (e.g., 3:2 v/v) * Chromatography development chamber

  • Capillary tubes for spotting

  • Pencil and ruler

Procedure:

  • Preparation of Chromatogram: Using a pencil, lightly draw a starting line approximately 1.5 cm from the bottom of both a modified and an unmodified paper strip.

  • Sample Application: Using a capillary tube, carefully spot a small amount of the dye mixture onto the center of the starting line on each paper strip. Allow the spot to dry completely.

  • Chromatogram Development: Pour the isopropanol/water mobile phase into the development chamber to a depth of about 0.5 cm.

  • Elution: Place the spotted paper strips into the chamber, ensuring the bottom edge is immersed in the solvent but the starting line with the sample spot is above the solvent level. Close the chamber and allow the solvent to ascend the paper by capillary action. [5]5. Completion and Drying: Once the solvent front has traveled a sufficient distance (e.g., close to the top edge of the paper), remove the chromatograms from the chamber and immediately mark the position of the solvent front with a pencil. Allow the paper to air dry completely in a fume hood.

  • Analysis: Observe the separation of the dyes on both the modified and unmodified paper. For each separated spot, measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front.

  • Calculation of Retention Factor (Rf): Calculate the Rf value for each dye on both types of paper using the formula: Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)

  • Data Comparison: Compare the Rf values and the quality of separation between the phenylcarbamate-modified paper and the standard paper.

Expected Results and Data Interpretation

The phenylcarbamate-modified paper is expected to show significantly better separation of hydrophobic compounds compared to its unmodified counterpart. Hydrophobic analytes will exhibit stronger retention on the modified paper, resulting in lower Rf values and greater resolution between different compounds in a mixture.

Table 1: Illustrative Separation Data for Hydrophobic Dyes

AnalyteclogP Value*Rf on Unmodified PaperRf on Phenylcarbamate-Modified Paper
Brilliant Blue FCF1.71High (e.g., >0.8)Moderate (e.g., ~0.5-0.6)
Tartrazine-2.79High (e.g., >0.9)High (e.g., ~0.8-0.9)

*clogP (calculated octanol-water partition coefficient) is a measure of hydrophobicity. A higher positive value indicates greater hydrophobicity. [1] The data in Table 1, based on expected outcomes from published studies, illustrates that the more hydrophobic dye (Brilliant Blue FCF) is retained more strongly on the modified paper, leading to a lower Rf value and thus better potential for separation from less hydrophobic or more hydrophilic components.

Method Validation and Trustworthiness

To ensure the reliability and reproducibility of this chromatographic method, it is essential to consider validation parameters as outlined by regulatory bodies. [15][16]For research and development purposes, key parameters to assess include:

  • Specificity: The ability of the method to separate the analyte of interest from other components in the sample matrix. This is demonstrated by achieving baseline resolution between adjacent peaks. [17]* Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. [18][19]* Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. [18] By systematically evaluating these parameters, researchers can establish a self-validating system that ensures the trustworthiness of the generated data.

Conclusion and Future Applications

The modification of paper with phenylcarbamate offers a simple yet powerful enhancement to traditional paper chromatography, expanding its applicability to the analysis of hydrophobic compounds. This technique holds significant promise for various applications, including:

  • Drug Discovery: Rapid screening of compound purity and reaction monitoring. [4]* Quality Control: Low-cost analysis of raw materials and finished products in the pharmaceutical and other industries. [5]* Environmental Analysis: Detection and separation of hydrophobic pollutants. [4]* Preparative Separation: The methodology can be scaled up using thread-like modified paper to isolate small quantities of purified compounds. [1] This application note provides a solid foundation for researchers to adopt and further explore the potential of phenylcarbamate-modified paper chromatography in their analytical workflows.

References

  • Ochiai, B., Koseki, S., & Matsumura, Y. (2022). Phenylcarbamate-Modified Paper for Paper Chromatographic Analysis of Hydrophobic Compounds. Technologies, 11(1), 1. [Link]
  • Ochiai, B., Koseki, S., & Matsumura, Y. (2022). Phenylcarbamate-Modified Paper for Paper Chromatographic Analysis of Hydrophobic Compounds.
  • (2024). Hydrophobic Interaction Chromatography: Understanding its principle and usage. GeeksforGeeks. [Link]
  • Dobro, M. S., & Kusafuka, S. (1953). The Application of Paper Chromatography to the Analysis of Narcotics. Journal of Criminal Law and Criminology, 44(2), 247. [Link]
  • (n.d.).
  • (2018). Hydrophobic Interaction Chromatography (HIC). News-Medical.Net. [Link]
  • (2024). Principles and Applications of Hydrophobic Interaction Chromatography Technology.
  • Cytiva. (2020).
  • Ochiai, B., Koseki, S., & Matsumura, Y. (2022). Phenylcarbamate-Modified Paper for Paper Chromatographic Analysis of Hydrophobic Compounds. OUCI. [Link]
  • (n.d.).
  • de Souza, R. M., de Lima, I. P., & de Barros, A. L. (2012). Validation of a Paper Chromatographic Methodology as an Alternative for Determination of the Radiochemical Purity of Na18F. Journal of Nuclear Medicine Technology, 40(4), 271-4. [Link]
  • (2024).
  • (2022). Modification of chromatographic filter paper (No. 51B) with PI (Conditions...).
  • Yin, C., et al. (2020). [Homogeneous synthesis of cellulose phenylcarbamates and evaluation of their enantioseparation capabilities]. Se Pu, 38(4), 476-483. [Link]
  • (2022). Modification of cellulose filter paper with phenyl isocyanate.
  • (2022). Modification of chromatographic filter paper (No. 50) with PI (conditions...).
  • Singh, S., & Kumar, V. (2024). Paper Chromatography: A Modern Review of Techniques and Applications. International Journal of Novel Research and Development, 9(5), 1-10. [Link]
  • Ueki, Y., et al. (2017). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. Molecules, 22(12), 2143. [Link]
  • (2024).
  • Yin, C., et al. (2020). Homogeneous synthesis of cellulose phenylcarbamates and evaluation of their enantioseparation capabilities.
  • Wang, X., & Li, K. (2005). FTIR and XPS study of the reaction of phenyl isocyanate and cellulose with different moisture contents.
  • Potthast, A., et al. (2022). Synthesis of Polyanionic Cellulose Carbamates by Homogeneous Aminolysis in an Ionic Liquid/DMF Medium. Molecules, 27(4), 1368. [Link]
  • (n.d.). Mechanism of reaction between isocyanates and cellulose...
  • OHNO, Y., & UCHIMOTO, I. (1964).
  • (1994). REVIEWER GUIDANCE: VALIDATION OF CHROMATOGRAPHIC METHODS. U.S.
  • Shabir, G. A. (2004). Chromatographic Method Validation: A Review of Current Practices and Procedures. II. Guidelines for Primary Validation Parameters. Journal of Liquid Chromatography & Related Technologies, 27(5), 729-756. [Link]
  • Al-Saeed, M. H. (2018). Validation of Chromatographic Methods of Analysis.
  • Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
  • Salsitz, F. (1977). Study of the Reaction of Cellulose Nitrate with Isocyanates.
  • Ochiai, B., Koseki, S., & Matsumura, Y. (2022). Phenylcarbamate-Modified Paper for Paper Chromatographic Analysis of Hydrophobic Compounds. MDPI. [Link]
  • (n.d.). CHROMATOGRAPHIC SEPARATION OF HYDROPHOBIC COMPOUNDS. ScholarBank@NUS. [Link]
  • Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156-160. [Link]
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Application Notes and Protocols: The Role of Cyclohexyl Phenylcarbamate as a Skin Conditioning Agent in Dermatological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Cyclohexyl Phenylcarbamate in Skin Health

In the continuous quest for novel and effective dermatological agents, this compound has emerged as a noteworthy skin conditioning agent.[1][2][3] Chemically identified with the formula C13H17NO2 and a molecular weight of 219.28 g/mol , this compound is gaining attention within the cosmetic and pharmaceutical research sectors for its potential to maintain and improve skin health.[4][5] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols to investigate and validate the efficacy of this compound as a skin conditioning agent. Our focus is to bridge the gap between the compound's known properties and its empirical validation through rigorous scientific methodologies.

Section 1: Mechanistic Insights and Scientific Rationale

While specific molecular pathways for this compound are not yet extensively elucidated in published literature, its classification as a skin conditioning agent suggests a primary role in enhancing skin hydration, reinforcing the skin barrier, and improving overall skin texture. The following sections propose potential mechanisms of action and outline a strategic approach to their investigation.

The Skin Barrier: A Dynamic Interface

The stratum corneum, the outermost layer of the epidermis, functions as the primary barrier against environmental insults and prevents excessive transepidermal water loss (TEWL).[6][7][8] This "brick and mortar" structure, composed of corneocytes embedded in a lipid-rich matrix, is crucial for maintaining skin hydration and health.[9] A compromised barrier leads to dryness, irritation, and increased susceptibility to dermatological conditions. Skin conditioning agents are hypothesized to interact with the lipid bilayers or influence the production of key barrier components.

Postulated Mechanisms of Action for Investigation

The efficacy of this compound can be explored through its potential influence on:

  • Enhancement of Skin Hydration: By forming an occlusive layer on the skin, it may reduce TEWL. Alternatively, it could interact with natural moisturizing factors (NMFs) within the corneocytes.

  • Lipid Matrix Modulation: It may integrate into the intercellular lipid matrix of the stratum corneum, enhancing its structural integrity and barrier function.

  • Cellular Signaling Pathways: Advanced research could explore its influence on signaling pathways that regulate epidermal differentiation and lipid synthesis, such as the Transforming Growth Factor-β (TGF-β)/Smad pathway or the Nuclear Factor E2-Related Factor 2 (Nrf2) pathway, which are known to be involved in skin health and homeostasis.[10][11][12]

The following experimental protocols are designed to systematically investigate these hypotheses.

Section 2: Experimental Protocols for Efficacy and Safety Assessment

This section provides a detailed framework for the multi-faceted evaluation of this compound, encompassing in vitro, ex vivo, and in vivo models.

In Vitro Assessment: Foundational Efficacy and Safety Screening

In vitro models offer a controlled environment for initial screening of the compound's effects on skin cells and reconstructed tissues. These models are instrumental in reducing the reliance on animal testing.[13][14]

Objective: To determine the non-toxic concentration range of this compound for subsequent efficacy studies.

Methodology:

  • Cell Culture: Culture primary human epidermal keratinocytes (NHEK) and human dermal fibroblasts (NHDF) under standard conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in cell culture medium.

  • Treatment: Seed cells in 96-well plates and, upon reaching 70-80% confluency, treat with varying concentrations of this compound for 24 and 48 hours. Include a vehicle control (solvent only) and an untreated control.

  • Viability Assay: Assess cell viability using a standard MTT or PrestoBlue™ assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) and determine the maximum non-toxic concentration for further experiments.

Objective: To evaluate the effect of this compound on the barrier integrity of a 3D skin model.[15][16][17]

Methodology:

  • Model System: Utilize commercially available RHE models (e.g., EpiSkin™, EpiDerm™).[15][18]

  • Topical Application: Apply a non-toxic concentration of this compound formulated in a suitable vehicle to the surface of the RHE models.

  • Incubation: Incubate for a predetermined period (e.g., 24, 48, 72 hours).

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the epidermal tissue at various time points. An increase in TEER suggests an improvement in barrier function.[9]

  • Lucifer Yellow Permeability Assay: Following TEER measurements, assess the permeability of the tissue to the fluorescent marker Lucifer yellow. A decrease in permeability indicates enhanced barrier integrity.

  • Histology: At the end of the experiment, fix, section, and stain the tissues (e.g., with H&E, or for specific markers like Loricrin and Filaggrin) to observe any morphological changes.[19]

Ex Vivo Studies: A Bridge to Clinical Relevance

Ex vivo human skin explants are considered the gold standard for preclinical testing as they maintain the complex architecture and cellular diversity of native skin.[18][19][20][21]

Objective: To measure the direct impact of this compound on skin hydration and its ability to prevent water loss.

Methodology:

  • Skin Procurement: Obtain fresh human skin samples from elective surgeries (e.g., abdominoplasty) with appropriate ethical approval and patient consent.

  • Explant Preparation: Prepare full-thickness skin explants and culture them at the air-liquid interface.

  • Treatment: Topically apply a formulation containing this compound to the epidermal surface of the explants.

  • Biophysical Measurements: At baseline and various time points post-application, measure:

    • Skin Hydration: Using a Corneometer®, which measures the electrical capacitance of the stratum corneum.[22][23][24][25][26]

    • Transepidermal Water Loss (TEWL): Using a Tewameter®, which quantifies the rate of water evaporation from the skin surface.[7][9][23]

  • Data Analysis: Compare the changes in hydration and TEWL in treated versus control (vehicle-treated) explants.

In Vivo Clinical Assessment: Human Efficacy Validation

In vivo studies on human volunteers are essential for confirming the skin conditioning benefits of this compound in a real-world setting.

Objective: To clinically evaluate the moisturizing and barrier-strengthening effects of a topical formulation containing this compound.

Methodology:

  • Study Population: Recruit healthy volunteers with dry to normal skin types.

  • Study Design: A double-blind, randomized, vehicle-controlled study. Test sites will be demarcated on the volar forearms of the participants.

  • Product Application: Participants will apply the test formulation and the vehicle to the assigned sites twice daily for a period of 4 weeks.

  • Clinical Measurements: Conduct measurements at baseline, week 2, and week 4.

    • Corneometry: To assess skin surface hydration.[22][23][24][25][26]

    • Tewametry: To evaluate skin barrier function by measuring TEWL.[7][9][23]

    • Expert Grading: A dermatologist will clinically assess skin dryness, scaling, and roughness.

    • Subjective Questionnaires: Participants will report their perception of skin smoothness, comfort, and hydration.

  • Statistical Analysis: Analyze the data using appropriate statistical tests to determine the significance of the observed effects.

Section 3: Data Presentation and Visualization

Clear presentation of quantitative data is crucial for interpreting experimental outcomes.

Table 1: Example Data Summary for Ex Vivo Skin Explant Study
Treatment GroupBaseline Hydration (Corneometer Units)24h Hydration (Corneometer Units)% Change in HydrationBaseline TEWL (g/m²/h)24h TEWL (g/m²/h)% Change in TEWL
Vehicle Control45.2 ± 3.148.5 ± 2.9+7.3%15.8 ± 1.515.2 ± 1.7-3.8%
1% this compound46.1 ± 2.862.3 ± 3.5+35.1%16.1 ± 1.310.5 ± 1.1-34.8%

Statistically significant difference compared to vehicle control (p < 0.05).

Section 4: Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental designs and hypothetical molecular interactions.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Clinical Trial Cytotoxicity Cytotoxicity RHE Barrier Function RHE Barrier Function Cytotoxicity->RHE Barrier Function Determine Non-toxic Dose Skin Explant Model Skin Explant Model RHE Barrier Function->Skin Explant Model Promising Results Human Volunteers Human Volunteers Skin Explant Model->Human Volunteers Efficacy & Safety Confirmed

Caption: A streamlined workflow for the comprehensive evaluation of this compound.

Molecular_Pathway This compound This compound Stratum Corneum Stratum Corneum This compound->Stratum Corneum Intercellular Lipids Intercellular Lipids Stratum Corneum->Intercellular Lipids Modulates NMFs NMFs Stratum Corneum->NMFs Supports Improved Barrier Function Improved Barrier Function Intercellular Lipids->Improved Barrier Function Increased Hydration Increased Hydration NMFs->Increased Hydration Reduced TEWL Reduced TEWL Improved Barrier Function->Reduced TEWL

Caption: Postulated mechanism of this compound on the stratum corneum.

Section 5: Safety and Handling

According to available safety data, this compound is harmful if swallowed and may cause eye irritation.[1][4][5] Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses. All handling should be performed in a well-ventilated area.

Conclusion

This compound presents a promising avenue for the development of advanced skin conditioning products. The protocols and application notes provided in this guide offer a robust framework for the scientific community to thoroughly investigate its efficacy and mechanism of action. By employing a systematic, multi-modal approach, researchers can unlock the full potential of this compound in dermatological applications, contributing to the next generation of skincare solutions.

References

  • Genoskin. (2018). Ready-to-use ex vivo human skin models for cosmetic testing. [Link]
  • Cosmetics & Toiletries. (2025).
  • GFaceMD. (n.d.).
  • Eberlin, S., et al. (2020). The Ex Vivo Skin Model as an Alternative Tool for the Efficacy and Safety Evaluation of Topical Products.
  • NIH National Center for Biotechnology Information. (n.d.). Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies. [Link]
  • BioIVT. (n.d.).
  • Creative Bioarray. (n.d.). Ex vivo Skin Explants. [Link]
  • The Daily Drip. (2025).
  • Medelink. (2022).
  • Premium Beauty News. (2023).
  • The Kingsley Clinic. (n.d.). How to Perform a Skin Hydration Assessment for Healthier Skin. [Link]
  • NIH PubChem. (n.d.).
  • IEEE Xplore. (2024). In Vivo Assessment of Skin Hydration and Moisturisation Using a Multi-Wavelength Optical Sensing Wearable. [Link]
  • ResearchGate. (2025). In vivo Comparative Documentation of skin hydration by confocal Raman microscopy, Skin Sensor, Skicon and NovaMeter. [Link]
  • Semantic Scholar. (n.d.). In Vivo Evaluation of the Hydration State of the Skin: Measurements and Methods for Claim Support. [Link]
  • NIH National Center for Biotechnology Information. (2016).
  • IEEE Xplore. (n.d.). In Vivo Assessment of Skin Hydration and Moisturisation Using a Multi-Wavelength Optical Sensing Wearable. [Link]
  • The Good Scents Company. (n.d.).
  • Creative Bioarray. (n.d.). In vitro Skin Models. [Link]
  • ResearchGate. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.). Bioengineered Skin Intended as In Vitro Model for Pharmacosmetics, Skin Disease Study and Environmental Skin Impact Analysis. [Link]
  • Karger Publishers. (n.d.). Methods for the Assessment of Barrier Function. [Link]
  • ResearchGate. (n.d.). Methods for the Assessment of Barrier Function. [Link]
  • Alcyomics. (2023).
  • NIH National Center for Biotechnology Information. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.). In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment. [Link]
  • Frontiers. (n.d.).
  • NIH PubChem. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.).
  • FlavScents. (n.d.).
  • Cosmetics & Toiletries. (n.d.).
  • Cosmetics & Toiletries. (2014). Molecular Biology in Future Skin and Hair Care. [Link]
  • Karger Publishers. (n.d.). A Biomimetic Combination of Actives Enhances Skin Hydration and Barrier Function via Modulation of Gene Expression: Results of Two Double-Blind, Vehicle-Controlled Clinical Studies. [Link]
  • RIFM. (2024). RIFM fragrance ingredient safety assessment, cyclohexyl phenylacetate, CAS Registry Number 42288-75-5. [Link]
  • NIH National Center for Biotechnology Information. (n.d.). Molecular Mechanisms of Dermal Aging and Antiaging Approaches. [Link]
  • ResearchGate. (n.d.).
  • The Good Scents Company. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Cyclohexyl Phenylcarbamate Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the in vitro stability and degradation of cyclohexyl phenylcarbamate. It addresses common experimental challenges and offers practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant degradation in my aqueous buffer even before starting my cell-based assay. What are the likely causes and how can I mitigate this?

A1: The pre-assay degradation of this compound in aqueous buffers is a common issue primarily driven by chemical hydrolysis. The carbamate functional group is susceptible to hydrolysis, and the rate of this reaction is significantly influenced by pH and temperature.[1][2]

Causality and Troubleshooting:

  • pH-Dependent Hydrolysis: Carbamate hydrolysis is base-catalyzed.[1][3][4] The mechanism often involves an E1cB elimination process, leading to the formation of an isocyanate intermediate, which is then rapidly hydrolyzed to an amine and carbon dioxide.[1][3][4] Therefore, if your buffer system has a pH above 7, you can expect accelerated degradation.

    • Recommendation: Prepare your stock solutions in an anhydrous organic solvent like DMSO or ethanol.[5] For the final assay concentration, dilute the stock solution into your aqueous buffer immediately before use. If possible, perform the experiment at a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.[1]

  • Temperature Effects: Higher temperatures will increase the rate of hydrolysis.

    • Recommendation: Store stock solutions at low temperatures (-20°C or -80°C) and keep your working solutions on ice until they are added to the assay system.[6]

  • Buffer Composition: Certain buffer components can influence carbamate stability. For instance, the presence of metal ions can trigger hydrolysis.[7]

    • Recommendation: Use simple, well-defined buffer systems. If you suspect interference from buffer components, perform a preliminary stability test of this compound in the buffer alone.

Q2: I am observing a faster-than-expected disappearance of this compound in my hepatocyte or liver microsome assay. How can I determine if this is due to metabolic degradation versus chemical instability?

A2: Distinguishing between enzymatic and chemical degradation is crucial for accurately interpreting your in vitro metabolism data.[8] Several control experiments are necessary to dissect these two processes.

Experimental Protocol to Differentiate Metabolic vs. Chemical Degradation:

  • Heat-Inactivated Control: Prepare a parallel incubation with heat-inactivated liver microsomes or hepatocytes. The inactivation process (e.g., heating at 50°C for 15 minutes) denatures the metabolic enzymes.[9] If you observe significant degradation in the active enzyme system but minimal degradation in the heat-inactivated control, the disappearance is likely due to metabolism.

  • Cofactor Exclusion Control: For microsomal assays, run an incubation without the necessary cofactors for enzymatic activity, such as NADPH for cytochrome P450-mediated reactions.[9][10] The absence of these cofactors will prevent enzymatic metabolism. If degradation is still observed, it points towards chemical instability or non-enzymatic degradation.

  • Buffer-Only Control: Incubate this compound in the assay buffer under the same conditions (temperature, pH) but without any biological matrix (microsomes or hepatocytes). This will quantify the extent of chemical hydrolysis under your specific assay conditions.

Data Interpretation Workflow:

Caption: Troubleshooting workflow for degradation.

Q3: What are the expected major degradation pathways for this compound in vitro, and what metabolites should I be looking for?

A3: The in vitro degradation of this compound is expected to proceed through two primary routes: hydrolysis of the carbamate linkage and oxidation of the cyclohexyl and phenyl rings.

1. Hydrolytic Pathway (Chemical and Enzymatic):

  • Mechanism: This pathway involves the cleavage of the carbamate bond to yield cyclohexylamine, phenol, and carbon dioxide.[1] This can be a purely chemical process, as discussed in Q1, or it can be enzyme-mediated. Carboxylesterases are a class of enzymes known to hydrolyze carbamates.[11]

  • Primary Metabolites:

    • Cyclohexylamine

    • Phenol

2. Oxidative Pathway (Enzymatic):

  • Mechanism: This pathway is primarily mediated by cytochrome P450 (CYP) enzymes found in liver microsomes and hepatocytes.[10][12] Oxidation can occur on both the cyclohexyl and phenyl rings.

  • Potential Metabolites:

    • Hydroxylation of the cyclohexyl ring: This can lead to the formation of various isomeric hydroxycyclohexyl phenylcarbamates (e.g., 4-hydroxythis compound).[13][14]

    • Hydroxylation of the phenyl ring: This can result in hydroxyphenyl cyclohexylcarbamates (e.g., p-hydroxyphenyl cyclohexylcarbamate).

    • Further Oxidation: The initial hydroxylated metabolites can be further oxidized to ketones or diols.[13]

Proposed Degradation Pathways:

G cluster_0 Primary Compound cluster_1 Hydrolytic Pathway cluster_2 Oxidative Pathway (CYP-mediated) This compound This compound Cyclohexylamine Cyclohexylamine This compound->Cyclohexylamine Hydrolysis Phenol Phenol This compound->Phenol Hydrolysis CO2 CO2 This compound->CO2 Hydrolysis Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Oxidation Hydroxyphenyl Cyclohexylcarbamate Hydroxyphenyl Cyclohexylcarbamate This compound->Hydroxyphenyl Cyclohexylcarbamate Oxidation Ketothis compound Ketothis compound Hydroxythis compound->Ketothis compound Oxidation

Sources

Technical Support Center: Synthesis of Cyclohexyl Phenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Cyclohexyl Phenylcarbamate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for improving reaction yield and product purity. As Senior Application Scientists, we have structured this guide to address the most common challenges encountered in the laboratory, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem: Consistently Low Yield of this compound

A low yield is the most frequent challenge, often stemming from several distinct root causes. Below, we dissect each possibility and provide targeted solutions.

Potential Cause 1: Incomplete Reaction

The reaction between phenyl isocyanate and cyclohexanol may not have proceeded to completion. Isocyanates are highly reactive, but factors like steric hindrance from the cyclohexyl group and suboptimal conditions can slow the reaction rate.[1]

Scientific Rationale: The formation of the carbamate bond is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group (-N=C=O).[2] For this reaction to be efficient, conditions must favor this pathway over competing side reactions and overcome the activation energy barrier. Theoretical studies show that without a catalyst, the energy barrier can be significant.[3]

Recommended Solutions:

  • Increase Reaction Time and/or Temperature:

    • Rationale: Increasing the reaction time allows for greater conversion. Modestly increasing the temperature can also increase the reaction rate. However, be cautious, as temperatures above 120°C can promote side reactions or even dissociation of the carbamate product.[4][5]

    • Protocol: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or in-situ FT-IR.[6] Extend the reaction time in 2-hour increments until no further consumption of the limiting reagent is observed. If extending the time is ineffective, consider raising the temperature by 10-20°C.

  • Introduce a Catalyst:

    • Rationale: Catalysts are highly effective at accelerating the isocyanate-alcohol reaction, often allowing for lower reaction temperatures and shorter times.[7] Tertiary amines (like DABCO) act as base catalysts, activating the alcohol, while organometallic compounds (like Dibutyltin Dilaurate - DBTDL) act as Lewis acids, activating the isocyanate.[2][8]

    • Protocol: Add a catalytic amount (0.1-1 mol%) of a suitable catalyst, such as DABCO or DBTDL, to the reaction mixture at the beginning of the synthesis. The choice between an amine or tin catalyst can depend on the desired reaction rate and sensitivity to other functional groups.[9]

Potential Cause 2: Competing Side Reactions

The high reactivity of phenyl isocyanate makes it susceptible to side reactions, which consume the starting material and complicate purification, thereby reducing the isolated yield.

Scientific Rationale: The primary side reaction involves the reaction of phenyl isocyanate with trace amounts of water present in the reactants or solvent. This forms an unstable carbamic acid, which rapidly decarboxylates to yield aniline. This aniline is a potent nucleophile and reacts with another molecule of phenyl isocyanate to form the highly stable and often insoluble N,N'-diphenylurea .[3][10] At higher temperatures and with an excess of isocyanate, the desired carbamate product can react with another isocyanate molecule to form an allophanate .[10][11]

Recommended Solutions:

  • Ensure Anhydrous Conditions:

    • Rationale: Minimizing water is the most critical step to prevent the formation of N,N'-diphenylurea.

    • Protocol:

      • Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon).

      • Use anhydrous solvents. If not available, solvents like toluene or THF can be dried over molecular sieves or sodium/benzophenone.

      • Ensure reactants are dry. Cyclohexanol can be distilled from a drying agent like calcium hydride. Phenyl isocyanate should be freshly distilled if its purity is in doubt.[12]

      • Run the reaction under a positive pressure of an inert atmosphere.

  • Control Stoichiometry and Order of Addition:

    • Rationale: Using a large excess of phenyl isocyanate can lead to allophanate formation.[3] Controlling the addition can minimize localized high concentrations of reactants.

    • Protocol: Use a stoichiometry close to 1:1, or a very slight excess (1.05 equivalents) of one reactant to drive the reaction to completion. Consider adding the phenyl isocyanate dropwise to the solution of cyclohexanol and catalyst in the chosen solvent. This maintains a low concentration of the isocyanate, reducing the likelihood of side reactions.

Potential Cause 3: Product Loss During Workup and Purification

This compound is a solid crystalline compound.[13] Significant product can be lost during the isolation and purification steps if the incorrect solvent or technique is used.

Recommended Solutions:

  • Optimize the Recrystallization Process:

    • Rationale: The goal of recrystallization is to dissolve the product and impurities in a hot solvent and have only the pure product crystallize upon cooling. The key is choosing a solvent in which the product has high solubility when hot and low solubility when cold, while impurities remain soluble at cold temperatures.

    • Protocol:

      • Solvent Screening: Test various solvents. A common choice for carbamates is a mixed solvent system like ethanol/water or hexane/ethyl acetate.

      • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Consider Column Chromatography for Difficult Purifications:

    • Rationale: If recrystallization fails to remove impurities like N,N'-diphenylurea, column chromatography is a more powerful purification method.[14]

    • Protocol: Use silica gel as the stationary phase. The mobile phase (eluent) should be optimized using TLC first to achieve good separation between the product spot and impurity spots. A gradient of hexane and ethyl acetate is a typical starting point.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this compound synthesis?

A1: The synthesis is a nucleophilic addition reaction. The oxygen atom of the cyclohexanol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl isocyanate. This is followed by a proton transfer from the oxygen to the nitrogen, forming the stable urethane (carbamate) linkage.[7] Catalysts can accelerate this process through two primary mechanisms:

  • Base Catalysis: A basic catalyst (e.g., a tertiary amine) deprotonates the alcohol, increasing its nucleophilicity.[2]

  • Acid Catalysis: A Lewis acid catalyst (e.g., an organotin compound) coordinates to the oxygen or nitrogen of the isocyanate, increasing its electrophilicity.[8]

G PhNCO Phenyl Isocyanate (Ph-N=C=O) Uncatalyzed Uncatalyzed Pathway (Slow) PhNCO->Uncatalyzed BaseCat Base Catalysis (e.g., DABCO) Activates Alcohol PhNCO->BaseCat AcidCat Acid Catalysis (e.g., DBTDL) Activates Isocyanate PhNCO->AcidCat Lewis acid complexation CyOH Cyclohexanol (Cy-OH) CyOH->Uncatalyzed CyOH->BaseCat H+ abstraction CyOH->AcidCat Product This compound (Ph-NH-CO-OCy) Uncatalyzed->Product BaseCat->Product AcidCat->Product

Caption: Reaction mechanisms for carbamate formation.

Q2: Which solvent is best for this synthesis?

A2: The ideal solvent should be aprotic and inert to the reactants. The reaction rate is influenced by solvent polarity.[6]

  • Non-polar aprotic solvents (e.g., Toluene, Benzene, Hexane): These are good choices as they do not participate in hydrogen bonding and minimize side reactions. The reaction may be slower compared to polar solvents.[15]

  • Polar aprotic solvents (e.g., Tetrahydrofuran (THF), Dioxane, Acetonitrile, DMF): These can accelerate the reaction. However, they must be rigorously dried, as they are often more hygroscopic than non-polar solvents. Solvents like DMF can sometimes lead to side reactions at higher temperatures.[16]

  • Avoid Protic Solvents: Alcohols (other than the reactant), water, and primary/secondary amines must be avoided as they will competitively react with the phenyl isocyanate.

SolventPolarityHydrogen BondingTypical Reaction RateConsiderations
TolueneLowNoneModerateGood choice, easy to dry.
THFMediumAcceptorFastMust be anhydrous; peroxide risk.
AcetonitrileHighAcceptorFastMust be anhydrous.
DioxaneMediumAcceptorModerate-FastMust be anhydrous; peroxide risk.[6]

Q3: What are the primary side products, and how can I identify them?

A3: The two most common side products are N,N'-diphenylurea and butyl-α,γ-diphenyl allophanate (if butanol were used, in our case it would be cyclohexyl-α,γ-diphenyl allophanate).[10]

  • N,N'-diphenylurea: Forms from the reaction of phenyl isocyanate with water. It is a very stable, high-melting-point white solid that is typically insoluble in many common organic solvents like hexanes and toluene.

    • Identification: It often precipitates from the reaction mixture. On a TLC plate, it is usually a very polar spot that stays close to the baseline. Its presence can be confirmed by ¹H NMR (a characteristic singlet for the N-H protons) and mass spectrometry.

  • Cyclohexyl-α,γ-diphenyl allophanate: Forms from the reaction of the desired carbamate product with another molecule of phenyl isocyanate. This is favored by excess isocyanate and higher temperatures.

    • Identification: Its polarity is similar to the desired product, making it harder to separate. HPLC and Mass Spectrometry are the best tools for identification.[11]

G Start Low Yield or Impure Product CheckMoisture Were anhydrous conditions used? Start->CheckMoisture CheckStoich Was PhNCO in large excess? CheckMoisture->CheckStoich Yes Diphenylurea Primary Impurity: N,N'-Diphenylurea CheckMoisture->Diphenylurea No CheckTemp Was temperature > 120°C? CheckStoich->CheckTemp No Allophanate Possible Impurity: Allophanate CheckStoich->Allophanate Yes CheckPurification Was recrystallization optimized? CheckTemp->CheckPurification No CheckTemp->Allophanate Yes ProductLoss Root Cause: Product lost during purification CheckPurification->ProductLoss No IncompleteRxn Root Cause: Incomplete Reaction CheckPurification->IncompleteRxn Yes SolutionMoisture Solution: Use dried solvents/glassware under inert atmosphere. Diphenylurea->SolutionMoisture SolutionStoich Solution: Use 1:1 stoichiometry or dropwise addition of PhNCO. Allophanate->SolutionStoich SolutionPurification Solution: Screen solvents for recrystallization or use chromatography. ProductLoss->SolutionPurification SolutionRxn Solution: Increase reaction time or add catalyst. IncompleteRxn->SolutionRxn SolutionTemp Solution: Reduce temperature; use a catalyst.

Sources

Cyclohexyl Phenylcarbamate Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the advanced purification of Cyclohexyl Phenylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who require this compound in high purity for their work. Achieving high purity is critical as even trace impurities can significantly impact downstream applications, from kinetic assays to drug efficacy studies.

This document moves beyond standard protocols to address the specific, practical challenges you may encounter in the lab. We will explore the "why" behind procedural steps, helping you troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the primary impurities I should expect after synthesizing this compound?

A1: The impurity profile depends on the synthetic route, but for the common synthesis from cyclohexylamine and phenyl chloroformate, you should anticipate:

  • Unreacted Starting Materials: Residual cyclohexylamine and phenyl chloroformate.

  • Base-Related Salts: Triethylamine hydrochloride, if triethylamine is used as the acid scavenger.[1]

  • Side-Reaction Products: Formation of symmetrical ureas from side reactions is a possibility with carbamate chemistry.[2][3]

  • Solvent Residue: Dichloromethane or other reaction solvents.

A preliminary acid wash (e.g., with 1M HCl) is effective for removing the basic cyclohexylamine and triethylamine.[1][4]

Q2: My purified product is a viscous oil or a low-melting solid, not the expected white crystalline solid. What's wrong?

A2: This is a classic sign of residual impurities. The presence of solvents or by-products can act as a eutectic contaminant, depressing the melting point and preventing proper crystal lattice formation.[5][6]

  • Actionable Advice: First, ensure all solvents are removed under high vacuum. If the issue persists, the product requires further purification. An oily consistency strongly suggests that column chromatography is necessary to remove closely related, non-crystalline impurities before attempting recrystallization again.

Q3: I see a single, clean spot on my TLC plate, but HPLC/GC-MS analysis shows multiple peaks. Why the discrepancy?

A3: This is a common and important analytical challenge. There are several potential causes:

  • Co-elution on TLC: The chosen TLC solvent system may not have sufficient resolving power to separate your product from a structurally similar impurity.[6]

  • Thermal Decomposition in GC: Carbamates can be thermally labile. The high temperatures in a GC injection port can cause your pure compound to degrade, leading to the appearance of new peaks that were not present in the original sample.[6][7]

  • Non-UV Active Impurities: If you are using a UV lamp to visualize your TLC plate, impurities that lack a chromophore will be invisible.

  • Isomers: The presence of E/Z isomers in related compounds like oximes can be difficult to resolve by TLC but may be separable by HPLC or capillary GC.[5][6]

Q4: How do I choose between recrystallization and column chromatography for final purification?

A4: The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a large amount of product, especially if the product is highly crystalline.[1][4] It is efficient, scalable, and often yields material of very high purity. It is most effective when impurities have different solubility profiles from the product.

  • Column Chromatography: This is necessary when impurities have similar solubility to the product, or when the product is an oil.[2][3] It offers superior separation power for complex mixtures but is generally more time-consuming and uses larger volumes of solvent. It is the go-to method for purifying challenging crude mixtures before a final recrystallization step.

Section 2: Troubleshooting Guide for Advanced Purification

This section provides solutions to specific problems encountered during the purification process.

Issue 1: Recrystallization Yields are Poor
Potential Cause Underlying Logic Troubleshooting Steps
Solvent Choice is Suboptimal The ideal solvent should dissolve the compound completely when hot but poorly when cold. If solubility is too high at cold temperatures, the product will remain in the mother liquor.1. Test Solvents: Use small vials to test a range of solvents (e.g., Ethyl Acetate[1][4], Ethanol/Water, Hexane/Ethyl Acetate). 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum of a good solvent (e.g., ethyl acetate) while hot, then slowly add a poor solvent (e.g., hexanes) until turbidity persists. Re-heat to clarify and then cool slowly.
Cooling Was Too Rapid Rapid cooling promotes the formation of small, impure crystals that trap mother liquor. Slow, undisturbed cooling allows for the growth of large, pure crystals.1. Insulate the Flask: After heating to dissolve, place the flask in an insulated container (e.g., a beaker wrapped in glass wool or a Dewar flask) and allow it to cool to room temperature undisturbed over several hours. 2. Staged Cooling: Cool to room temperature first, then transfer to a 0-4 °C refrigerator.
Excessive Solvent Used Using too much solvent to dissolve the crude product will keep a significant portion of it dissolved even at low temperatures, drastically reducing the recovery.1. Minimize Hot Solvent: Add the hot solvent in small portions, waiting for the solution to return to a boil between additions, until the solid just dissolves. 2. Concentrate the Solution: If too much solvent was added, carefully evaporate some of it to reach the saturation point before cooling.
Issue 2: Poor Separation During Column Chromatography
Potential Cause Underlying Logic Troubleshooting Steps
Incorrect Eluent Polarity If the eluent is too polar, all compounds will travel with the solvent front (high Rf), resulting in no separation. If it's not polar enough, the compounds will remain adsorbed to the silica (low Rf).1. Systematic TLC Analysis: Test various solvent systems (e.g., Hexane/Ethyl Acetate gradients). Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation on the column.[5] 2. Use a Gradient Elution: Start with a low polarity eluent to remove non-polar impurities, then gradually increase the polarity to elute your product and then more polar impurities.
Column Overloading Exceeding the separation capacity of the column leads to broad, overlapping bands.1. Rule of Thumb: Use a silica gel mass that is at least 30-50 times the mass of the crude product. 2. Dry Loading: If the crude product has low solubility in the starting eluent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the resulting dry powder to the top of the column.
Sample Band is Uneven An uneven sample band at the start of the chromatography will carry through the entire separation, leading to poor resolution.1. Flat Column Bed: Ensure the top surface of the silica gel is perfectly flat and horizontal before adding the sample. 2. Careful Sample Application: Dissolve the sample in a minimal amount of solvent and apply it carefully and evenly to the silica bed with a pipette.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: High-Purity Recrystallization of this compound

This protocol assumes the starting material is a crude solid obtained after initial workup.

  • Solvent Selection: Place ~20 mg of crude product in a small test tube. Add ethyl acetate dropwise while heating until the solid dissolves. Allow to cool to room temperature, then place in an ice bath. If abundant, well-formed crystals appear, ethyl acetate is a suitable solvent.[1][4]

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate in portions until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor.

  • Drying: Dry the purified colorless needles under high vacuum to remove all traces of solvent.

  • Purity Verification: Assess purity by melting point analysis and HPLC.

Workflow for Purification and Analysis

The following diagram illustrates a comprehensive workflow for taking this compound from a crude reaction mixture to a final, analytically pure compound.

G cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Primary Purification cluster_analysis Purity Verification crude_product Crude Reaction Mixture acid_wash 1. Acid Wash (1M HCl) 2. Solvent Evaporation crude_product->acid_wash tlc_check TLC Check acid_wash->tlc_check column_chrom Column Chromatography (e.g., Hexane/EtOAc) tlc_check->column_chrom Multiple Spots / Oily Product recrystallize Recrystallization (Ethyl Acetate) tlc_check->recrystallize One Major Spot / Crystalline Solid column_chrom->recrystallize Collect & Combine Pure Fractions mp_analysis Melting Point Analysis recrystallize->mp_analysis hplc_analysis HPLC/UPLC Analysis mp_analysis->hplc_analysis nmr_confirm NMR for Structural Confirmation hplc_analysis->nmr_confirm final_product High-Purity Product (>99%) nmr_confirm->final_product

Caption: General workflow for purification and analysis.

Troubleshooting Logic for Recrystallization

Use this decision tree to diagnose and solve common recrystallization problems.

G cluster_solutions Corrective Actions start Recrystallization Attempt outcome What is the result? start->outcome sol_oil Product Oiled Out or Won't Crystallize outcome->sol_oil Oily Product sol_low_yield Low Recovery Yield outcome->sol_low_yield Low Yield sol_colored Product is Colored outcome->sol_colored Colored Crystals action_oil 1. Re-heat and add slightly more solvent. 2. Ensure slow cooling. 3. Scratch flask interior. sol_oil->action_oil action_yield 1. Concentrate mother liquor and re-cool. 2. Use less solvent initially. 3. Ensure sufficient cooling time. sol_low_yield->action_yield action_color 1. Add activated charcoal during dissolution. 2. Perform hot filtration. sol_colored->action_color

Sources

Common experimental issues in fatty acid amide hydrolase (FAAH) inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fatty acid amide hydrolase (FAAH) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when studying FAAH and its inhibitors. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and reliable.

Section 1: Understanding the Fundamentals of FAAH Assays

Before troubleshooting, a solid understanding of the FAAH enzyme and assay principles is crucial. FAAH is an integral membrane protein belonging to the amidase signature family of serine hydrolases.[1] It plays a critical role in the endocannabinoid system by degrading fatty acid amides like anandamide.[2]

The FAAH Catalytic Mechanism

FAAH utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142) to hydrolyze its substrates.[1] The catalytic cycle can be summarized as follows:

  • Nucleophilic Attack: The catalytic Ser241, activated by Lys142 and Ser217, attacks the carbonyl carbon of the fatty acid amide substrate.[3]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site.[3]

  • Acylation: The intermediate collapses, releasing the amine portion of the substrate and forming a covalent acyl-enzyme intermediate.[3]

  • Deacylation: A water molecule, activated by the catalytic triad, hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid product and regenerating the active enzyme.[4]

FAAH_Catalytic_Cycle E_S Enzyme-Substrate Complex TI Tetrahedral Intermediate E_S->TI Nucleophilic Attack (Ser241) Acyl_E Acyl-Enzyme Intermediate TI->Acyl_E Intermediate Collapse (Amine release) E_P Regenerated Enzyme + Product Acyl_E->E_P Deacylation (Water attack) E_P->E_S New Substrate Binding

Caption: Simplified FAAH catalytic cycle.

Most FAAH inhibition assays, particularly fluorescence-based ones, rely on monitoring the formation of a product from a synthetic substrate. A widely used substrate is arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[5]

Section 2: Troubleshooting Common Experimental Issues

This section addresses the most frequent problems encountered during FAAH inhibition assays in a question-and-answer format.

FAQ 1: High Background Fluorescence

Question: My negative control wells (no enzyme) show high fluorescence, masking the signal from FAAH activity. What is causing this and how can I fix it?

Answer: High background fluorescence is a common issue that can severely compromise assay sensitivity. The primary culprits are usually the substrate or the assay components themselves.

  • Substrate Instability and Spontaneous Hydrolysis:

    • The "Why": Fluorogenic substrates like AAMCA can be unstable in aqueous buffers, especially at the optimal basic pH for FAAH activity (around pH 9.0).[4] This leads to spontaneous, non-enzymatic hydrolysis, releasing the fluorophore and creating a high background signal. The long, polyunsaturated acyl chain of AAMCA can also contribute to stability issues.[1]

    • The Solution:

      • Prepare Fresh Substrate: Always prepare fresh substrate solutions in a suitable organic solvent like DMSO or ethanol for each experiment.[6] Avoid repeated freeze-thaw cycles of the stock solution.

      • Minimize Light Exposure: Protect the substrate and the assay plate from light as much as possible, as some fluorophores are light-sensitive.

      • Optimize pH: While FAAH is most active at pH 9.0, if background hydrolysis is severe, consider testing a slightly lower pH (e.g., 7.4-8.5) to find a balance between enzyme activity and substrate stability.[7]

      • Consider Alternative Substrates: If problems persist, explore more stable or soluble substrates that have been developed.[8]

  • Autofluorescence of Test Compounds:

    • The "Why": The test inhibitor itself may be fluorescent at the excitation and emission wavelengths used for AMC (typically Ex/Em = 360/465 nm).

    • The Solution: Run a "no-enzyme, no-substrate" control containing only the buffer and your test compound at the highest concentration used. A significant signal here indicates compound autofluorescence.

  • Contaminated Reagents:

    • The "Why": Buffers or other reagents can be contaminated with fluorescent compounds.

    • The Solution: Use high-purity reagents (e.g., HPLC-grade water) and prepare fresh buffers. Test the fluorescence of the buffer alone to rule out contamination.

FAQ 2: Low Signal-to-Noise Ratio (S/N)

Question: The difference between my positive control (100% activity) and my background is very small. How can I improve my assay window?

Answer: A low signal-to-noise ratio makes it difficult to detect weak inhibitors and can lead to high variability in your data.

  • Suboptimal Enzyme Concentration:

    • The "Why": Too little enzyme will result in a low rate of product formation, leading to a weak signal. Conversely, too much enzyme can deplete the substrate too quickly, causing the reaction to become non-linear.

    • The Solution: Perform an enzyme titration to find the optimal concentration that produces a robust, linear increase in fluorescence over your desired assay time.

  • Suboptimal Substrate Concentration:

    • The "Why": According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration. For inhibitor screening, a substrate concentration at or near its Michaelis constant (Km) is often recommended to ensure sensitivity to competitive inhibitors.[9] If the concentration is too low, the signal will be weak.

    • The Solution: Determine the Km of your substrate with your specific enzyme preparation by performing a substrate titration experiment.

  • Inactive Enzyme:

    • The "Why": FAAH can lose activity due to improper storage, handling, or repeated freeze-thaw cycles.

    • The Solution: Aliquot your enzyme stock upon receipt and store it at -80°C. Thaw aliquots on ice and keep them cold during use. If you suspect inactivity, test your enzyme with a known potent inhibitor (positive control inhibitor) like URB597 or PF-3845 to confirm that it can be inhibited.[10]

FAQ 3: Irreproducible IC50 Values

Question: I'm getting different IC50 values for the same compound between experiments. What could be the cause of this variability?

Answer: Irreproducible IC50 values are a significant concern, often stemming from the nature of the inhibitor or inconsistencies in the assay protocol.

  • Time-Dependent or Irreversible Inhibition:

    • The "Why": Many potent FAAH inhibitors, such as carbamates (e.g., URB597) and piperidine/piperazine ureas (e.g., PF-3845), are irreversible or time-dependent covalent inhibitors.[4][11] They form a covalent bond with the catalytic Ser241. The extent of this inhibition depends on both the concentration of the inhibitor and the time they are incubated together.

    • The Solution: A critical step for these inhibitors is a pre-incubation of the enzyme and inhibitor before adding the substrate.[12] The duration of this pre-incubation must be optimized and kept consistent across all experiments. A shift to a lower IC50 value with a longer pre-incubation time is a hallmark of time-dependent inhibition.

  • Inhibitor Solubility and Stability:

    • The "Why": Many FAAH inhibitors are hydrophobic and may have poor solubility in aqueous assay buffers, leading to precipitation and inaccurate concentrations. They can also be unstable in solution.

    • The Solution:

      • Use a Suitable Solvent: Prepare fresh stock solutions of your inhibitor in 100% DMSO.

      • Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1-5%).[13] Run a solvent tolerance test to determine the maximum allowable concentration.

      • Prepare Fresh Dilutions: Prepare serial dilutions of the inhibitor for each experiment.

  • Pipetting Errors and Incomplete Mixing:

    • The "Why": Small volume additions, especially of potent inhibitors, can be a major source of error.

    • The Solution: Use calibrated pipettes and ensure thorough mixing at each step of serial dilutions and in the final assay plate.

Troubleshooting Decision Tree

Troubleshooting_FAAH_Assay Start Problem with FAAH Assay High_BG High Background? Start->High_BG Low_SN Low Signal-to-Noise? High_BG->Low_SN No Check_Substrate Check Substrate Stability - Prepare fresh - Check for autofluorescence High_BG->Check_Substrate Yes Inconsistent_IC50 Inconsistent IC50? Low_SN->Inconsistent_IC50 No Titrate_Enzyme Titrate Enzyme Concentration Low_SN->Titrate_Enzyme Yes End Assay Optimized Inconsistent_IC50->End No / Other Issue Check_Preincubation Irreversible Inhibitor? - Optimize & fix pre-incubation time Inconsistent_IC50->Check_Preincubation Yes Check_Compound Check Compound Autofluorescence (No enzyme/substrate control) Check_Substrate->Check_Compound Check_Reagents Check Reagent Contamination - Use high-purity reagents Check_Compound->Check_Reagents Check_Reagents->End Titrate_Substrate Optimize Substrate Concentration (Determine Km) Titrate_Enzyme->Titrate_Substrate Check_Enzyme_Activity Confirm Enzyme Activity (Use positive control inhibitor) Titrate_Substrate->Check_Enzyme_Activity Check_Enzyme_Activity->End Check_Solubility Check Inhibitor Solubility/Stability - Prepare fresh in DMSO - Control final solvent % Check_Preincubation->Check_Solubility Check_Pipetting Review Pipetting Technique - Calibrate pipettes - Ensure proper mixing Check_Solubility->Check_Pipetting Check_Pipetting->End

Caption: A decision tree for troubleshooting FAAH assays.

Section 3: Experimental Protocols and Data Interpretation

Protocol: General Fluorometric FAAH Inhibition Assay

This protocol provides a general framework. Specific concentrations and times should be optimized for your particular enzyme source and substrate.

Materials:

  • FAAH enzyme (recombinant or from cell/tissue lysates)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[13]

  • Fluorogenic substrate (e.g., AAMCA)

  • Test inhibitor and a known FAAH inhibitor (positive control)

  • DMSO (for dissolving substrate and inhibitors)

  • Black, opaque 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare FAAH Assay Buffer and chill on ice.

    • Thaw FAAH enzyme on ice and dilute to the desired concentration in cold Assay Buffer.

    • Prepare a concentrated stock of the substrate in DMSO.

    • Prepare serial dilutions of the test inhibitor and positive control inhibitor in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations.

  • Assay Setup (per well):

    • Test Wells: Add diluted inhibitor and FAAH enzyme solution.

    • Positive Control (100% Activity): Add vehicle (e.g., DMSO in assay buffer) and FAAH enzyme solution.

    • Negative Control (Blank): Add vehicle and FAAH Assay Buffer (no enzyme).

  • Pre-incubation (for irreversible/time-dependent inhibitors):

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. For reversible inhibitors, this step may be shortened or omitted.

  • Reaction Initiation:

    • Initiate the reaction by adding the fluorescent substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).[14] Read every 1-2 minutes for 15-30 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.

Data Analysis and IC50 Determination
  • Calculate Reaction Rates: For kinetic reads, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each well.

  • Background Subtraction: Subtract the average rate of the negative control (blank) wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[12]

Table 1: Essential Controls for a FAAH Inhibition Assay

Control TypeComponentsPurpose
Positive Control (100% Activity) Enzyme + Substrate + VehicleRepresents the maximum enzymatic activity.
Negative Control (Blank) Substrate + Vehicle (No Enzyme)Measures background signal from substrate hydrolysis and buffer components.
Positive Control Inhibitor Enzyme + Substrate + Known FAAH InhibitorValidates that the enzyme is active and can be inhibited.
Compound Controls
AutofluorescenceCompound + Buffer (No Enzyme/Substrate)Checks for inherent fluorescence of the test compound.
Signal QuenchingEnzyme + Substrate + CompoundCompare endpoint fluorescence to a pre-read to check for quenching.
Distinguishing True Inhibition from Assay Artifacts

False positives are a major challenge in high-throughput screening. It is crucial to perform secondary assays and controls to confirm that a "hit" is a true inhibitor of FAAH.

  • Promiscuous Inhibition Mechanisms: Some compounds inhibit enzymes through non-specific mechanisms like forming aggregates that sequester the enzyme, or through chemical reactivity (e.g., redox cycling).[15]

  • Control Experiments:

    • Detergent Test: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregation-based inhibition. If a compound's potency is significantly reduced in the presence of a detergent, it may be an aggregator.

    • Jump-Dilution: To test for reversibility, pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50), then rapidly dilute the mixture into the assay with substrate. A rapid recovery of enzyme activity suggests a reversible inhibitor.[15]

Section 4: Advanced Considerations

Cell-Based vs. Purified Enzyme Assays
  • Purified Enzyme Assays: Offer a clean system to study the direct interaction between an inhibitor and the enzyme. They are essential for detailed mechanistic and kinetic studies.

  • Cell-Based Assays: Provide a more physiologically relevant context by measuring an inhibitor's ability to engage FAAH within a cellular environment. These assays account for factors like cell permeability and stability.[16] When using cell lysates, it's critical to determine the protein concentration to normalize FAAH activity.[16]

Irreversible vs. Reversible Inhibition

The mechanism of inhibition has significant implications for drug development.

  • Reversible Inhibitors: Bind to the enzyme through non-covalent interactions. Their effect can be overcome by increasing the substrate concentration (for competitive inhibitors).

  • Irreversible Inhibitors: Form a stable, covalent bond with the enzyme, permanently inactivating it.[6] Their potency is time-dependent, and their effects in vivo are often longer-lasting.

Understanding the type of inhibition is crucial for interpreting your data and for the rational design of new inhibitors.

References

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 855-866. [Link]
  • Iannotti, F. A., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 26(11), 3327. [Link]
  • Kamplain, J. S., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Journal of Medicinal Chemistry, 54(8), 2823-2834. [Link]
  • Boger, D. L., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 21(1), 13-21. [Link]
  • BenchChem. (2025). A Technical Guide to the Dual Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Cannabinoid Receptor 1 (CB1). BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2. BenchChem.
  • Copeland, R. A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • M-CSA. (n.d.). Fatty acid amide hydrolase.
  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 9(7), 585-600. [Link]
  • Tripathi, R. K. P. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 188, 111953. [Link]
  • BenchChem. (2025).
  • Williams, K. P., & Scott, J. E. (2009). Enzyme assay design for high-throughput screening. Methods in Molecular Biology, 565, 107-126. [Link]
  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Chen, X., et al. (2020). Competitive binding experiments can reduce the false positive results of affinity-based ultrafiltration-HPLC: A case study for identification of potent xanthine oxidase inhibitors from Perilla frutescens extract.
  • BenchChem. (2025). A Comparative Guide to FAAH Substrates: AMC Arachidonoyl Amide vs.
  • Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • BenchChem. (2025). Troubleshooting low signal or high background in enzyme activity assays. BenchChem.
  • Angelucci, C. B., et al. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2576, 249-260. [Link]
  • Abcam. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2. BenchChem.
  • Kariyawasam, S., et al. (2021). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. PLoS One, 16(10), e0258525. [Link]
  • Azure Biosystems. (2025).
  • Maccarrone, M., et al. (2001). Assay of FAAH Activity. Methods in Molecular Biology, 177, 173-179. [Link]
  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(6), 1010-1050. [Link]
  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS One, 8(4), e61007. [Link]
  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(17), 5889-5891. [Link]
  • BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection. BellBrook Labs.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Weichhart, T., et al. (2019). Expression, Purification, Crystallization, and Enzyme Assays of Fumarylacetoacetate Hydrolase Domain-Containing Proteins. Journal of Visualized Experiments, (148), e59765. [Link]
  • Di Venere, A., et al. (2020). The endocannabinoid hydrolase FAAH is an allosteric enzyme. The FASEB Journal, 34(4), 5441-5456. [Link]
  • Lanyon, L., et al. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Progress in Medicinal Chemistry, 59, 1-66. [Link]
  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience.
  • Wang, J., et al. (2006). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. Analytical Biochemistry, 353(2), 194-203. [Link]
  • Hjelmeland, L. M. (1980). Detergent effects on enzyme activity and solubilization of lipid bilayer membranes. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 361(5), 725-731. [Link]
  • BenchChem. (2025). Application Note: High-Throughput Screening for Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
  • Wang, J., et al. (2006). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical Biochemistry, 353(2), 194-203. [Link]
  • Wright, K. L., et al. (2016). Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. PLoS One, 11(1), e0147244. [Link]
  • Di Venere, A., et al. (2006). Characterization and Manipulation of the Acyl Chain Selectivity of Fatty Acid Amide Hydrolase. Biochemistry, 45(21), 6673-6680. [Link]
  • Cell Sciences. (n.d.).
  • Palermo, G., et al. (2015). Keys to Lipid Selection in Fatty Acid Amide Hydrolase Catalysis: Structural Flexibility, Gating Residues and Multiple Binding Pockets.

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Technical Support Center: Optimizing HPLC-MS/MS for Sensitive Carbamate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbamate analysis using HPLC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your methods are not only effective but also robust and reliable.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Section 1: Method Development & Optimization

Q1: I'm developing a new HPLC-MS/MS method for a panel of carbamates. Where should I start with my chromatographic and mass spectrometric conditions?

A1: Developing a robust method for carbamate analysis requires a systematic approach that considers both the liquid chromatography (LC) separation and the mass spectrometry (MS) detection. Carbamates are a class of pesticides that can be thermally unstable, making LC-MS/MS the preferred analytical technique over gas chromatography (GC)[1][2].

Chromatography:

  • Column Selection: A reversed-phase C18 column is a common and effective starting point for separating a variety of carbamates.[3][4] However, for faster analysis times, consider using a column specifically designed for carbamate analysis, which can significantly reduce run times compared to traditional C18 columns.[1]

  • Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent, usually methanol or acetonitrile.[3][4] To improve peak shape and ionization efficiency, it's crucial to add a modifier.

    • For Positive Ionization Mode (ESI+): Formic acid (0.1%) is a common choice as it promotes the formation of protonated molecules [M+H]⁺.[3]

    • For Negative Ionization Mode (ESI-): While less common for many carbamates, if required, a buffer like ammonium acetate can be used.

Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally the most effective for the majority of carbamates, as they readily form protonated molecules.[3][4]

  • Initial Parameter Optimization: Infuse a standard solution of each carbamate directly into the mass spectrometer to determine the optimal precursor ion and collision energy for at least two multiple reaction monitoring (MRM) transitions (one for quantification and one for qualification).[2][3][5] This ensures both sensitivity and specificity.

Here is a logical workflow for your initial method development:

MethodDevelopment cluster_LC LC Optimization cluster_MS MS Optimization LC1 Select Column (e.g., C18 or Carbamate-specific) LC2 Optimize Mobile Phase (Water/Methanol or ACN with 0.1% Formic Acid) LC1->LC2 LC3 Develop Gradient LC2->LC3 Combine Combine & Test LC3->Combine MS1 Select Ionization Mode (Typically ESI+) MS2 Infuse Standards (Determine Precursor Ions) MS1->MS2 MS3 Optimize MRM Transitions (Collision Energy) MS2->MS3 MS3->Combine Start Start Start->LC1 Start->MS1 End Method Ready for Validation Combine->End

Caption: Initial HPLC-MS/MS Method Development Workflow.

Q2: My carbamate analytes show poor peak shape (e.g., tailing). What are the likely causes and how can I fix this?

A2: Poor peak shape, particularly tailing, can compromise both resolution and sensitivity. Several factors can contribute to this issue:

  • Secondary Interactions with the Column: Some carbamates may have secondary interactions with the silica support of the column. Ensure your mobile phase pH is appropriate for your analytes and column. Adding a small amount of an acidic modifier like formic acid can help to protonate silanol groups on the column and reduce these interactions.

  • Column Overload: Injecting too high a concentration of your sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Column Degradation: A contaminated or old column can also result in poor peak shape. Try flushing the column or replacing it if it has been used extensively.

  • Interaction with Metal Surfaces: Phosphate-containing compounds are known to interact with stainless steel surfaces in the HPLC system, leading to peak tailing. While less common for carbamates, if your mobile phase contains phosphates, this could be a contributing factor. Adding a carbonate buffer to the mobile phase can help suppress this interaction.[6]

Section 2: Sample Preparation

Q3: What is the most efficient sample preparation technique for carbamates in complex matrices like food and environmental samples?

A3: For complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for carbamate analysis.[3][7][8][9][10][11] It involves a two-step process:

  • Extraction: The sample is homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a combination of sorbents to remove interfering matrix components. Common sorbents include:

    • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.[3]

    • C18: Removes non-polar interferences like fats.[3]

    • GCB (Graphitized Carbon Black): Removes pigments and sterols. Use with caution as it can also adsorb some planar carbamates.[3]

The combination of QuEChERS with HPLC-MS/MS provides a high-throughput methodology for monitoring carbamate residues in a variety of samples.[8][9]

Here is a diagram illustrating the QuEChERS workflow:

QuEChERS Sample Homogenized Sample Extraction Add Acetonitrile & Salts (e.g., MgSO4, NaCl) Vortex/Shake Sample->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Cleanup Transfer Acetonitrile Layer to d-SPE Tube (PSA, C18, GCB) Centrifuge1->Cleanup Centrifuge2 Vortex & Centrifuge Cleanup->Centrifuge2 Analysis Analyze Supernatant by HPLC-MS/MS Centrifuge2->Analysis

Caption: General QuEChERS Sample Preparation Workflow.

Section 3: Troubleshooting Mass Spectrometry Issues

Q4: I am observing very low or no signal for my carbamate analytes in the mass spectrometer. What could be the problem?

A4: Low or no signal in ESI-MS for carbamates can be a frustrating issue. Carbamates can be prone to poor ionization efficiency and in-source fragmentation.[12] Here's a troubleshooting guide to address this:

LowSignalTroubleshooting Start Low/No Signal CheckTune Is the MS tuned and calibrated? Start->CheckTune CheckFlow Is there flow from the LC? (Check for leaks, clogs) CheckTune->CheckFlow Yes MobilePhase Is the mobile phase appropriate? (e.g., contains 0.1% Formic Acid for ESI+) CheckFlow->MobilePhase Yes OptimizeSource Optimize Ion Source Parameters (Capillary Voltage, Gas Flow, Temperature) CheckAdducts Look for Adducts ([M+Na]⁺, [M+NH₄]⁺) OptimizeSource->CheckAdducts No Improvement Solution Signal Improved OptimizeSource->Solution Signal Appears InSourceFrag Is there in-source fragmentation? (Reduce cone/fragmentor voltage) CheckAdducts->InSourceFrag No Adducts Found CheckAdducts->Solution Adducts Found & Targeted MobilePhase->OptimizeSource Yes Derivatization Consider Derivatization (For very problematic compounds) InSourceFrag->Derivatization Still No Signal InSourceFrag->Solution Signal Appears Derivatization->Solution Signal Appears

Caption: Troubleshooting Low or No MS Signal for Carbamates.

Detailed Explanation:

  • Fundamental Checks: Always start by ensuring the mass spectrometer is properly tuned and calibrated and that there is a stable flow from the HPLC.

  • Mobile Phase Composition: The efficiency of ESI is highly dependent on the mobile phase.[13] For positive mode, the presence of a proton source like formic acid is critical.

  • Ion Source Optimization: The parameters of the ion source, such as capillary voltage, gas flows, and temperature, should be optimized for your specific carbamates.[2] A newly developed heated ESI probe can enhance desolvation and improve ionization efficiency.[14]

  • Adduct Formation: Carbamates can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[12] If you are only looking for the [M+H]⁺ ion, you might be missing the signal. Scan for these common adducts.

  • In-Source Fragmentation: Carbamates can be susceptible to fragmentation within the ion source, even with a "soft" ionization technique like ESI.[12][15] A characteristic neutral loss for N-methyl carbamates is methyl isocyanate (CH₃NCO), which corresponds to a loss of 57 Da.[3][12] If you suspect in-source fragmentation, try reducing the cone or fragmentor voltage.

  • Derivatization: For particularly challenging carbamates that exhibit poor ionization, chemical derivatization can be employed to improve their chromatographic and ionization properties.[16][17] However, this adds a step to the sample preparation and is often considered a last resort for LC-MS/MS, which is capable of analyzing many carbamates directly.[2]

Q5: I'm experiencing significant matrix effects (ion suppression or enhancement). How can I mitigate this?

A5: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex samples, and can lead to inaccurate quantification.[18] They occur when co-eluting matrix components interfere with the ionization of the target analyte.

Strategies to Mitigate Matrix Effects:

StrategyDescriptionCausality
Improve Sample Cleanup Employ more effective d-SPE sorbents in your QuEChERS protocol or use a more rigorous solid-phase extraction (SPE) method.[5]Reduces the amount of co-eluting matrix components that reach the ion source.
Chromatographic Separation Optimize your LC gradient to better separate your analytes from the bulk of the matrix components.If interferences do not co-elute with the analyte, they cannot cause ion suppression at that retention time.
Dilution Dilute the final sample extract.This reduces the concentration of both the analyte and the interfering matrix components. This can be effective if the analyte has a strong enough signal to withstand dilution.[18]
Matrix-Matched Calibration Prepare your calibration standards in a blank matrix extract that is representative of your samples.This helps to ensure that the calibration standards experience the same degree of matrix effect as the samples, leading to more accurate quantification.[5]
Stable Isotope-Labeled Internal Standards (SIL-IS) Use a SIL-IS for each analyte.A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will co-elute.[19][20] Therefore, it will experience the same degree of matrix effect, and the ratio of the analyte to the SIL-IS will remain constant, correcting for variations in signal intensity.[19][21]

The use of a stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects in quantitative LC-MS/MS analysis.[21]

Section 4: Advanced Topics

Q6: Is derivatization necessary for carbamate analysis by LC-MS/MS?

A6: While traditional HPLC methods for carbamate analysis often required post-column derivatization to enable fluorescence detection[22][23], the high sensitivity and specificity of modern HPLC-MS/MS systems generally eliminate the need for derivatization.[2] Direct analysis is one of the key advantages of using LC-MS/MS for these compounds.

However, in some specific and challenging cases, such as when dealing with extremely low detection limits or compounds that ionize very poorly, derivatization could be considered to enhance sensitivity.[17] For most routine applications, a well-optimized, direct LC-MS/MS method is sufficient and more efficient. Derivatization is also a technique used to make thermally labile carbamates amenable to GC-MS analysis.[24][25]

References

  • Makihata, N., Kawamoto, T., & Teranishi, K. (2003). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Analytical Sciences, 19(4), 543-549. [Link]
  • Gouvernement du Québec. (n.d.).
  • Lian, C., Tian, J., Guo, X., Niu, Y., & Yang, L. (2020). Determination of four kinds of carbamate pesticide residues in food by QuEChERS-HPLC. Food Science and Technology. [Link]
  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]
  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]
  • Restek. (2023). Effective Analysis Carbamate Pesticides.
  • Request PDF. (n.d.). Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides.
  • Lee, H. B., & Peart, T. E. (1998). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide.
  • Nantia, E. A., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Food Chemistry, 216, 334-341. [Link]
  • FQM-302's blog. (2016).
  • Wang, Y., et al. (2023). Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 12(4), 693. [Link]
  • LCGC International. (2012).
  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]
  • ResearchGate. (n.d.).
  • SCISPEC. (n.d.).
  • Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
  • Deng, P., Zhan, Y., Chen, X., & Zhong, D. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 4(1), 49-69. [Link]
  • LCGC International. (2017).
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
  • Wikipedia. (n.d.).
  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2007). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and bioanalytical chemistry, 387(5), 1845-1851. [Link]
  • Asakawa, N., Ohe, H., Tsuno, M., & Nezu, Y. (2008). Suppression effects of carbonate on the interaction between stainless steel and phosphate groups of phosphate compounds in high-performance liquid chromatography and electrospray ionization mass spectrometry.
  • Wang, L., et al. (2013). Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol.
  • Young In Chromass. (2021, July 26).
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
  • LCGC International. (2011).
  • ACS Publications. (n.d.). Ion specific detection of internal standards labeled with stable isotopes. [Link]
  • Eurisotop. (n.d.). Stable Isotope Standards For Mass Spectrometry. [Link]
  • Reddit. (2024, June 3). Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. r/massspectrometry. [Link]
  • ACS Omega. (2022).
  • Molecules. (2022).
  • ResearchGate. (n.d.). (PDF) MODIFIED QUECHERS EXTRACTION METHOD FOR THE EVALUATION OF CARBAMATE PESTICIDES IN FRUITS AND VEGETABLES GROWN IN TIRUPUR, SOUTH INDIA. [Link]
  • ACS Omega. (2022).
  • Molecules. (2022).

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Phenylcarbamate Deprotection: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenylcarbamate deprotection. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the challenges you may face and to offer robust solutions for your synthetic chemistry needs. This resource is structured to help you navigate the complexities of phenylcarbamate cleavage with confidence, ensuring the integrity of your research and development projects.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during phenylcarbamate deprotection, providing explanations for their causes and actionable steps to resolve them.

Question 1: My deprotection reaction is sluggish or incomplete, even with standard protocols. What's going on?

Answer:

Several factors can contribute to an incomplete reaction. The stability of the phenylcarbamate bond is highly dependent on the substitution pattern of the nitrogen atom.

  • Cause: N,N-disubstituted phenylcarbamates are significantly more stable and resistant to cleavage than those derived from primary or secondary amines.[1][2] This increased stability is due to steric hindrance around the carbonyl group, which impedes nucleophilic attack.

  • Solution: For these challenging substrates, more forcing conditions may be necessary. Consider increasing the reaction temperature or using a stronger base. However, be mindful of the stability of other functional groups in your molecule. An alternative is to explore different deprotection methodologies altogether, such as those employing reductive or oxidative cleavage, which operate via different mechanistic pathways.

Question 2: I'm observing a significant amount of a symmetrical urea byproduct instead of my desired free amine. How can I prevent this?

Answer:

The formation of urea is a common side reaction, particularly under basic conditions.[1][2]

  • Cause: The deprotection of phenylcarbamates derived from primary amines often proceeds through an E1cB-type mechanism, which generates a highly reactive isocyanate intermediate.[1][2][3] This isocyanate can then be trapped by the newly formed free amine, leading to the formation of a symmetrical urea.

  • Solution:

    • Stoichiometry of the Base: Using a catalytic amount of a base like tetra-n-butylammonium fluoride (TBAF) can favor the formation of the symmetrical urea.[1][2][4] Employing a stoichiometric or excess amount of the deprotecting agent can help to quickly consume the isocyanate intermediate before it reacts with the product amine.

    • Reaction Conditions: Running the reaction at a lower concentration can disfavor the bimolecular reaction between the isocyanate and the amine.

    • Isocyanate Scavengers: In some cases, adding a scavenger that reacts preferentially with the isocyanate intermediate can be beneficial.

Question 3: My deprotection with TBAF is not working as expected, and the reaction mixture is complex. What are the potential issues?

Answer:

While TBAF is a versatile reagent for phenylcarbamate cleavage, its effectiveness can be influenced by several factors.[1][2][5][6]

  • Cause 1: Water Content in TBAF: Commercially available TBAF solutions contain varying amounts of water, which can hydrolyze the isocyanate intermediate to the corresponding amine.[1] However, excess water can lead to other side reactions and a complex mixture.

  • Solution 1: Use anhydrous TBAF or a freshly opened bottle of the reagent. If using a solution, consider its water content as a variable in your reaction optimization.

  • Cause 2: Solvent Effects: The choice of solvent can significantly impact the reaction outcome.

  • Solution 2: Tetrahydrofuran (THF) is a commonly used solvent for TBAF-mediated deprotection.[6] If you are experiencing issues, consider screening other aprotic polar solvents.

  • Cause 3: Substrate Dependence: The reactivity of phenylcarbamates with TBAF is highly substrate-dependent. Phenylcarbamates of primary amines are more reactive than those of secondary amines.[4]

  • Solution 3: For less reactive substrates, you may need to increase the reaction temperature or switch to a different deprotection method.

Frequently Asked Questions (FAQs)

What are the mildest conditions for phenylcarbamate deprotection to ensure orthogonality with other protecting groups?

For maximum selectivity and compatibility with sensitive functional groups, a recently developed method using di-tert-butyl dicarbonate (Boc₂O) and tetra-n-butylammonium nitrite (Bu₄NNO₂) in pyridine at room temperature is an excellent choice.[7][8][9] This method has been shown to be compatible with various protecting groups, including acetyl, benzoyl, and tert-butyldimethylsilyl (TBDMS), and it effectively prevents acyl migration, a common side reaction in carbohydrate chemistry.[7]

Can I use catalytic hydrogenolysis to deprotect a phenylcarbamate?

While catalytic hydrogenolysis is a common method for removing benzyl-based protecting groups like Cbz, it is generally not effective for the direct cleavage of the phenylcarbamate bond itself.[10][11] However, if the phenyl group is substituted with a group that is susceptible to hydrogenolysis (e.g., a benzyloxy group), then this method could be applicable. For standard phenylcarbamates, other methods like basic hydrolysis, fluoride-mediated cleavage, or oxidative cleavage are more appropriate.[12][13][14][15][16]

What is the mechanism of basic hydrolysis of phenylcarbamates?

The mechanism depends on the substitution of the nitrogen atom.[2]

  • Primary Amines: For phenylcarbamates derived from primary amines, the reaction typically proceeds through an E1cB-type (Elimination Unimolecular conjugate Base) mechanism.[2][3] This involves deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form an isocyanate intermediate. This intermediate is then hydrolyzed to the free amine.

  • N,N-disubstituted Amines: For N,N-disubstituted phenylcarbamates, which lack a proton on the nitrogen, the deprotection occurs via a BAc2 (Base-catalyzed Acyl substitution) mechanism.[2] This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Deprotection Protocols and Methodologies

Here are detailed protocols for some of the most effective phenylcarbamate deprotection methods.

Method 1: Mild Deprotection using Boc₂O and Bu₄NNO₂

This method is highly selective and ideal for substrates with sensitive functional groups.[7][9]

Experimental Protocol:

  • Dissolve the N-phenylcarbamoyl-protected compound (1.0 equiv) in pyridine.

  • Add di-tert-butyl dicarbonate (Boc₂O, 3.0 equiv).

  • Add tetra-n-butylammonium nitrite (Bu₄NNO₂, 3.0 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 2: TBAF-Mediated Deprotection

This method is effective for the cleavage of phenylcarbamates, particularly those derived from primary amines.[1][6]

Experimental Protocol:

  • Dissolve the phenylcarbamate-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv).

  • Stir the reaction at room temperature or heat to reflux if necessary.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key mechanistic pathways and troubleshooting logic.

Deprotection_Mechanism cluster_primary Primary Amine Phenylcarbamate cluster_tertiary N,N-disubstituted Phenylcarbamate A R-NH-C(O)OPh B [R-N(-)-C(O)OPh] A->B Base (-H⁺) C R-N=C=O (Isocyanate) B->C -PhO⁻ (E1cB) D R-NH₂ (Amine) C->D +H₂O E R₂N-C(O)OPh F [R₂N-C(O⁻)(OH)OPh] E->F +OH⁻ (BAc2) G R₂N-C(O)OH F->G -PhO⁻ H R₂NH (Amine) G->H -CO₂

Caption: Mechanisms of phenylcarbamate deprotection.

Troubleshooting_Workflow Start Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete Urea Urea Byproduct? Incomplete->Urea No Sol_Incomplete1 Increase Temp/Base Incomplete->Sol_Incomplete1 Yes Complex Complex Mixture (TBAF)? Urea->Complex No Sol_Urea1 Use Stoichiometric Base Urea->Sol_Urea1 Yes Sol_Complex1 Use Anhydrous TBAF Complex->Sol_Complex1 Yes End Successful Deprotection Complex->End No Sol_Incomplete2 Change Method Sol_Incomplete1->Sol_Incomplete2 Sol_Incomplete2->End Sol_Urea2 Lower Concentration Sol_Urea1->Sol_Urea2 Sol_Urea2->End Sol_Complex2 Screen Solvents Sol_Complex1->Sol_Complex2 Sol_Complex2->End

Caption: Troubleshooting decision workflow.

Summary of Deprotection Methods

MethodReagentsKey AdvantagesPotential Issues
Nitrosative Cleavage Boc₂O, Bu₄NNO₂, pyridineVery mild, high selectivity, compatible with many protecting groups.[7][9]Requires specific reagents.
Fluoride-Mediated TBAF, THFEffective for primary amine derivatives, mild conditions.[1][6]Can form urea byproducts, sensitive to water content.[1][2]
Basic Hydrolysis Strong base (e.g., NaOH, KOH)Simple, inexpensive reagents.Can be harsh, not suitable for base-labile groups, risk of side reactions.[2]

References

  • Akai, S., Tanaka, R., Hoshi, H., & Sato, K. (2013). Selective deprotection method of N-phenylcarbamoyl group. The Journal of Organic Chemistry, 78(17), 8802–8808. [Link]
  • Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 44861–44868. [Link]
  • Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 44861–44868. [Link]
  • Akai, S., Tanaka, R., Hoshi, H., & Sato, K. (2013). ChemInform Abstract: Selective Deprotection Method of N-Phenylcarbamoyl Group. ChemInform, 44(49). [Link]
  • Akai, S., Tanaka, R., Hoshi, H., & Sato, K. (2013). Selective deprotection method of N-phenylcarbamoyl group. The Journal of Organic Chemistry, 78(17), 8802–8808. [Link]
  • Hegedus, L. S., & Sestrick, M. R. (1989). Key parameters for carbamate stability in dilute aqueous–organic solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 645. [Link]
  • Tantillo, D. J. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1185–1235. [Link]
  • Ashenhurst, J. (2018).
  • Hegarty, A. F., Frost, G. J., & The late, D. (1974). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719. [Link]
  • Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 44861–44868. [Link]
  • Kumar, S., & van der Mee, L. (2021). Hydrogenation of Carbamates, Ureas, and Polyurethanes Using Heterogeneous Catalysts. ACS Sustainable Chemistry & Engineering, 9(3), 1238–1246. [Link]
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). New Carbamate Deprotection Complements Existing Methods. ChemistryViews. [Link]
  • Wuts, P. G. M. (2007). 2.4 Photocleavable Protecting Groups. In Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]
  • Zhang, Z., Zhang, H., & Wang, F. (2021). a Catalytic performance of various catalysts for FA hydrogenolysis.
  • Fiveable. (n.d.). Oxidative Cleavage Definition. Fiveable. [Link]
  • Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039–10047. [Link]
  • Tsoncheva, T., & Manova, E. (2020). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides.
  • Ciriminna, R., & Pagliaro, M. (2017). Hydrogenolysis of C−O Chemical Bonds of Broad Scope Mediated by a New Spherical Sol–Gel Catalyst.
  • Pearson. (n.d.). Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
  • Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. [Link]
  • Jan, S., & Leon, M. (2020). Thermal cleavage reaction of methyl phenyl carbamate (MPC) to phenyl isocyanate and methanol (MeOH).
  • Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal. [Link]
  • UCLA Chemistry and Biochemistry. (n.d.).
  • LibreTexts Chemistry. (2020). 9.15: Oxidative Cleavage of Alkenes. LibreTexts. [Link]
  • Organic Chemistry Tutor. (2018, February 23). 25.
  • Jones, T. K., & Huber, S. K. (2014). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters, 5(8), 923–927. [Link]

Sources

How to overcome solubility issues of Cyclohexyl phenylcarbamate in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for Cyclohexyl Phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. As Senior Application Scientists, we understand that maintaining a compound's solubility is critical for generating reliable and reproducible data. This resource provides in-depth, field-proven insights and protocols to help you navigate these challenges effectively.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is this compound so poorly soluble in aqueous buffers?

A: The poor aqueous solubility of this compound is a direct result of its molecular structure. The molecule is dominated by two large, non-polar moieties: a cyclohexyl ring and a phenyl (benzene) ring[1][2]. These hydrophobic groups make it energetically unfavorable for the molecule to interact with polar water molecules. Its high estimated LogP value of 3.3 is a quantitative measure of this lipophilicity, indicating a strong preference for non-polar environments over aqueous ones[2]. While the central carbamate group (-NH-C(=O)-O-) can participate in some hydrogen bonding, its influence is insufficient to overcome the hydrophobicity of the rest of the molecule[3][4].

Q2: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my buffer. What happened and why?

A: This common phenomenon is known as "solvent shifting" or "crashing out." You successfully dissolved the compound in a strong organic co-solvent like Dimethyl Sulfoxide (DMSO), where it is highly soluble[5]. However, when this concentrated stock solution is introduced into an aqueous buffer, the DMSO is rapidly diluted. This causes a drastic shift in the solvent environment from being predominantly organic to almost entirely aqueous. The aqueous buffer cannot maintain the compound in solution at this concentration, causing it to rapidly precipitate out of the solution[6][7]. Vigorous vortexing during addition can help, but often is not sufficient to prevent precipitation if the final concentration exceeds the compound's aqueous solubility limit[7].

Q3: Can I just heat or sonicate my buffer to dissolve more this compound?

A: While heating or sonicating can temporarily increase the amount of dissolved compound, this typically creates a thermodynamically unstable, supersaturated solution. Upon cooling to your experimental temperature (e.g., room temperature or 37°C), or over a short period, the compound will likely precipitate out, leading to inconsistent and non-reproducible concentrations in your assay[7]. These methods do not increase the equilibrium solubility of the compound and are therefore not recommended for creating stable, reliable solutions for experimental use[6].

Section 2: A Systematic Approach to Solubilization

Successfully solubilizing this compound requires a methodical approach. The first and most critical step is to define the constraints of your experimental system. The choice of a solubilization strategy is dictated by the downstream application.

Workflow for Selecting a Solubilization Strategy

The following decision tree provides a logical workflow for selecting the most appropriate method for your specific needs.

G cluster_start Step 1: Define Constraints cluster_methods Step 2: Select Initial Strategy cluster_refine Step 3: Evaluate & Refine Start What is my experimental system? CoSolvent Strategy 1: Co-Solvents (e.g., DMSO, Ethanol) Start->CoSolvent Biochemical Assay or Cell-based (solvent tolerant) Surfactant Strategy 2: Surfactants (e.g., Tween® 80) Start->Surfactant Biochemical Assay or Formulation Development Cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) Start->Cyclodextrin Cell-based Assay (sensitive) or In Vivo Formulation Evaluate Is solubility sufficient and compatible? CoSolvent->Evaluate Surfactant->Evaluate Cyclodextrin->Evaluate Combine Combine Methods (e.g., Co-solvent + Cyclodextrin) Evaluate->Combine No Success Proceed with Experiment Evaluate->Success Yes Combine->Evaluate

Sources

Identifying and minimizing interference in analytical quantification of carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Carbamate Quantification

Welcome to the technical support center for carbamate analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying carbamate compounds. Carbamates, while effective as pesticides and pharmaceuticals, present unique analytical challenges due to their chemical properties, including thermal lability and susceptibility to matrix interference.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and minimize interference, ensuring the accuracy and reliability of your analytical results.

Troubleshooting Guide: Unraveling Poor Carbamate Quantification

The first step in troubleshooting is a systematic evaluation of the entire analytical workflow. The following flowchart and Q&A section will guide you through diagnosing common issues from sample collection to final data analysis.

Troubleshooting_Flowchart Start Problem: Inaccurate Results (Low/High Recovery, Poor Reproducibility) Check_IS Q: Is the Internal Standard (IS) recovery also poor or variable? Start->Check_IS IS_OK IS Recovery is Good & Consistent Check_IS->IS_OK No IS_Bad IS Recovery is Poor or Variable Check_IS->IS_Bad Yes LC_MS_System Focus: LC-MS/MS System (Injection, Separation, Detection) IS_OK->LC_MS_System Sample_Prep Focus: Sample Preparation (Extraction, Cleanup) IS_Bad->Sample_Prep Solve_Prep Solution: - Verify extraction solvent & pH - Check for analyte loss during evaporation - Validate cleanup steps Sample_Prep->Solve_Prep Degradation Q: Is the analyte known to be labile (pH, temp, light)? LC_MS_System->Degradation Matrix_Effects Q: Does analyte response change in matrix vs. solvent? Degradation->Matrix_Effects No Solve_Degradation Solution: - Adjust sample pH buffer - Use refrigerated autosampler - Protect samples from light Degradation->Solve_Degradation Yes Carryover Q: Is there a peak in the blank injection after a high standard? Matrix_Effects->Carryover No Solve_Matrix Solution: - Improve cleanup (d-SPE, SPE) - Modify chromatography - Use matrix-matched standards - Dilute sample extract Matrix_Effects->Solve_Matrix Yes Solve_Carryover Solution: - Optimize needle wash procedure - Inject blanks between samples - Check for system contamination Carryover->Solve_Carryover Yes

Caption: Troubleshooting workflow for carbamate analysis.

Q1: My carbamate recoveries are low and inconsistent, but my internal standard recovery is acceptable. What should I investigate first?

Answer: When a reliable internal standard (IS), particularly a stable isotope-labeled (SIL) version, shows good recovery, it effectively rules out systemic issues like extraction inefficiency or instrument injection errors.[1] Your focus should immediately shift to factors that disproportionately affect the native analyte but not the IS. The primary suspects are matrix effects and analyte degradation .

  • Causality—Why the IS Works: A SIL internal standard co-elutes with the analyte and has nearly identical physicochemical properties. This means it experiences the same degree of ion suppression or enhancement in the mass spectrometer's source.[2] If the IS recovery is stable, it's doing its job of compensating for these effects. However, severe ion suppression can still impact the analyte's signal-to-noise ratio, affecting detection limits.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: The most direct way to confirm matrix effects is to perform a post-extraction spike. Compare the analyte's response in a spiked blank matrix extract to its response in a pure solvent standard at the same concentration. A significant decrease in response in the matrix indicates ion suppression.[2]

    • Investigate Analyte Stability: Some carbamates are susceptible to degradation under specific pH or temperature conditions, which might not affect a more stable IS. For instance, oxamyl and carbaryl can hydrolyze at non-optimal pH.[3] Ensure your sample pH is buffered correctly (e.g., to pH 3.8 with potassium dihydrogen citrate) immediately after collection to prevent hydrolysis.[3]

    • Optimize Chromatography: Co-eluting matrix components are a major cause of ion suppression.[4][5] Modifying your HPLC gradient to better separate your target carbamate from the "matrix cloud" can significantly improve signal intensity and reproducibility.

Q2: I'm analyzing N-methylcarbamates using GC-MS and see broad, tailing peaks or no peak at all. What's happening?

Answer: This is a classic symptom of thermal degradation. N-methylcarbamates are notoriously heat-sensitive and can decompose in a hot GC injector port or on the column.[6][7][8] The primary degradation pathway involves the loss of methylisocyanate, leaving the corresponding phenol.[6]

  • Causality—The Problem with Heat: Conventional split/splitless GC injectors operate at high temperatures (e.g., 250°C), which can readily break the carbamate bond.[9] This not only reduces the amount of intact analyte reaching the detector but can also create interfering degradation products.

  • Troubleshooting & Solutions:

    • Switch to HPLC: High-Performance Liquid Chromatography (HPLC) is the recommended technique for analyzing thermally labile compounds like carbamates as it operates at or near ambient temperature.[7][10] Methods like EPA 531.2 utilize HPLC with post-column derivatization for fluorescence detection, offering excellent sensitivity and selectivity.[3][11][12]

    • Use Cold On-Column Injection (GC): If you must use GC, avoid hot injectors. A cold on-column injection technique deposits the sample directly onto the column at a low temperature, which is then ramped up. This minimizes the time the analyte spends in a high-temperature environment, preventing degradation.[6][13]

    • Derivatization: A traditional workaround is to derivatize the carbamates before GC analysis. This involves hydrolyzing the carbamate to its corresponding phenol and then converting the phenol into a more stable, less polar, and more volatile derivative suitable for GC analysis.[14] However, this adds extra steps and potential sources of error to your workflow.

Frequently Asked Questions (FAQs)

This section addresses specific, common questions regarding interference in carbamate analysis.

Interference_Mind_Map Center Interference in Carbamate Analysis Matrix Matrix Effects Center->Matrix Instrumental Instrumental Issues Center->Instrumental Sample Sample-Related Issues Center->Sample Ion_Supp Ion Suppression Matrix->Ion_Supp Ion_Enh Ion Enhancement Matrix->Ion_Enh Coelution Co-eluting Isobars Matrix->Coelution Carryover Analyte Carryover Instrumental->Carryover Contamination System Contamination (e.g., Phthalates) Instrumental->Contamination Adducts Mobile Phase Adducts (e.g., [M+Na]+) Instrumental->Adducts Degradation_FAQ Analyte Degradation (pH, Temp, Light) Sample->Degradation_FAQ Extraction Poor Extraction Efficiency Sample->Extraction

Caption: Common sources of interference in carbamate analysis.

Q3: How can I effectively minimize matrix effects when analyzing carbamates in complex samples like food or plasma?

Answer: Minimizing matrix effects is crucial for accurate quantification and involves a multi-pronged approach focusing on sample preparation, chromatography, and calibration strategy.[5][15][16]

  • Optimize Sample Preparation (The "QuEChERS" Approach): For food and agricultural samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted sample preparation technique.[17][18][19][20] It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

    • Why it Works: The d-SPE step uses a combination of sorbents to remove specific types of interferences. For example, Primary Secondary Amine (PSA) sorbent removes organic acids and sugars, while Graphitized Carbon Black (GCB) removes pigments and sterols.[17] AOAC Official Method 2007.01 provides a validated QuEChERS procedure for a wide range of pesticides, including carbamates.

  • Refine Chromatographic Separation: Increasing the separation between your analyte and co-eluting matrix components directly reduces ion suppression.[2] Consider using a column with a different selectivity or adjusting the mobile phase gradient to better resolve the peak of interest.

  • Employ Matrix-Matched Calibration: This is a fundamental strategy to compensate for, rather than eliminate, matrix effects.[2] Calibration standards are prepared in a blank matrix extract that is identical to the samples being analyzed. This ensures that the standards and samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification.

  • Dilute the Sample: A simple yet effective method is to dilute the final sample extract.[21] This reduces the concentration of all matrix components, thereby lessening their impact on the ionization of the target analyte. The trade-off is a potential loss in sensitivity, so this must be balanced against the method's required limit of quantitation.

Q4: What are the best practices for choosing and using an internal standard for carbamate analysis?

Answer: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., Carbofuran-d3).[22]

  • Why SIL Standards are the Gold Standard: A SIL-IS has the same retention time, extraction recovery, and ionization efficiency as the native analyte.[1] This allows it to perfectly compensate for analyte loss during sample prep and for signal fluctuations (ion suppression/enhancement) in the MS source. Using a ratio of the analyte response to the IS response provides highly accurate and precise quantification.

  • When SIL Standards Are Unavailable: If a SIL-IS is not available or is prohibitively expensive, a structural analog can be used.[1] However, you must validate it carefully:

    • Ensure it does not co-elute with any other interferences.

    • Confirm its extraction recovery is consistent and similar to the analyte.

    • Demonstrate that it experiences a similar degree of matrix effect as the analyte. This is a significant challenge, as small structural differences can lead to different susceptibilities to ion suppression.

  • Key Implementation Protocol: The internal standard must be added to the sample at the very beginning of the sample preparation process. This ensures it accounts for any analyte loss during all subsequent steps (extraction, cleanup, evaporation, and injection).

Detailed Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Carbamates in Spinach

This protocol is based on the principles of AOAC Official Method 2007.01 and is designed for the quantification of carbamates like carbofuran and methomyl in a high-moisture food matrix.

1. Sample Homogenization:

  • Weigh 10 g (± 0.1 g) of homogenized spinach into a 50 mL centrifuge tube.

2. Internal Standard Spiking:

  • Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of the SIL internal standard(s) directly to the spinach sample.

3. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at >3000 rcf for 5 minutes.

4. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at >3000 rcf for 5 minutes.

5. Final Extract Preparation:

  • Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at 95% A, ramping to 98% B over several minutes to elute the carbamates.

  • MS System: Tandem quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation: Common Carbamate MRM Transitions

The following table provides examples of MRM transitions used for the identification and quantification of common carbamates. These values should be optimized on your specific instrument.

CarbamatePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Aldicarb208.1116.189.1
Carbaryl202.1145.1117.1
Carbofuran222.1165.1147.1
Methomyl163.188.1106.0
Oxamyl220.172.190.1
Propoxur210.1111.1168.1

References

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA.
  • LCGC International. (2012, March 2). Faster, More Sensitive Determination of Carbamates in Drinking Water.
  • PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
  • Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 531.2.
  • U.S. Environmental Protection Agency. (n.d.). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization.
  • Lian, C., et al. (2020). Determination of four kinds of carbamate pesticide residues in food by QuEChERS-HPLC.
  • Akono Nantia, E., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Food Chemistry, 216, 334-341.
  • Wang, J., & Cheung, W. (2007). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection.
  • Waters Corporation. (2013). Waters Alliance System for Carbamate Analysis Method Guide.
  • FQM-302's blog. (2016, September 16). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS.
  • Zhang, X., et al. (2023). Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 12(4), 693.
  • ResearchGate. (2024). MODIFIED QUECHERS EXTRACTION METHOD FOR THE EVALUATION OF CARBAMATE PESTICIDES IN FRUITS AND VEGETABLES GROWN IN TIRUPUR, SOUTH INDIA.
  • Wiley Analytical Science. (2005, October 31). Putting the heat on carbamate pesticides.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Hilaris SRL.
  • Schmid, M., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2549–2556.
  • Stahnke, H., et al. (2012). Combating matrix effects in LC/ESI/MS: The extrapolative dilution approach. Analytical and Bioanalytical Chemistry, 403(9), 2549-2557.
  • Wang, J., & Cheung, W. (2007). Fast gas chromatography analysis of N-carbamates with cold on-column injection.
  • Dolan, J. W. (2003). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.
  • Food Safety and Standards Authority of India. (2015). MANUAL OF METHODS OF ANALYSIS OF FOODS PESTICIDE RESIDUES.
  • Mochida, K., et al. (1974). Method for the Residue Determination of Carbamate Pesticides in Crops.
  • Na, T., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(9), 694-703.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Sharma, B., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 680383.
  • Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxics, 1(1), 47-67.
  • AOAC INTERNATIONAL. (2025). Determination of Residual Carbamate, Organophosphate, and Phenyl Urea Pesticides in Drinking and Surface Water by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL.
  • AOAC INTERNATIONAL. (2018). AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues.
  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(15), 3345.
  • Suzuki, O., et al. (1990). Positive- and negative-ion mass spectrometry and rapid clean-up of some carbamate pesticides.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Zhang, J., et al. (2017). Ion suppression effect in desorption electrospray ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 31(24), 2113-2120.
  • C&EN. (n.d.). Common Background Contamination Ions in Mass Spectrometry.
  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
  • AOAC INTERNATIONAL. (2007). AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Carabias-Martínez, R., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • Waters Corporation. (n.d.). Alliance System for Carbamate Analysis.
  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
  • Gaffney, T. E., et al. (1971). Ion specific detection of internal standards labeled with stable isotopes. Analytical Chemistry, 43(3), 347-350.

Sources

Technical Support Center: Analysis of Cyclohexyl Phenylcarbamate Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of cyclohexyl phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and troubleshoot common issues related to reaction byproducts. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability in a laboratory setting.

I. Understanding the Synthesis of this compound

This compound is typically synthesized through the reaction of phenyl isocyanate with cyclohexanol. This reaction is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. While seemingly straightforward, this process can be influenced by various factors leading to the formation of undesired byproducts.

Primary Reaction Pathway

The intended reaction involves the attack of the oxygen atom of the cyclohexanol hydroxyl group on the carbonyl carbon of the phenyl isocyanate. A subsequent proton transfer results in the formation of the this compound product.

Phenyl Isocyanate Phenyl Isocyanate Intermediate Intermediate Phenyl Isocyanate->Intermediate Nucleophilic Attack Cyclohexanol Cyclohexanol Cyclohexanol->Intermediate This compound This compound Intermediate->this compound Proton Transfer

Caption: Primary reaction pathway for this compound synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the synthesis and analysis of this compound, providing explanations for their causes and actionable solutions.

FAQ 1: My reaction produced a significant amount of a white, insoluble precipitate. What is it and how can I prevent it?

Answer:

The white, insoluble precipitate is most likely 1,3-diphenylurea .

  • Causality: This byproduct forms when phenyl isocyanate reacts with water to generate an unstable carbamic acid, which then decarboxylates to form aniline.[1] This newly formed aniline is a nucleophile and can react with another molecule of phenyl isocyanate to produce 1,3-diphenylurea.[2] Even trace amounts of moisture in the reagents or solvent can initiate this side reaction.

  • Troubleshooting Protocol:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1]

    • Reagent Quality: Use freshly distilled or high-purity cyclohexanol and phenyl isocyanate. Phenyl isocyanate is particularly susceptible to hydrolysis and should be handled with care.[1]

    • Order of Addition: Adding the phenyl isocyanate dropwise to the solution of cyclohexanol can help to favor the desired reaction over the side reaction with any trace water.

cluster_0 Byproduct Formation Pathway Phenyl Isocyanate_1 Phenyl Isocyanate Carbamic Acid Carbamic Acid (Unstable) Phenyl Isocyanate_1->Carbamic Acid Water H₂O Water->Carbamic Acid Aniline Aniline Carbamic Acid->Aniline -CO₂ Diphenylurea 1,3-Diphenylurea (Insoluble) Aniline->Diphenylurea Phenyl Isocyanate_2 Phenyl Isocyanate Phenyl Isocyanate_2->Diphenylurea

Caption: Formation pathway of 1,3-diphenylurea byproduct.

FAQ 2: My final product shows an extra peak in the NMR spectrum that I can't identify. What could it be?

Answer:

An unexpected peak could be due to several byproducts, with a common one being allophanate .

  • Causality: Allophanates are formed from the reaction of the desired carbamate product with an excess of isocyanate.[3] This is more likely to occur if the stoichiometry is not carefully controlled or if localized high concentrations of isocyanate are present.

  • Troubleshooting Protocol:

    • Stoichiometric Control: Use a precise 1:1 molar ratio of phenyl isocyanate to cyclohexanol. Accurately weigh your reagents.

    • Slow Addition: Add the phenyl isocyanate slowly and with vigorous stirring to the cyclohexanol solution. This prevents localized excesses of the isocyanate.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions.

FAQ 3: GC-MS analysis of my product shows peaks corresponding to aniline and cyclohexene. Why is this happening?

Answer:

The presence of aniline and cyclohexene is likely due to the thermal decomposition of the this compound product in the hot GC injection port.

  • Causality: Carbamates can be thermally labile and may undergo retro-addition or elimination reactions at elevated temperatures.[4][5] The GC inlet is often hot enough to cause this decomposition, leading to the detection of the starting materials or their degradation products.

  • Troubleshooting and Analytical Strategy:

    • Lower GC Inlet Temperature: If possible, lower the temperature of the GC injection port to the minimum required for volatilization.

    • Alternative Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing thermally labile compounds like carbamates.[4][6] LC-MS can provide both separation and mass identification without the need for high temperatures.[6]

    • Derivatization: For GC-MS analysis, derivatization of the carbamate can sometimes improve thermal stability.[7]

Analytical TechniqueAdvantagesDisadvantages
GC-MS High resolution, sensitive.Potential for thermal decomposition of analyte.[4][8]
HPLC-UV/MS Suitable for thermally labile compounds, good quantification.[4][6]May have lower resolution than GC for some compounds.
NMR Provides detailed structural information, non-destructive.Lower sensitivity compared to MS techniques.
FAQ 4: The reaction is sluggish and gives a low yield. How can I improve the conversion?

Answer:

Low reactivity can be due to several factors, including steric hindrance and reagent purity.

  • Causality: While the reaction is generally efficient, bulky substituents on the alcohol can slow down the reaction rate.[9] The purity of the reagents is also critical; for instance, partially hydrolyzed phenyl isocyanate will not be reactive.

  • Troubleshooting and Optimization:

    • Catalysis: The use of a catalyst can significantly increase the reaction rate. Common catalysts for urethane formation include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate).[10] However, be aware that catalysts can also promote side reactions, so their use should be optimized.

    • Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like THF, ethyl acetate, or acetonitrile are generally good choices.[11][12]

    • Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[1] If the reaction is slow at room temperature, gentle heating may be required, but this should be done cautiously to avoid promoting side reactions or decomposition.

III. Experimental Protocols

Protocol 1: General Synthesis of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclohexanol (1.0 eq) and anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenyl isocyanate (1.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • If necessary, quench the reaction with a small amount of methanol to consume any unreacted isocyanate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from hexanes or an ethanol/water mixture) or column chromatography on silica gel.[11]

Protocol 2: HPLC Method for Product and Byproduct Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point. For example, 50-95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

This method should allow for the separation of this compound from potential byproducts like aniline and diphenylurea. Retention times will need to be confirmed with authentic standards.

IV. References

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Retrieved from [Link]

  • askIITians. (2025). What is the reaction involved when aniline is converted into phenyl isocyanide?. Retrieved from [Link]

  • Vedantu. (n.d.). What is the reaction involved when aniline is converted into phenyl isocyanide?. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]

  • Quora. (2017). How do you convert aniline to phenyl isocyanide?. Retrieved from [Link]

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]

  • J-Stage. (n.d.). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenyl isocyanate and aniline (a) yields; and (b) selectivities during.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved from [Link]

  • MDPI. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020163092A1 - Phenyl isocyanate conversion process. Retrieved from

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • ACS Omega. (n.d.). How To Get Isocyanate?. Retrieved from [Link]

  • PMC - NIH. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). Phenyl N-cyclohexylcarbamate. Retrieved from [Link]

  • Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

  • Google Patents. (n.d.). EP1991524A1 - A process for the preparation of phenylcarbamates. Retrieved from

  • PMC - NIH. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • Indian Journal of Chemistry. (2001). Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). New Carbamates and Related Compounds. Retrieved from [Link]

  • PMC - NIH. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]

  • ACS Omega. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]

  • PubChem - NIH. (n.d.). cyclohexyl N-phenylcarbamate. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved from [Link]

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of cyclohexyl cyclohexylcarbamate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). The reaction of o -hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. Retrieved from [Link]

  • PMC - PubMed Central. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

  • AIP Scitation. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. Retrieved from [Link]

  • ResearchGate. (2025). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. Retrieved from [Link]

Sources

Effects of temperature and pH on Cyclohexyl phenylcarbamate chemical stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclohexyl Phenylcarbamate Stability

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. This document is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical guidance on the chemical stability of this compound, with a specific focus on the effects of temperature and pH. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: this compound, like other N-phenyl carbamates, is susceptible to two primary degradation pathways: hydrolysis and thermal decomposition.[1][2]

  • Hydrolysis: This involves the cleavage of the carbamate ester bond by water. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution. It is significantly accelerated in both acidic and, most notably, basic conditions.[3][4]

  • Thermal Degradation: When subjected to heat, the carbamate can decompose, typically breaking down into phenyl isocyanate and cyclohexanol.[5][6] This pathway is particularly relevant for experiments involving elevated temperatures or analytical techniques like gas chromatography where the sample is heated.[3]

Q2: How does pH specifically affect the stability of this compound?

A2: The pH of the aqueous environment is a critical factor governing the stability of the carbamate linkage.

  • Acidic Conditions (pH < 6): Under acidic conditions, the molecule can undergo acid-catalyzed hydrolysis. This process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4] Generally, this pathway is slower than base-catalyzed hydrolysis.

  • Neutral Conditions (pH ≈ 7): While more stable than at pH extremes, slow hydrolysis can still occur over time.[4] For long-term storage of solutions, buffered neutral conditions are recommended, but stability should still be verified.

  • Basic/Alkaline Conditions (pH > 8): The compound is most vulnerable in basic media. The degradation proceeds rapidly via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[7][8] This involves the deprotonation of the amide nitrogen, followed by the elimination of the cyclohexoxide leaving group to form a phenyl isocyanate intermediate. This intermediate is then rapidly hydrolyzed by water to form aniline and carbon dioxide.[8][9]

Q3: What are the expected degradation products I should look for?

A3: Depending on the stress condition, you can anticipate the following primary degradation products:

  • From Hydrolysis: Aniline, Cyclohexanol, and Carbon Dioxide.

  • From Thermal Degradation: Phenyl isocyanate and Cyclohexanol. The phenyl isocyanate is highly reactive and can further react with any nucleophiles present (like water or aniline) to form other byproducts such as 1,3-diphenylurea.

Q4: I suspect my this compound sample is degrading. What are the first troubleshooting steps?

A4: If you observe a loss of the parent compound or the appearance of unexpected peaks in your analysis (e.g., HPLC), follow these initial steps:

  • Verify Solution pH and Temperature: Confirm the pH of your formulation or solvent system. Check if the sample has been exposed to elevated temperatures, even for short periods.

  • Review Analytical Method: Ensure your analytical method is "stability-indicating." This means it must be able to resolve the parent drug from all potential degradation products.[3] See Section 3 for protocol guidance.

  • Perform a Forced Degradation Study: Intentionally stress a sample of your compound under acidic, basic, oxidative, and thermal conditions.[10] This will help you definitively identify the degradation product peaks and confirm the degradation pathway affecting your experiment.

Section 2: Troubleshooting Common Experimental Issues

Problem: I see new, unidentified peaks in my HPLC chromatogram after storing my sample in solution.

  • Plausible Cause: This is a classic sign of chemical degradation. The new peaks are likely one or more of the degradation products mentioned in FAQ A3 (Aniline, Cyclohexanol, or a urea-based byproduct).

  • Troubleshooting & Validation:

    • Characterize the Degradation Condition: Note the pH, solvent, and storage temperature of the solution that showed degradation. This provides clues to the mechanism. For instance, degradation in a basic buffer strongly suggests hydrolysis via the E1cB pathway.[7]

    • Peak Identification: If standards are available, perform a co-injection of your degraded sample spiked with pure aniline and/or cyclohexanol standards. A co-eluting peak provides strong evidence of its identity.

    • Use Mass Spectrometry (MS): Couple your LC system to a mass spectrometer. The mass-to-charge ratio of the unknown peaks can be used to confirm their molecular weight and aid in structural elucidation.[11] Aniline has a molecular weight of approximately 93.13 g/mol , and cyclohexanol is approximately 100.16 g/mol .

Problem: The concentration of my this compound standard solution is decreasing over time.

  • Plausible Cause: This indicates instability under your specific storage conditions. Carbamates can be sensitive, and even seemingly benign conditions can cause slow degradation.[2]

  • Troubleshooting & Validation:

    • Solvent Selection: What solvent are you using? Unbuffered aqueous solutions can have their pH shift over time. If using organic solvents like methanol or acetonitrile for stock solutions, ensure they are free of water and stored properly.

    • Accelerated Stability Test: To quickly assess the issue, store aliquots of the solution at a higher temperature (e.g., 40°C or 50°C) and analyze them at several time points (e.g., 0, 24, 48, 72 hours).[12] This will amplify the degradation and allow you to calculate a degradation rate, confirming instability.

    • Optimize Storage: Based on the results, adjust storage conditions. This may involve:

      • Buffering the solution to a slightly acidic or neutral pH (e.g., pH 5-7).[13]

      • Storing solutions at lower temperatures (-20°C or -80°C).

      • Preparing fresh solutions immediately before use.

Section 3: Key Experimental Protocols

These protocols are designed to be self-validating systems for investigating the stability of this compound.

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is essential for identifying degradation products and establishing the stability-indicating nature of your analytical method.[3] The goal is to achieve 5-20% degradation of the active ingredient.[3]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M Hydrochloric Acid (HCl).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M Sodium Hydroxide (NaOH).

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.

3. Incubation:

  • Incubate all three solutions in a controlled temperature bath (e.g., 60°C).

  • Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Note: Base hydrolysis is often very rapid. For the basic sample, you may need to collect samples at much earlier time points (e.g., 0, 5, 15, 30, 60 minutes) and/or conduct the experiment at room temperature.

4. Sample Quenching and Analysis:

  • Immediately before analysis, neutralize the acid and base samples. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

  • Dilute all samples (including the neutral one) to a suitable final concentration for your analytical method using the mobile phase.

  • Analyze via a validated stability-indicating HPLC-UV method (see Protocol 2).

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and quantify the major degradation products formed under each condition.

Protocol 2: Stability-Indicating HPLC-UV Method Development

A method is considered stability-indicating when it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[10]

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products (like aniline).

  • Example Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

2. Detection:

  • Use a Photodiode Array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peaks and assessing their purity. This compound should have a distinct UV absorbance based on its phenyl ring.

3. Method Validation:

  • Inject your stressed samples from Protocol 1.

  • Specificity: The primary goal is to demonstrate baseline separation between the this compound peak and all degradation product peaks.

  • Peak Purity: Use the PDA detector software to assess the peak purity of the parent compound in the presence of its degradants. The purity angle should be less than the purity threshold.

Section 4: Data Summary & Visualization

Qualitative Stability Profile

The following table summarizes the expected stability of this compound under various conditions based on the known chemistry of N-phenyl carbamates.

ConditionTemperatureExpected StabilityPrimary Degradation PathwayKey Products
Acidic (pH 1-3) Room TemperatureModerateAcid-Catalyzed HydrolysisAniline, Cyclohexanol, CO₂
Elevated (60°C+)LowAcid-Catalyzed HydrolysisAniline, Cyclohexanol, CO₂
Neutral (pH ~7) Room TemperatureHighSlow HydrolysisAniline, Cyclohexanol, CO₂
Elevated (60°C+)Moderate to LowHydrolysisAniline, Cyclohexanol, CO₂
Basic (pH > 8) Room TemperatureVery LowBase-Catalyzed Hydrolysis (E1cB)Aniline, Cyclohexanol, CO₂
Elevated (60°C+)Extremely LowBase-Catalyzed Hydrolysis (E1cB)Aniline, Cyclohexanol, CO₂
Solid State High (e.g., >150°C)LowThermal DecompositionPhenyl Isocyanate, Cyclohexanol
Visualized Degradation Pathways & Workflows

DegradationPathways cluster_hydrolysis Hydrolysis Pathways cluster_conditions cluster_thermal Thermal Degradation CPC Cyclohexyl Phenylcarbamate Intermediate Carbamic Acid (Unstable Intermediate) CPC->Intermediate H₂O Cyclohexanol Cyclohexanol CPC->Cyclohexanol Hydrolysis Aniline Aniline Intermediate->Aniline CO2 CO2 Intermediate->CO2 Acid Acidic (H⁺) Slower Base Basic (OH⁻) Rapid (E1cB) CPC2 Cyclohexyl Phenylcarbamate Isocyanate Phenyl Isocyanate CPC2->Isocyanate Heat (Δ) Cyclohexanol2 Cyclohexanol CPC2->Cyclohexanol2 Heat (Δ)

Caption: Major degradation pathways for this compound.

ExperimentalWorkflow cluster_stress Forced Degradation start Prepare Stock Solution (1 mg/mL in MeCN) stress Apply Stress Conditions start->stress acid 0.1 M HCl, 60°C base 0.1 M NaOH, RT neutral Water, 60°C thermal Heat, 80°C quench Neutralize & Dilute Samples acid->quench base->quench neutral->quench thermal->quench analyze Analyze via Stability-Indicating HPLC-PDA Method quench->analyze interpret Identify Degradants & Calculate % Degradation analyze->interpret

Caption: Workflow for a forced degradation stability study.

References

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  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Perry, R. J., et al. (2012). Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels, 26(4), 2337-2344.
  • Dittert, L. W., & Higuchi, T. (1963). Rates of hydrolysis of carbamate and carbonate esters in alkaline solution. Journal of Pharmaceutical Sciences, 52(9), 852-857.
  • Perry, R. J., et al. (2012). Thermal Degradation of Aminosilicone Carbamates. ResearchGate.
  • Trofimov, A., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1305.
  • Billiet, S., et al. (2022). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Polymers, 14(17), 3655.
  • Scite.ai. (n.d.). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Scite.ai.
  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067-1072.
  • Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Sharma, S., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 759556.
  • Zhang, J., et al. (2014). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Structural Chemistry, 25, 1481-1490.
  • Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (6), 808-812.
  • Howard, P. H., & Meylan, W. M. (2009). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Toxicology and Chemistry, 28(1), 41-52.
  • Kumar, A., et al. (2023). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Creative Research Thoughts, 11(6).
  • Dittert, L. W., & Higuchi, T. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Journal of Pharmaceutical Sciences, 52, 852-857.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences.
  • Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45398-45408.
  • Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45398-45408.
  • Puig, D., & Barcelo, D. (1996). Determination of phenyl-N-methylcarbamates and their hydrolysis products in water, using solid-phase extraction and reversed-phase liquid chromatography with UV and electrospray mass spectrometric detection. Journal of Chromatography A, 737(1), 123-132.
  • The Good Scents Company. (n.d.). This compound, 3770-95-4.
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Validation & Comparative

A Comparative Guide to the Efficacy of Cyclohexyl Phenylcarbamate Derivatives as FAAH Inhibitors: A Focus on URB597

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of endocannabinoid system modulators, the inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a compelling therapeutic strategy. By preventing the degradation of the endocannabinoid anandamide, FAAH inhibitors can elicit analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This guide provides an in-depth, objective comparison of the efficacy of cyclohexyl phenylcarbamate-based FAAH inhibitors, with a specific focus on the well-characterized and potent compound, URB597. We will delve into the structure-activity relationships that underscore their potency, provide detailed experimental protocols for their evaluation, and present supporting data to guide your research.

The Evolution of Potency: From this compound Scaffold to URB597

The cyclohexylcarbamic acid biphenyl-3-yl ester (historically referred to as URB524) serves as a foundational scaffold for a class of potent FAAH inhibitors. Structure-activity relationship (SAR) studies have been pivotal in optimizing this scaffold, leading to the development of URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester). The key structural modification in URB597 is the addition of a carbamoyl group at the meta position of the distal phenyl ring. This seemingly minor addition has profound effects on the compound's interaction with the FAAH enzyme.

Docking and molecular modeling studies reveal that the O-biphenyl scaffold of these carbamate inhibitors fits within a lipophilic region of the FAAH substrate-binding site.[1] The folded conformation of this scaffold mimics the initial portion of the arachidonoyl chain of anandamide, the natural substrate for FAAH.[1] The crucial enhancement in potency observed with URB597 is attributed to the ability of the meta-substituted carbamoyl group to form hydrogen bonds within a polar channel of the enzyme's binding pocket.[1] This additional interaction significantly increases the inhibitor's affinity and inhibitory potency.

Comparative Biochemical Potency

The most direct measure of an FAAH inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the enzyme. The data clearly demonstrates the superior potency of URB597 compared to its parent scaffold.

CompoundChemical NameFAAH IC50 (rat brain membranes)FAAH IC50 (human liver microsomes)FAAH IC50 (intact neurons)
URB524Cyclohexylcarbamic acid biphenyl-3-yl ester63 nM[1]Not widely reportedNot widely reported
URB597 Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester 4.6 nM, 5 nM [1][2]3 nM [3]0.5 nM [2]

Table 1: Comparative in vitro potency of URB524 and URB597 against FAAH from various sources.

The data unequivocally shows that URB597 is more than an order of magnitude more potent than its parent compound, URB524, at inhibiting FAAH in rat brain membranes.[1] The low nanomolar to sub-nanomolar potency of URB597 across different enzyme preparations and species highlights its robust and efficient inhibition of FAAH.[2][3]

Mechanism of Action: Irreversible Inhibition

Both URB524 and URB597 belong to the class of O-arylcarbamate inhibitors that act as irreversible, mechanism-based inhibitors of FAAH. They function by carbamylating the catalytic serine nucleophile (Ser241) in the enzyme's active site. This covalent modification inactivates the enzyme, preventing it from hydrolyzing anandamide and other fatty acid amides.

cluster_FAAH FAAH Enzyme ActiveSite Ser241 (Catalytic Nucleophile) InactiveFAAH Carbamylated FAAH (Inactive) ActiveSite->InactiveFAAH Irreversible Carbamylation Products Arachidonic Acid + Ethanolamine ActiveSite->Products Hydrolysis URB597 URB597 (this compound) URB597->ActiveSite Binds to active site Anandamide Anandamide Anandamide->ActiveSite Binds to active site

Figure 1: Mechanism of irreversible FAAH inhibition by URB597.

In Vitro Efficacy Assessment: A Step-by-Step Protocol

To quantitatively determine the inhibitory potency of compounds like URB597, a fluorometric FAAH activity assay is a standard and reliable method.[4][5]

Protocol: Fluorometric FAAH Inhibition Assay

Objective: To determine the IC50 value of a test compound against FAAH.

Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be measured over time. An inhibitor will reduce the rate of AMC production.[4][6]

Materials:

  • Recombinant or tissue-derived FAAH enzyme (e.g., rat brain microsomes)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[7]

  • Fluorogenic substrate: AAMCA

  • Test compound (e.g., URB597) and vehicle (e.g., DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)[4][7]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in FAAH Assay Buffer. The final concentration of DMSO should be kept constant across all wells and should not exceed 1%.

  • Assay Plate Setup:

    • Inhibitor Wells: Add 25 µL of each inhibitor dilution to triplicate wells.

    • 100% Activity Control: Add 25 µL of vehicle to triplicate wells.

    • Blank (No Enzyme): Add 50 µL of FAAH Assay Buffer to triplicate wells.

  • Enzyme Addition: Add 25 µL of diluted FAAH enzyme solution to all wells except the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This step is crucial for irreversible inhibitors to allow for time-dependent inactivation of the enzyme.[4]

  • Reaction Initiation: Add 50 µL of the AAMCA substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the fluorescence kinetically for 30-60 minutes.[5][7]

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time plot for each well.

    • Subtract the average rate of the blank wells from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 1-00% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepCompounds Prepare Serial Dilutions of Inhibitor AddToPlate Add Inhibitor/Vehicle and Enzyme to 96-well Plate PrepCompounds->AddToPlate PrepEnzyme Dilute FAAH Enzyme PrepEnzyme->AddToPlate PrepSubstrate Prepare Substrate Solution AddSubstrate Initiate Reaction with Substrate PrepSubstrate->AddSubstrate Preincubate Pre-incubate at 37°C (10-15 min) AddToPlate->Preincubate Preincubate->AddSubstrate ReadFluorescence Kinetic Fluorescence Reading (30-60 min) AddSubstrate->ReadFluorescence CalcRate Calculate Reaction Rates ReadFluorescence->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition DetermineIC50 Determine IC50 Value CalcInhibition->DetermineIC50

Figure 2: Workflow for the fluorometric FAAH inhibition assay.

In Vivo Efficacy: Anxiolytic and Analgesic Effects of URB597

The enhanced potency of URB597 translates to significant in vivo efficacy in preclinical models of anxiety and pain. These effects are typically mediated by the potentiation of anandamide signaling through CB1 receptors.[3]

Anxiolytic Efficacy: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.[8][9] Anxiolytic compounds increase the exploration of the open arms.

Experimental Evidence: Administration of URB597 has been shown to produce anxiolytic-like effects in the EPM. For instance, a dose of 0.3 mg/kg of URB597 has been reported to have an anxiolytic effect in mice.[10] It's important to note that at very low doses (e.g., 0.07 mg/kg), URB597 may not produce a standalone anxiolytic effect but can modulate the effects of other compounds.[11][12]

Protocol: Elevated Plus Maze Test

Objective: To assess the anxiolytic-like effects of a test compound in mice or rats.

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.[13]

  • Drug Administration: Administer the test compound (e.g., URB597, 0.3-1 mg/kg, i.p.) or vehicle at a predetermined time before the test (e.g., 30 minutes).

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.[14]

  • Observation: Allow the animal to explore the maze for a 5-minute period.[14] The session is typically video-recorded for later analysis.

  • Data Collection: Key parameters measured include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group. Total arm entries can be used as a measure of general locomotor activity.

  • Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.[13]

Analgesic Efficacy: The Hot Plate Test

The hot plate test is a classic method for assessing the efficacy of centrally acting analgesics by measuring the latency to a pain response when an animal is placed on a heated surface.[15]

Experimental Evidence: URB597 has demonstrated analgesic effects in various pain models.[3][16] For instance, in a model of inflammatory pain, URB597 (0.3 mg/kg, i.p.) produced antiallodynic and antihyperalgesic effects.[17] The analgesic effects of URB597 are often comparable to those of other analgesics and are typically mediated by CB1 receptors.[18]

Protocol: Hot Plate Test

Objective: To evaluate the analgesic properties of a test compound against a thermal stimulus.

Apparatus: A hot plate analgesiometer with a controlled temperature surface.

Procedure:

  • Temperature Setting: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 1°C).

  • Baseline Latency: Place each animal on the hot plate and measure the time it takes to exhibit a pain response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[19]

  • Drug Administration: Administer the test compound (e.g., URB597, 1-10 mg/kg, i.p.) or vehicle.

  • Post-Drug Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency.

  • Data Analysis: An analgesic effect is indicated by a significant increase in the reaction latency compared to the baseline and the vehicle-treated group. The data can be expressed as the maximum possible effect (%MPE).

Selectivity and Off-Target Considerations

A critical aspect of any therapeutic candidate is its selectivity. URB597 has been shown to be highly selective for FAAH. It does not significantly interact with cannabinoid receptors (CB1 and CB2) or the anandamide transporter at concentrations where it potently inhibits FAAH.[3] Furthermore, it has been screened against a broad panel of other receptors and enzymes with minimal off-target activity reported.[3] However, as with any small molecule, the potential for off-target effects should always be considered, especially at higher concentrations. Some studies have suggested potential interactions with other serine hydrolases, though with much lower potency than for FAAH.[20]

Conclusion and Future Directions

The comparative analysis of this compound derivatives as FAAH inhibitors clearly demonstrates the successful optimization of a chemical scaffold to yield a highly potent and selective tool compound in URB597. The addition of a meta-carbamoyl group to the biphenyl structure dramatically enhances inhibitory potency through specific hydrogen bonding interactions within the FAAH active site. This enhanced in vitro potency translates to robust anxiolytic and analgesic effects in vivo.

For researchers in the field, URB597 serves as an excellent tool for investigating the therapeutic potential of FAAH inhibition. The detailed protocols provided in this guide offer a solid foundation for the preclinical evaluation of novel FAAH inhibitors. Future research will likely focus on further refining the pharmacokinetic properties of this chemical class to develop drug candidates with optimal bioavailability and duration of action for clinical applications in anxiety, pain, and inflammatory disorders.

References

  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, M., Mor, M., Compton, T. R., ... & Putman, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21-38. [Link]
  • Zaitone, S. A., Moustafa, Y. M., & Mosa, A. A. (2012). Inhibition of fatty acid amide hydrolase by URB597 attenuates the anxiolytic-like effect of acetaminophen in the mouse elevated plus-maze test. Behavioural pharmacology, 23(5-6), 615–622. [Link]
  • protocols.io. (2023, January 12).
  • ResearchGate. (n.d.). Inhibition of fatty acid amide hydrolase by URB597 attenuates the anxiolytic-like effect of acetaminophen in the mouse elevated plus-maze test.
  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2004). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. Journal of medicinal chemistry, 47(21), 4998–5008. [Link]
  • ResearchGate. (n.d.). Effects of URB597 on the development of anxiety-like behavior in rats....
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  • Mor, M., et al. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure-Activity Relationships, and Molecular Modeling Studies. eScholarship, University of California. [Link]
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Introduction: The Role of Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Cyclohexyl Phenylcarbamate and Other Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Researchers

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound enzyme that plays a pivotal role in regulating the endocannabinoid system.[1][2] This system, comprising endocannabinoid ligands, cannabinoid receptors (CB1 and CB2), and metabolic enzymes, is crucial for modulating a vast array of physiological processes, including pain, inflammation, mood, and memory.[3][4] The primary function of FAAH is to terminate the signaling of N-arachidonoylethanolamine, an endocannabinoid more commonly known as anandamide (AEA), by hydrolyzing it into arachidonic acid and ethanolamine.[1][5]

By catabolizing anandamide, FAAH effectively dampens endocannabinoid tone. Consequently, inhibiting FAAH has emerged as a compelling therapeutic strategy.[3][6] This approach aims to elevate the endogenous levels of anandamide in a site- and event-specific manner, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects without the global psychotropic side effects often associated with direct-acting cannabinoid receptor agonists.[4][7] This guide provides a comparative analysis of this compound-based inhibitors and other major classes of FAAH inhibitors, offering a technical resource for researchers in pharmacology and drug development.

The FAAH Catalytic Machinery: A Unique Serine-Serine-Lysine Triad

Unlike the majority of serine hydrolases that utilize a canonical Ser-His-Asp catalytic triad, FAAH employs an unusual Ser-Ser-Lys triad for catalysis.[1][2][8] This triad, located within the enzyme's active site, consists of Ser241, Ser217, and Lys142 in human FAAH.[1]

  • Ser241 acts as the primary catalytic nucleophile, attacking the carbonyl carbon of the anandamide substrate.[2][8]

  • Lys142 functions as the general base, activating Ser241 for nucleophilic attack. It also serves as a general acid to protonate the leaving group during amide bond cleavage.[1][8]

  • Ser217 is thought to act as a "proton shuttle," facilitating the proton transfer between Lys142 and Ser241.[1]

This unique catalytic mechanism is the target for various classes of inhibitors, many of which form a covalent bond with the nucleophilic Ser241, leading to irreversible inhibition of the enzyme.[2][7]

cluster_0 FAAH Catalytic Cycle cluster_1 Inhibitor Action Anandamide Anandamide (Substrate) ActiveSite FAAH Active Site (Ser241, Ser217, Lys142) Anandamide->ActiveSite Binding AcylEnzyme Acyl-Enzyme Intermediate (Ser241 Covalently Bound) ActiveSite->AcylEnzyme Nucleophilic Attack by Ser241 (Ethanolamine Released) InactivatedEnzyme Inactivated Enzyme (Ser241 Covalently Modified) ActiveSite->InactivatedEnzyme Products Arachidonic Acid + Ethanolamine AcylEnzyme->Products Hydrolysis RegeneratedEnzyme Regenerated FAAH Enzyme Products->RegeneratedEnzyme Release Water H₂O Water->AcylEnzyme Inhibitor Irreversible Inhibitor (e.g., Carbamate) Inhibitor->ActiveSite Binding & Covalent Modification

FAAH catalytic cycle and mechanism of irreversible inhibition.

Comparative Analysis of Key FAAH Inhibitors

FAAH inhibitors can be broadly categorized by their chemical scaffold and mechanism of action. This section compares the performance of carbamates, exemplified by the this compound scaffold, with other prominent classes.

Carbamates (Represented by URB597)

The this compound scaffold is the core of URB597, one of the most widely studied irreversible FAAH inhibitors.[9][10] These compounds act as mechanism-based inhibitors, where the FAAH enzyme hydrolyzes the carbamate, leading to carbamoylation of the catalytic Ser241 residue. This forms a stable covalent adduct, rendering the enzyme inactive until a new enzyme is synthesized.[11][12]

  • Potency and Selectivity: URB597 is a potent inhibitor of FAAH with an IC50 in the low nanomolar range (e.g., 4.6 nM).[13] However, studies have shown that carbamate-based inhibitors like URB597 can target multiple serine hydrolases, raising potential concerns about off-target effects.[12] Furthermore, some research suggests that URB597 can exert effects independent of FAAH inhibition, potentially through interactions with other receptors or enzymes.[14][15]

  • In Vivo Efficacy: URB597 has demonstrated efficacy in numerous preclinical models of pain, anxiety, and depression.[15][16][17] Administration of URB597 leads to a significant and sustained elevation of anandamide levels in the brain.[15][18] Its effects in pain models are often mediated by both CB1 and CB2 receptors.[16]

Ureas (Represented by PF-3845)

The piperidine/piperazine urea class of inhibitors, exemplified by PF-3845, represents a significant advancement in FAAH inhibitor development. Like carbamates, they act as irreversible inhibitors that covalently modify the active site serine.

  • Potency and Selectivity: PF-3845 is a potent and highly selective irreversible FAAH inhibitor with a Ki of 230 nM.[13] A key advantage of this class is its exquisite selectivity for FAAH over other serine hydrolases.[12][19] This high selectivity minimizes the potential for off-target effects, a crucial attribute for therapeutic candidates. The increased potency of PF-3845 over URB597 is primarily due to an improved binding affinity (lower Ki value).[19]

  • In Vivo Efficacy: PF-3845 demonstrates robust, dose-dependent efficacy in preclinical models of inflammatory and neuropathic pain.[20][21] It exhibits a prolonged duration of action, with sustained FAAH inhibition observed for over 7-12 hours post-administration, correlating with a lasting elevation of brain anandamide levels.[22]

Clinical Candidates and Other Notable Inhibitors

Several other FAAH inhibitors have advanced to clinical trials, each with distinct characteristics.

  • JNJ-42165279: This orally bioavailable FAAH inhibitor demonstrated potent central and peripheral FAAH inhibition in Phase I studies with healthy volunteers.[23][24] Doses of 10 mg were sufficient to achieve near-complete saturation of brain FAAH occupancy.[23] It has been investigated in Phase II trials for social anxiety disorder and autism spectrum disorder, where it showed an acceptable safety profile but did not meet primary efficacy endpoints, though some potential therapeutic effects were noted.[25][26]

  • PF-04457845: A highly potent and selective FAAH inhibitor (IC50 = 7.2 nM for human FAAH) that entered Phase II clinical trials for osteoarthritis pain.[13] Despite its excellent potency and selectivity, it failed to demonstrate efficacy in these trials.[18]

  • BIA 10-2474: This compound serves as a critical cautionary tale. During a Phase I clinical trial in 2016, administration of BIA 10-2474 resulted in the death of one volunteer and severe neurological injury in others.[27][28][29] Subsequent investigations revealed that while it does inhibit FAAH, it also interacts with numerous other lipid-metabolizing enzymes ("off-targets").[30] This lack of selectivity is believed to have contributed to its unique and unpredictable toxicity, which has not been observed with other, more selective FAAH inhibitors.[30][31]

Quantitative Performance Comparison

The following table summarizes key quantitative data for the discussed FAAH inhibitors, allowing for direct comparison of their biochemical and pharmacological properties.

InhibitorChemical ClassMechanismPotency (Human FAAH)Selectivity ProfileKey Clinical StatusReference(s)
URB597 CarbamateIrreversibleIC50: 4.6 nMKnown to inhibit other serine hydrolasesPreclinical Tool[12][13]
PF-3845 UreaIrreversibleKi: 230 nMHighly selective for FAAHPreclinical Tool[13][19]
PF-04457845 UreaIrreversibleIC50: 7.2 nMHighly selective for FAAHPhase II (Osteoarthritis pain, discontinued)[13][18]
JNJ-42165279 Not specifiedIrreversibleIC50: 70 nMSelectivePhase II (Anxiety, ASD)[13][25][26]
BIA 10-2474 Not specifiedIrreversiblePotent FAAH inhibitorPoor selectivity, multiple off-targetsPhase I (Terminated due to toxicity)[13][27][30]

Experimental Protocols for FAAH Inhibitor Evaluation

Accurate and reproducible experimental methods are essential for characterizing and comparing FAAH inhibitors.

Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against FAAH in a 96-well plate format. The assay measures the hydrolysis of a fluorogenic substrate, which releases a fluorescent product.[11][32]

A. Materials & Reagents:

  • FAAH Enzyme: Recombinant human or rat FAAH.

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[7][32]

  • FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) or similar fluorogenic substrate.[11]

  • Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO).

  • 96-well Plate: White, opaque plates are recommended for fluorescence assays.

  • Fluorescence Plate Reader: Capable of excitation at 340-360 nm and emission at 450-465 nm.[7][32]

B. Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare 1X FAAH Assay Buffer by diluting a 10X stock with pure water.[32]

    • Dilute the FAAH enzyme to the desired working concentration in ice-cold 1X FAAH Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear signal within the assay timeframe.

    • Prepare serial dilutions of the test inhibitor in the solvent.

  • Assay Plate Setup:

    • 100% Initial Activity (Control) Wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.[32]

    • Background Wells: Add 180 µL of 1X Assay Buffer and 10 µL of solvent (no enzyme).[32]

    • Inhibitor Wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the corresponding inhibitor dilution.[32]

  • Pre-incubation (Critical for Irreversible Inhibitors):

    • Rationale: For irreversible inhibitors, the degree of inhibition is time-dependent as it relies on the formation of a covalent bond. A pre-incubation step allows the inhibitor to bind to and inactivate the enzyme before the substrate is introduced.[7]

    • Procedure: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.[7] The pre-incubation time can be varied to characterize the time-dependency of inhibition.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[7]

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence kinetically (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).[32]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Workflow for In Vivo Efficacy Assessment

This diagram outlines a typical workflow for comparing the in vivo efficacy of different FAAH inhibitors in a preclinical model of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model.[20]

cluster_workflow In Vivo FAAH Inhibitor Efficacy Workflow start Phase 1: Model Induction induction Induce inflammatory pain (e.g., intraplantar CFA injection in rats) start->induction baseline Establish baseline pain thresholds (e.g., thermal hyperalgesia, mechanical allodynia) induction->baseline phase2 Phase 2: Compound Administration groups Randomize animals into groups: - Vehicle Control - Inhibitor A (e.g., URB597) - Inhibitor B (e.g., PF-3845) phase2->groups admin Administer compounds at desired doses (e.g., oral gavage or i.p. injection) groups->admin phase3 Phase 3: Behavioral & PK/PD Assessment behavior Measure pain responses at multiple time points post-dosing phase3->behavior tissue Collect brain and plasma at terminal endpoint behavior->tissue pd_analysis Analyze FAAH activity and anandamide levels in tissues tissue->pd_analysis phase4 Phase 4: Data Analysis analysis Compare anti-nociceptive effects between groups. Correlate behavioral data with PK/PD results. phase4->analysis

Workflow for in vivo testing of FAAH inhibitors in a pain model.

Conclusion: Selecting the Right Inhibitor for Research

The selection of a FAAH inhibitor for research depends critically on the experimental objective.

  • This compound-based inhibitors like URB597 are foundational tools that have been instrumental in validating FAAH as a therapeutic target. However, researchers must be mindful of their potential for off-target effects and consider including appropriate controls to verify that the observed phenotypes are indeed FAAH-dependent.[12][14]

  • Highly selective inhibitors like PF-3845 are superior choices for studies aiming to specifically probe the consequences of FAAH inhibition with minimal confounding variables.[12][19] Their robust in vivo activity and long duration of action make them excellent tools for preclinical efficacy and mechanistic studies.[22]

  • The clinical development of FAAH inhibitors has been challenging, with several candidates failing to meet efficacy endpoints.[18][26] The tragic outcome of the BIA 10-2474 trial underscores that potency alone is insufficient; an exhaustive preclinical characterization of selectivity and toxicology is paramount for any new chemical entity targeting FAAH.[30]

By understanding the distinct potency, selectivity, and mechanistic profiles of these compounds, researchers can make informed decisions to advance our understanding of the endocannabinoid system and its therapeutic potential.

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A Technical Guide to the Structure-Activity Relationships of Cyclohexyl Phenylcarbamate Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the cyclohexyl phenylcarbamate scaffold represents a versatile and potent pharmacophore. Its unique combination of a lipophilic cyclohexyl ring, a variable phenyl group, and a reactive carbamate moiety allows for nuanced modulation of biological activity across a range of therapeutic targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing on experimental data to illuminate the key structural determinants of their efficacy as enzyme inhibitors. We will explore the causality behind experimental design and provide detailed protocols for the evaluation of these compounds, empowering researchers to rationally design and screen novel therapeutic agents.

The Enduring Relevance of the Carbamate Moiety in Drug Discovery

The carbamate group is a cornerstone of medicinal chemistry, prized for its chemical and proteolytic stability, its ability to permeate cell membranes, and its structural resemblance to a peptide bond.[1][2] These characteristics have led to the successful development of carbamate-containing drugs for a multitude of diseases, including cancer, epilepsy, and Alzheimer's disease.[1][2] In many instances, the carbamate functional group is not merely a passive linker but an active participant in the drug-target interaction, often acting as a covalent modifier of the target protein.[1] This guide will delve into the specific applications of the this compound scaffold, highlighting how subtle modifications to its constituent parts can dramatically alter its biological activity and therapeutic potential.

Comparative SAR Analysis Across Key Therapeutic Targets

The true utility of the this compound scaffold is best understood by examining its application across different biological targets. Here, we present a comparative analysis of the SAR of these analogs as inhibitors of three distinct enzyme classes: Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), and Heat Shock Protein 90 (Hsp90).

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Modulating the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[3] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[4] Cyclohexylcarbamic acid biphenyl esters have emerged as a promising class of FAAH inhibitors.

Key SAR Insights for FAAH Inhibition:

  • The Phenyl Ring: Substitutions on the distal phenyl ring of the biphenyl scaffold play a critical role in inhibitory potency. The introduction of small, polar groups at the meta position significantly enhances activity.[5] For example, the m-carbamoyl derivative URB597 is one of the most potent FAAH inhibitors identified in this series.[5]

  • Lipophilicity: Quantitative structure-activity relationship (QSAR) studies have revealed a negative correlation between lipophilicity and potency, suggesting that less greasy compounds are more effective.[5]

  • The Cyclohexyl Group: The cyclohexyl moiety is thought to mimic the acyl chain of endogenous FAAH substrates, fitting into a lipophilic binding pocket within the enzyme's active site.[5]

Table 1: SAR of this compound Analogs as FAAH Inhibitors

CompoundR (Substitution on distal phenyl ring)IC50 (nM)Reference
URB524H63[5]
URB597 3'-CONH2 4.6 [5]
Analog 14'-OH35[5]
Analog 23'-OH25[5]
Analog 34'-F70[5]
Analog 43'-Cl40[5]

Experimental Protocol: Fluorometric Assay for FAAH Inhibition

This protocol outlines a robust method for determining the inhibitory potency of this compound analogs against FAAH using a fluorometric substrate.

Principle: The assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. FAAH cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • AAMCA substrate

  • Test compounds (dissolved in DMSO)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the FAAH enzyme solution to wells containing either the test compound dilutions or vehicle control. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the AAMCA substrate to all wells.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) at regular intervals for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices:

  • Pre-incubation: For irreversible or slowly reversible inhibitors like many carbamates, a pre-incubation step is crucial to allow the covalent modification of the enzyme to reach equilibrium, ensuring an accurate determination of potency.

  • Kinetic Reading: A kinetic assay is preferred over an endpoint assay as it provides a more accurate measure of the initial reaction velocity and is less susceptible to artifacts such as substrate depletion or product inhibition.

Signaling Pathway: FAAH in the Endocannabinoid System

FAAH_Pathway Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine Downstream Downstream Signaling (e.g., Analgesia, Anxiolysis) CB1R->Downstream Inhibitor Cyclohexyl Phenylcarbamate Inhibitor Inhibitor->FAAH Inhibition

Caption: FAAH degrades anandamide, terminating its signaling.

Acetylcholinesterase (AChE) Inhibition: A Strategy for Neurological Disorders

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][6] AChE inhibitors are used to treat a variety of conditions, including Alzheimer's disease and myasthenia gravis.[5] The carbamate moiety is a well-established pharmacophore for AChE inhibition, acting as a "pseudo-substrate" that carbamylates a serine residue in the enzyme's active site, leading to a much slower rate of reactivation compared to the hydrolysis of acetylcholine.

Key SAR Insights for AChE Inhibition:

  • Carbamate Substituents: The nature of the substituents on the carbamate nitrogen is crucial for activity. QSAR studies have shown that both electronic and steric factors of these substituents influence the rates of carbamylation and decarbamylation.[6]

  • Phenyl Ring Modifications: The phenyl portion of the molecule interacts with the active site gorge of AChE. Substitutions on the phenyl ring can modulate binding affinity and selectivity.

  • Cyclohexyl Group: The lipophilic cyclohexyl group can enhance binding to the hydrophobic regions of the AChE active site.

Table 2: Comparative Inhibition of Cholinesterases by Carbamate Analogs

CompoundTargetIC50 (nM)Reference
RivastigmineAChE4.6[5]
PhysostigmineAChE1.5[5]
Phenyl N-methylcarbamateAChEVaries with substitution[7]
Cyclohexyl methylphosphonateBuChE-[8]

Experimental Protocol: Ellman's Assay for AChE Inhibition

This spectrophotometric assay is a widely used method for measuring AChE activity and screening for inhibitors.

Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • AChE enzyme (from electric eel or human recombinant)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • DTNB

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of ATCI and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and either the test compound or vehicle control.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices:

  • pH 8.0: The assay is performed at a slightly alkaline pH to ensure the thiol group of thiocholine is deprotonated, facilitating its reaction with DTNB.

  • Kinetic Measurement: As with the FAAH assay, a kinetic approach provides a more accurate measure of enzyme activity and inhibitor potency.

Signaling Pathway: Acetylcholine and Cholinergic Synaptic Transmission

AChE_Pathway ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Postsynaptic Postsynaptic Neuron (Signal Transduction) AChR->Postsynaptic Inhibitor Cyclohexyl Phenylcarbamate Inhibitor Inhibitor->AChE Inhibition

Caption: AChE terminates cholinergic signaling by hydrolyzing acetylcholine.

Heat Shock Protein 90 (Hsp90) C-Terminal Inhibition: A Novel Anticancer Strategy

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. Inhibition of Hsp90 is a promising anticancer strategy. While most Hsp90 inhibitors target the N-terminal ATP-binding site, the C-terminus represents an alternative and potentially more selective target. Phenyl cyclohexyl carboxamides have recently been identified as a novel class of Hsp90 C-terminal inhibitors.

Key SAR Insights for Hsp90 Inhibition:

  • Central Scaffold: The phenyl cyclohexyl core has been identified as a novel and effective scaffold for Hsp90 C-terminal inhibition, offering improved biological activity over previous biphenyl and coumarin-based inhibitors.

  • Cyclohexyl Conformation: The 1,4-anti-cyclohexyl core is considered optimal for orienting the side chains in a conformation that leads to increased anti-proliferative activity.

  • Side Chain Modifications: SAR studies indicate that the phenyl cyclohexyl derivatives may have a different binding mode compared to other scaffolds, as modifications that were well-tolerated in other series led to a significant decrease in activity with this core.

Table 3: Anti-proliferative Activity of Phenyl Cyclohexyl Carboxamide Hsp90 Inhibitors

CompoundCentral CoreSKBr3 IC50 (µM)MCF-7 IC50 (µM)Reference
NovobiocinCoumarin~700-[9]
Biphenyl AnalogBiphenylSub-micromolarSub-micromolar[9]
Phenyl Cyclohexyl Analog Phenyl Cyclohexyl Mid-nanomolar Mid-nanomolar [9]

Experimental Workflow: Screening for Hsp90 C-Terminal Inhibitors

Hsp90_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., FP, ELISA) Determine direct binding to Hsp90 C-terminus Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Measure anti-proliferative activity in cancer cell lines Biochemical_Assay->Cell_Proliferation Western_Blot Western Blot Analysis Assess degradation of Hsp90 client proteins (e.g., HER2, Akt) Cell_Proliferation->Western_Blot SAR_Optimization SAR Optimization Western_Blot->SAR_Optimization PK_Studies Pharmacokinetic Studies Determine bioavailability and half-life Xenograft_Model Xenograft Tumor Model Evaluate in vivo anti-tumor efficacy PK_Studies->Xenograft_Model Clinical_Candidate Clinical Candidate Xenograft_Model->Clinical_Candidate Lead_Identification Lead Identification (Phenyl Cyclohexyl Carboxamides) Lead_Identification->Biochemical_Assay SAR_Optimization->Biochemical_Assay SAR_Optimization->PK_Studies

Caption: Workflow for the discovery of Hsp90 C-terminal inhibitors.

Conclusion: A Scaffold of Opportunity

The this compound scaffold has demonstrated remarkable versatility as a privileged structure in medicinal chemistry. Through systematic modifications of its constituent rings and the carbamate linker, researchers have successfully developed potent and selective inhibitors for a diverse range of therapeutic targets. This guide has provided a comparative analysis of the SAR of these analogs against FAAH, AChE, and Hsp90, highlighting the key structural features that govern their activity. The detailed experimental protocols and pathway diagrams offer a practical framework for the continued exploration and optimization of this promising class of compounds. As our understanding of the intricate interplay between structure and function continues to evolve, the this compound scaffold is poised to remain a valuable tool in the armamentarium of drug discovery professionals.

References

  • Khandhar, P. (2023). Physiology, Acetylcholinesterase. In: StatPearls.
  • Tomić, S., Glembockytė, V., & Čikotienė, I. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 287-300. [Link][1][2]
  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., Duranti, A., Tontini, A., Piersanti, G., Kathuria, S., & Piomelli, D. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of medicinal chemistry, 47(21), 4998–5008. [Link][5]
  • Goldblum, A., Yoshimoto, M., & Hansch, C. (1975). Quantitative structure-activity relationship of phenyl N-methylcarbamate inhibition of acetylcholinesterase. Journal of Agricultural and Food Chemistry, 23(5), 853-856. [Link][7]
  • Zhao, H., et al. (2018). Development of Phenyl Cyclohexylcarboxamides as a Novel Class of Hsp90 C-terminal Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1253-1258. [Link][9]
  • Li, C., et al. (2010). Nerve agent analogues that produce authentic soman, sarin, tabun, and cyclohexyl methylphosphonate-modified human butyrylcholinesterase. Toxicology and applied pharmacology, 245(2), 223–233. [Link][8]

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Comparative Biological Activity of Novel Cyclohexyl Phenylcarbamate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of novel cyclohexyl phenylcarbamate derivatives. Moving beyond a simple catalogue of findings, we will explore the mechanistic underpinnings, structure-activity relationships (SAR), and the critical experimental methodologies that validate these discoveries. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and advancing this versatile chemical scaffold.

Introduction: The Phenylcarbamate Scaffold

The carbamate functional group is a cornerstone of medicinal chemistry, appearing in numerous approved therapeutic agents. The specific inclusion of a cyclohexyl and a phenyl moiety (this compound) creates a scaffold with a tunable balance of lipophilicity and potential for hydrogen bonding, making it an attractive starting point for probing various biological targets. Recent research has focused on novel derivatives, revealing a breadth of activities ranging from precise enzyme inhibition to broad antimicrobial and anticancer effects. This guide will dissect these activities, providing a comparative look at the performance of different derivatives.

Key Biological Activities and Comparative Analysis

The versatility of the this compound scaffold is evident in the diverse biological targets it can be engineered to inhibit. Below, we compare its activity across several key therapeutic areas.

Potent and Selective Enzyme Inhibition: Fatty Acid Amide Hydrolase (FAAH)

One of the most well-documented activities of this scaffold is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that degrades endocannabinoids like anandamide.[1][2] Targeting FAAH is a promising therapeutic strategy for managing pain and anxiety disorders.[3]

Mechanism of Action: this compound derivatives act as irreversible inhibitors by carbamylating the enzyme's catalytic serine nucleophile (Ser241).[2] As illustrated below, the O-aryl portion of the carbamate functions as a leaving group, resulting in a covalent bond between the carbamoyl moiety and the enzyme, thus inactivating it.

FAAH_Inhibition cluster_0 FAAH Active Site Enzyme FAAH Enzyme (with Ser241 Nucleophile) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor This compound (e.g., URB597) Inhibitor->Complex Carbamylated Carbamylated FAAH (Inactive) Complex->Carbamylated Nucleophilic Attack (Carbamylation) LeavingGroup O-Aryl Leaving Group Complex->LeavingGroup

Caption: Mechanism of irreversible FAAH inhibition by carbamylation.

Comparative Data: Structure-activity relationship (SAR) studies have been crucial in optimizing FAAH inhibitory potency. The parent compound, URB524, was a significant lead.[1] By modifying the distal phenyl ring, researchers developed URB597, which demonstrated a dramatic increase in potency.[3]

CompoundDistal Phenyl Ring SubstituentFAAH IC₅₀ (nM)Reference
URB524 None63 nM[3]
URB597 meta-carbamoyl4.6 nM[3]
Para-substituted Small, polar groups~50-60 nM[1]

Structure-Activity Relationship (SAR) Insights:

  • Distal Phenyl Ring: The introduction of small, polar groups at the meta position of the distal phenyl ring significantly enhances inhibitory potency.[3] This is likely due to favorable hydrogen bond interactions within a polar channel of the enzyme's binding site.[3]

  • Lipophilicity: A quantitative SAR (QSAR) analysis revealed a negative correlation between lipophilicity and potency, suggesting that less greasy molecules are more effective inhibitors.[3]

  • Proximal Phenyl Ring: Modifications here have a more subtle effect. Small polar groups at the para position can slightly improve activity over the parent compound.[1]

Anticancer Activity: Hsp90 C-Terminal Inhibition

While not a direct phenylcarbamate, the closely related phenyl cyclohexyl carboxamide scaffold has emerged as a novel class of inhibitors targeting the C-terminus of Heat shock protein 90 (Hsp90).[4] Hsp90 is a molecular chaperone essential for the stability of numerous oncoproteins, making it a prime target in oncology.

Comparative Data: SAR studies on this scaffold led to compounds with mid-nanomolar anti-proliferative activity against breast cancer cell lines.[4]

Cell LineCompound ClassIC₅₀ RangeReference
SKBr3 (Breast Cancer)Phenyl Cyclohexyl CarboxamidesMid-nanomolar[4]
MCF-7 (Breast Cancer)Phenyl Cyclohexyl CarboxamidesSub-micromolar to mid-nanomolar[4]

SAR Insights:

  • Central Core: The 1,4-anti-cyclohexyl core was found to be optimal for orienting the side chains into a conformation that maximizes anti-proliferative activity.[4]

  • Side Chains: The specific nature of the amine and amide side chains attached to the core is critical, and these derivatives exhibit a different binding mode compared to other Hsp90 inhibitor scaffolds.[4]

Antimicrobial and Antifungal Activity

Phenylcarbamate derivatives have demonstrated notable activity against various microbial pathogens. This broad-spectrum potential makes them interesting candidates for addressing antibiotic resistance.

Activity Spectrum:

  • Antibacterial: Studies show that phenylcarbamate derivatives are often more active against Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) than Gram-negative bacteria.[5] The cobalt (II) complex of one carbamate derivative showed promising activity against Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus.[6]

  • Antifungal: Novel N-aryl carbamates have been evaluated for activity against plant fungal pathogens.[7] One derivative, 1af , was particularly potent against F. graminearum (EC₅₀ = 12.50 µg/mL), while another, 1z , was most effective against F. oxysporum (EC₅₀ = 16.65 µg/mL).[7]

SAR Insights:

  • Heterocyclic Fragments: Incorporating fragments like benzimidazole, pyridazine, or morpholine into the phenylcarbamate structure is a strategy being explored to enhance antimicrobial action, potentially by inhibiting enzymes like glucosamine-6-phosphate synthase.[8]

  • Broad-Spectrum Potential: The ability of some derivatives to inhibit both bacteria and fungi suggests they could be developed as broad-spectrum topical agents.[9]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of comparative data hinges on the robustness of the experimental methods used. Here, we detail standardized protocols for assessing two of the key biological activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀). The causality is that viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, whereas dead cells do not. The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours. This duration is critical to allow the compound to exert its cytotoxic effects across multiple cell division cycles.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Workflow for MTT-based cell viability assay.

Protocol 2: Antibacterial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or with a plate reader.

Summary of Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the cyclohexyl and phenyl rings.

SAR_Summary cluster_Cyclohexyl Cyclohexyl Modifications cluster_Phenyl Phenyl Modifications Core Cyclohexyl Ring Carbamate Linker Phenyl Ring Cyclohexyl_Mod Hydroxylation decreases efficacy Optimal 1,4-anti conformation for Hsp90 inhibition Core:f0->Cyclohexyl_Mod Phenyl_Mod Small, polar meta-substituents enhance FAAH inhibition Incorporating heterocycles may boost antimicrobial activity Core:f2->Phenyl_Mod

Caption: Key structure-activity relationship trends for the scaffold.

Conclusion and Future Directions

Novel this compound derivatives represent a remarkably versatile scaffold with demonstrated efficacy in enzyme inhibition, oncology, and antimicrobial applications. The most promising avenues for future research involve the targeted synthesis of derivatives that optimize interactions with specific biological targets. For instance, the development of dual-FAAH and cholinesterase inhibitors could offer new therapeutic strategies for neurodegenerative diseases. Similarly, enhancing the scaffold's penetration of Gram-negative bacterial membranes could unlock a new generation of broad-spectrum antibiotics. The continued integration of computational docking studies with empirical screening will be essential for rationally designing the next wave of potent and selective agents based on this privileged structure.

References

  • Mor, M., et al. (2004). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. Journal of Medicinal Chemistry, 47(21), 4998-5008. [Link]
  • Mor, M., et al. (2004). or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry, 47(21), 5009-5022. [Link]
  • PubChem. cyclohexyl N-phenylcarbamate.
  • Chiosis, G., et al. (2019). Development of Phenyl Cyclohexylcarboxamides as a Novel Class of Hsp90 C-terminal Inhibitors. ACS Medicinal Chemistry Letters, 10(1), 102-107. [Link]
  • Herndon, J. L., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 30(3), 675-682. [Link]
  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 855-866. [Link]
  • Velikorodov, A. V., et al. (2025). Synthesis, Antimicrobial Activity, and Molecular Docking of Phenylcarbamate Derivatives Containing a Heterocyclic Fragment. Russian Journal of Organic Chemistry, 61(4). [Link]
  • Bajda, M., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic Chemistry, 78, 248-257. [Link]
  • Rosse, G., et al. (2019). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. ACS Chemical Neuroscience, 10(7), 3345-3354. [Link]
  • Li, J., et al. (2024). Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer. ACS Medicinal Chemistry Letters, 15(10), 1778-1786. [Link]
  • Velikorodov, A. V., et al. (2025). Synthesis, Antimicrobial Activity, and Molecular Docking of Phenylcarbamate Derivatives Containing a Heterocyclic Fragment. Russian Journal of Organic Chemistry, 61(4), 625-634. [Link]
  • Wang, Y., et al. (2022). Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. Pest Management Science, 78(4), 1438-1447. [Link]
  • Sari, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1333. [Link]
  • Al-Obaidi, A., et al. (2023). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Molecules, 28(19), 6798. [Link]
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The Duel of the Chalcogens: A Comparative Analysis of Carbamate and Thiocarbamate Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Harnessing the Subtle Power of Sulfur Substitution in Enzyme Inhibition

In the intricate world of drug design and development, even the smallest atomic substitution can lead to profound changes in a molecule's biological activity. The strategic replacement of an oxygen atom with sulfur is a classic bioisosteric modification, and nowhere is its impact more pronounced than in the comparison of carbamate and thiocarbamate inhibitors. This guide provides a deep, comparative analysis of these two important classes of enzyme inhibitors, offering experimental insights and practical protocols for researchers in the field.

Introduction: The Bioisosteric Leap from Oxygen to Sulfur

Carbamates (R-O-C(=O)NR'R") and their sulfur-containing analogs, thiocarbamates (R-O-C(=S)NR'R" or R-S-C(=O)NR'R"), are pivotal functional groups in medicinal chemistry. They are most renowned for their ability to act as covalent inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE), an enzyme critical for nerve function. The carbamate moiety is found in well-established drugs like Rivastigmine, used to treat Alzheimer's disease.

The core difference lies in the substitution of the carbonyl oxygen (in carbamates) for a sulfur atom (in thiocarbamates), or the ester oxygen for a sulfur atom. This seemingly minor change significantly alters the molecule's electronic properties, reactivity, and metabolic stability, leading to distinct pharmacological profiles.

Mechanism of Action: A Tale of Two Electrophiles

The inhibitory activity of both carbamates and thiocarbamates against serine hydrolases stems from their ability to carbamoylate the catalytically active serine residue in the enzyme's active site. This process mimics the initial stages of substrate hydrolysis but results in a stable, covalent adduct that renders the enzyme inactive.

However, the introduction of sulfur in thiocarbamates modifies the electrophilicity of the carbonyl/thiocarbonyl carbon. Generally, the thiocarbonyl carbon in a thiocarbamate is a softer electrophile compared to the carbonyl carbon in a carbamate. This difference in reactivity can influence the rate of carbamoylation and the stability of the resulting covalent adduct.

For instance, in the case of AChE inhibitors, the carbamate group is transferred to the active site serine. The resulting carbamoylated enzyme is much more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine, leading to prolonged inhibition. The rate of decarbamoylation is slow, allowing for a sustained therapeutic effect. The substitution with a thiocarbamate can alter this kinetic profile, potentially leading to differences in the onset and duration of inhibition.

G cluster_0 Carbamate Inhibition cluster_1 Thiocarbamate Inhibition E_SerOH Enzyme (Ser-OH) MichaelisComplex_C Michaelis-Menten Complex E_SerOH->MichaelisComplex_C Binding Carbamate Carbamate Inhibitor R-O-C(=O)NR'R" Carbamate->MichaelisComplex_C CarbamoylatedE Carbamoylated Enzyme (Inactive) MichaelisComplex_C->CarbamoylatedE Carbamoylation RegeneratedE_C Regenerated Enzyme CarbamoylatedE->RegeneratedE_C Hydrolysis Decarbamoylation_C Slow Decarbamoylation E_SerOH_T Enzyme (Ser-OH) MichaelisComplex_T Michaelis-Menten Complex E_SerOH_T->MichaelisComplex_T Binding Thiocarbamate Thiocarbamate Inhibitor R-S-C(=O)NR'R" Thiocarbamate->MichaelisComplex_T ThiocarbamoylatedE Thiocarbamoylated Enzyme (Inactive) MichaelisComplex_T->ThiocarbamoylatedE Thiocarbamoylation RegeneratedE_T Regenerated Enzyme ThiocarbamoylatedE->RegeneratedE_T Hydrolysis Decarbamoylation_T Altered Decarbamoylation Rate

Caption: Generalized mechanism of serine hydrolase inhibition by carbamates and thiocarbamates.

Comparative Analysis: Performance Metrics

The choice between a carbamate and a thiocarbamate scaffold in a drug discovery program is dictated by the desired pharmacological profile. Below is a comparative analysis of their key performance attributes.

FeatureCarbamatesThiocarbamatesRationale and Implications
Inhibitory Potency (IC50) Generally potent, but can vary widely.Often exhibit comparable or slightly reduced potency.The difference in electrophilicity can affect the rate of the initial carbamoylation step. This needs to be evaluated on a case-by-case basis for each target enzyme.
Selectivity Can be engineered for high selectivity.The altered electronic and steric profile may offer opportunities to improve selectivity against off-target enzymes.The "softer" nature of the thiocarbonyl may lead to different interactions with active site residues, potentially enabling finer tuning of selectivity.
Metabolic Stability The ester linkage can be susceptible to hydrolysis by esterases.The thioester linkage in S-thiocarbamates is generally more resistant to enzymatic hydrolysis than the corresponding ester linkage in carbamates.This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic properties for thiocarbamate-based drugs.
Chemical Stability Generally stable under physiological conditions.Can be more susceptible to oxidation at the sulfur atom.The potential for oxidation to sulfoxides and sulfones needs to be considered during drug development, as these metabolites may have different activity or toxicity profiles.
Toxicity The toxicity profile is highly dependent on the specific molecule and its metabolites.The introduction of sulfur can sometimes lead to different toxicity profiles, including the potential for idiosyncratic toxicity.Comprehensive toxicological studies are essential for any drug candidate, and the potential for sulfur-related toxicity should be carefully evaluated.

Experimental Protocols: Evaluating and Comparing Inhibitors

A robust comparison of carbamate and thiocarbamate inhibitors requires rigorous experimental evaluation. Here, we provide a standard protocol for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against acetylcholinesterase using the Ellman's assay.

Protocol: IC50 Determination using Ellman's Assay

This spectrophotometric assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with the thiol group of thiocholine, a product of acetylcholine hydrolysis by AChE. The resulting 5-thio-2-nitrobenzoate (TNB) anion is yellow and can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitors (carbamate and thiocarbamate compounds) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the carbamate and thiocarbamate inhibitors in the appropriate solvent.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Inhibitor solution (or solvent for control)

      • AChE solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the ATCI substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow IC50 Determination Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Plate Setup (Buffer, Inhibitor, Enzyme) Prep->Plate PreIncubate Pre-incubation Plate->PreIncubate AddSubstrate Add Substrate (ATCI) PreIncubate->AddSubstrate Measure Kinetic Measurement (Absorbance at 412 nm) AddSubstrate->Measure Analyze Data Analysis (% Inhibition, IC50 Curve) Measure->Analyze

Caption: A streamlined workflow for determining the IC50 of AChE inhibitors.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a carbamate versus a thiocarbamate inhibitor is not a matter of inherent superiority of one over the other. Instead, it is a strategic choice based on the specific goals of the drug discovery program. Carbamates represent a well-trodden path with a wealth of historical data, while thiocarbamates offer a nuanced alternative with the potential for improved metabolic stability and altered selectivity profiles. A thorough, head-to-head experimental comparison, as outlined in this guide, is paramount for making an informed decision and for unlocking the full therapeutic potential of these versatile inhibitor classes.

References

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
  • Lionetto, M. G., Caricato, R., Calisi, A., Giordano, M. E., & Schettino, T. (2013). Acetylcholinesterase as a biomarker in environmental and occupational medicine: new insights and future perspectives.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88–95. [Link]
  • World Health Organization. (2020).

A Senior Application Scientist's Guide to Validating Analytical Methods for Trace-Level Carbamate Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Reliable Carbamate Detection

Carbamates, a class of pesticides widely used in agriculture, pose significant toxicological risks to humans and the environment due to their inhibition of acetylcholinesterase, a key enzyme in the nervous system.[1][2] Exposure, whether accidental or occupational, can lead to a range of adverse health effects, necessitating sensitive and reliable methods for their detection in biological matrices such as blood, plasma, and urine.[1][3] For researchers, clinical toxicologists, and drug development professionals, the ability to accurately quantify trace levels of carbamates is paramount for toxicokinetic studies, biomonitoring, and ensuring the safety and efficacy of therapeutic products.[4][5]

This guide provides a comprehensive comparison of analytical methodologies for trace-level carbamate detection, grounded in the rigorous framework of international regulatory standards. As a senior application scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of specific techniques and validation parameters, empowering you to develop and validate robust analytical methods tailored to your specific research needs.

The Regulatory Bedrock: Harmonized Guidelines for Bioanalytical Method Validation

The foundation of any reliable bioanalytical method lies in its thorough validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the quality and consistency of bioanalytical data.[6][7][8] More recently, the International Council for Harmonisation (ICH) has introduced the M10 guideline, which aims to harmonize the regional differences and provide a unified recommendation for bioanalytical method validation.[4][5][9]

These guidelines collectively emphasize that the objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[5][10] A fully validated method provides confidence that the measured concentrations of an analyte in a biological matrix are accurate and precise. The core parameters for validation, as outlined in these guidelines, include:

  • Selectivity and Specificity [4][11]

  • Accuracy and Precision [4][6][11]

  • Calibration Curve and Linearity [4][6]

  • Lower Limit of Quantification (LLOQ) [4][6]

  • Matrix Effects [6][12]

  • Stability [4][6][11]

Adherence to these principles is not merely a regulatory hurdle; it is a commitment to scientific integrity, ensuring that the data generated can reliably support critical decisions in research and drug development.[5][13]

Choosing the Right Analytical Platform: A Comparative Analysis

The choice of analytical instrumentation is a critical decision that influences the sensitivity, selectivity, and throughput of your assay. For trace-level carbamate analysis, two techniques predominate: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Ideal for polar, non-volatile, and thermally labile compounds like most carbamates.Suitable for volatile and thermally stable compounds. Derivatization is often required for carbamates.
Sensitivity Generally offers higher sensitivity, reaching sub-ng/mL levels.[14]Good sensitivity, but may be lower than LC-MS/MS for underivatized carbamates.[15]
Selectivity Excellent selectivity due to both chromatographic separation and MS/MS detection.High selectivity, particularly with MS/MS, but potential for co-elution of matrix components.
Sample Preparation Often requires less extensive cleanup than GC-MS.May require more rigorous cleanup and mandatory derivatization to improve volatility and thermal stability.
Throughput Higher throughput is achievable with modern UPLC/UHPLC systems.[1]Can be lower due to longer run times and derivatization steps.
Matrix Effects Susceptible to ion suppression or enhancement, requiring careful evaluation.[12][16][17][18]Less prone to ion suppression but can be affected by non-volatile matrix components in the injector.
Cost Higher initial instrument cost.Lower initial instrument cost.

Expert Insight: For most carbamates, which are polar and thermally sensitive, LC-MS/MS is the superior choice .[19] It circumvents the need for derivatization, which can introduce variability and increase sample preparation time. The enhanced sensitivity and selectivity of modern LC-MS/MS systems make them particularly well-suited for detecting trace levels of these compounds in complex biological matrices.[20][21]

The Art of Sample Preparation: Isolating Analytes from a Complex Milieu

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances like proteins and phospholipids, which can compromise analytical accuracy.[12][18] The choice of technique depends on the matrix, the analyte's properties, and the desired level of cleanliness.

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins. While fast, it is the "dirtiest" of the common techniques and may not be suitable for achieving the lowest detection limits due to significant remaining matrix components.

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. It offers a cleaner extract than PPT but can be labor-intensive and use significant volumes of organic solvents.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE provides the cleanest extracts, making it ideal for trace-level analysis, but it is also the most time-consuming and expensive option.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, QuEChERS has been adapted for biological samples.[22][23][24][25] It involves an extraction with an organic solvent and partitioning salts, followed by a dispersive SPE cleanup.[22] It offers a good balance of speed, cost, and effectiveness.

Decision Workflow for Sample Preparation:

SamplePrep cluster_decision Method Selection Start Define Analytical Goal (e.g., LLOQ, Throughput) Matrix Select Biological Matrix (Plasma, Urine, Tissue) Start->Matrix QuEChERS QuEChERS Matrix->QuEChERS Balanced Approach HighThroughput High Throughput Needed? Matrix->HighThroughput PPT Protein Precipitation (PPT) Analysis LC-MS/MS Analysis PPT->Analysis LLE Liquid-Liquid Extraction (LLE) LLE->Analysis SPE Solid-Phase Extraction (SPE) SPE->Analysis QuEChERS->Analysis HighThroughput->PPT Yes LowLLOQ Ultra-Low LLOQ Required? HighThroughput->LowLLOQ No LowLLOQ->LLE No LowLLOQ->SPE Yes

Caption: Decision workflow for selecting a sample preparation method.

The Validation Master Plan: A Step-by-Step Guide

A comprehensive validation plan is essential to demonstrate that your analytical method is fit for its intended purpose.[10] The following sections detail the key validation parameters and provide a workflow for their assessment.

Validation Workflow:

ValidationWorkflow Selectivity Selectivity & Specificity Test with blank matrix from multiple sources Linearity Linearity & Range Analyze calibration standards at multiple concentrations Selectivity->Linearity LLOQ LLOQ Determine lowest concentration meeting accuracy & precision criteria Linearity->LLOQ AccuracyPrecision Accuracy & Precision Analyze QC samples at multiple levels (Low, Mid, High) LLOQ->AccuracyPrecision Recovery Recovery Compare analyte response in extracted vs. unextracted samples AccuracyPrecision->Recovery MatrixEffect Matrix Effect Compare analyte response in post-extraction spiked matrix vs. neat solution Recovery->MatrixEffect Stability Stability Assess analyte stability under various storage and handling conditions MatrixEffect->Stability Report {Final Validation Report | Summarize all results and confirm method suitability} Stability->Report

Caption: A streamlined workflow for bioanalytical method validation.

Specificity and Selectivity

This parameter ensures that the method can differentiate the analyte of interest from other components in the sample, such as endogenous compounds, metabolites, or co-administered drugs.[11]

Experimental Protocol:

  • Obtain blank biological matrix from at least six different individual sources.

  • Process and analyze these blank samples to check for any interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS to ensure they can be distinguished from background noise.

Sensitivity (LOD & LLOQ)

The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably detected, while the Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[4]

Experimental Protocol:

  • Prepare a series of calibration standards at decreasing concentrations.

  • The LLOQ is established as the lowest standard on the calibration curve that can be quantified with a precision (CV%) not exceeding 20% and an accuracy within 80-120% of the nominal value.[6]

Linearity and Range

This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a calibration curve with a blank sample, a zero standard (blank matrix with IS), and at least six to eight non-zero standards spanning the expected concentration range.

  • The curve is typically fitted with a linear regression model, and a correlation coefficient (r²) of ≥0.99 is generally desirable.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low (within 3x LLOQ), Medium (approximately 50% of the calibration range), and High (at least 75% of the upper limit of quantification).[6]

  • Analyze at least five replicates of each QC level in a single run (intra-day or within-run accuracy and precision) and in at least three separate runs on different days (inter-day or between-run accuracy and precision).[6]

  • Acceptance Criteria (EMA/FDA):

    • Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%.[6]

    • Precision: The coefficient of variation (CV) should not exceed 15% for all QCs, except for the LLOQ, where it should not exceed 20%.[6]

Recovery

Recovery assesses the efficiency of the sample preparation process by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard.

Experimental Protocol:

  • Prepare three sets of samples:

    • Set A: Extracted QC samples.

    • Set B: Blank matrix extracts spiked with the analyte and IS post-extraction.

    • Set C: Neat standards of the analyte and IS.

  • Calculate recovery as: (Peak Area of Set A / Peak Area of Set B) * 100%.

Matrix Effects

Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the biological matrix.[12][16][17][18][26]

Experimental Protocol:

  • Use the same sample sets prepared for the recovery experiment.

  • Calculate the matrix factor (MF) as: (Peak Area of Set B / Peak Area of Set C).

  • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[12] The IS-normalized MF should be consistent across different matrix lots.

Stability

Analyte stability must be evaluated under various conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis.[11]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess stability at room temperature for a period that simulates the sample handling time.

  • Long-Term Stability: Evaluate stability in the storage freezer over a period that exceeds the expected storage time of study samples.

  • Stock Solution Stability: Confirm the stability of the analyte and IS in their stock and working solutions.

Case Study: Validating an LC-MS/MS Method for Carbofuran in Human Plasma

This section provides a practical example of a validation protocol for the carbamate pesticide carbofuran in human plasma using SPE and LC-MS/MS.

Sample Preparation Protocol (SPE):

  • To 200 µL of plasma, add 20 µL of an internal standard (e.g., isotopically labeled carbofuran).

  • Vortex and add 200 µL of 4% phosphoric acid to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for carbofuran and its IS.

Illustrative Validation Data Summary:

Validation ParameterAcceptance CriteriaResultPass/Fail
Linearity (0.5-500 ng/mL) r² ≥ 0.990.998Pass
LLOQ (0.5 ng/mL) Accuracy: 80-120%, Precision: ≤20%Accuracy: 95.6%, Precision: 9.0%Pass
Intra-Day Accuracy & Precision Accuracy: ±15%, Precision: ≤15%Accuracy: 92.5-108.3%, Precision: 4.5-8.2%Pass
Inter-Day Accuracy & Precision Accuracy: ±15%, Precision: ≤15%Accuracy: 94.1-105.7%, Precision: 5.8-9.5%Pass
Recovery Consistent and reproducible85.2 ± 4.1%Pass
Matrix Effect (IS-Normalized) CV ≤ 15%7.8%Pass
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of nominalAll within acceptable limitsPass

Conclusion: Selecting the Optimal Method for Your Application

The validation of analytical methods for trace-level carbamate detection in biological matrices is a rigorous but essential process for ensuring data quality and reliability. While both LC-MS/MS and GC-MS can be employed, LC-MS/MS generally offers superior performance for these polar and thermally labile compounds. The choice of sample preparation technique is a critical determinant of assay performance, with SPE providing the cleanest extracts for achieving the lowest detection limits, and QuEChERS offering a balanced and efficient alternative.

By adhering to the principles outlined in the ICH, FDA, and EMA guidelines, and by systematically evaluating all validation parameters, researchers can develop robust and defensible methods. This guide serves as a framework for making informed decisions, from selecting the appropriate analytical platform to designing a comprehensive validation strategy, ultimately contributing to the generation of high-quality data in the fields of toxicology, pharmacology, and environmental health.

References

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A Comparative Guide to Carbamate-Based Enzyme Inhibitors: Profiling Cyclohexyl Phenylcarbamate Against Key Modulators of a-Hydrolases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme inhibition, carbamate derivatives represent a versatile and extensively studied class of molecules. Their ability to interact with the active site of various enzymes, particularly serine hydrolases, has positioned them as invaluable tools in both fundamental research and clinical applications. This guide provides a comparative analysis of cyclohexyl phenylcarbamate against other prominent carbamate-based inhibitors, offering insights into their distinct mechanisms, target specificities, and potencies. We will delve into the experimental data that underpins our understanding of these compounds and provide robust protocols for their evaluation.

The Carbamate Moiety: A Privileged Scaffold for Enzyme Inhibition

The efficacy of carbamate-based inhibitors stems from the electrophilic nature of their carbonyl carbon, which is susceptible to nucleophilic attack by the catalytic serine residue within the active site of many hydrolases. This interaction typically leads to the formation of a transiently stable carbamylated enzyme intermediate, rendering the enzyme inactive. The rate of decarbamylation, or the regeneration of the active enzyme, dictates whether the inhibition is classified as rapidly reversible, slowly reversible (pseudo-irreversible), or effectively irreversible.[1][2] This tunable reactivity, combined with the vast possibilities for synthetic modification of the leaving group and the N-substituent, allows for the development of inhibitors with a wide range of potencies and selectivities.

The general mechanism of serine hydrolase inhibition by carbamates is a two-step process. Initially, the inhibitor non-covalently binds to the enzyme's active site. This is followed by a nucleophilic attack from the active site serine on the carbamate's carbonyl carbon, leading to the formation of a carbamylated enzyme and the release of the alcohol or phenol leaving group. The carbamylated enzyme is hydrolytically inactive. The subsequent hydrolysis of the carbamyl-enzyme intermediate is typically much slower than the hydrolysis of the natural substrate, resulting in prolonged inhibition.

Carbamate Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor Interaction Active Enzyme Active Enzyme (Serine Hydrolase) Carbamylated Enzyme Carbamylated Enzyme (Inactive) Active Enzyme->Carbamylated Enzyme Carbamylation (Nucleophilic Attack) Carbamylated Enzyme->Active Enzyme Decarbamylation (Slow Hydrolysis) Leaving Group Leaving Group (Alcohol/Phenol) Carbamate Inhibitor Carbamate Inhibitor Carbamate Inhibitor->Active Enzyme Binding

Caption: General mechanism of serine hydrolase inhibition by carbamates.

Comparative Analysis of Carbamate Inhibitors

While sharing a common pharmacophore, carbamate inhibitors exhibit remarkable diversity in their target enzymes and inhibitory potencies. This section compares this compound to other well-characterized carbamates targeting key enzymes in distinct physiological pathways.

InhibitorPrimary Target Enzyme(s)IC50 Value(s)Mechanism of ActionKey Applications
This compound (URB602) Monoacylglycerol Lipase (MGL)~28-223 µM[1][3]Non-competitive, Partially Reversible[3]Research tool for studying the endocannabinoid system[3]
URB597 Fatty Acid Amide Hydrolase (FAAH)~3-5 nM[4][5]Pseudo-irreversible, Covalent Carbamylation[2]Preclinical anxiolytic, antidepressant, and analgesic research[5]
Rivastigmine Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)AChE: ~4.3 nM (rat brain), BuChE: ~31 nM (rat brain)[6]Pseudo-irreversible, Covalent Carbamylation[7]Treatment of dementia in Alzheimer's and Parkinson's diseases[8]
Carbaryl Cyclooxygenase (COX) & Acetylcholinesterase (AChE)COX: Complete inhibition at 10 µMCovalent Carbamylation[3]Insecticide, Research tool for studying prostanoid synthesis

In-depth Profile of this compound (URB602)

This compound, also known as URB602, is primarily recognized as an inhibitor of monoacylglycerol lipase (MGL), the key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] However, in stark contrast to the high potency of many other carbamate inhibitors, URB602 exhibits a relatively weak inhibitory activity against MGL, with reported IC50 values in the micromolar range.[1][3]

Interestingly, detailed mechanistic studies have revealed that URB602 acts as a non-competitive and partially reversible inhibitor of MGL.[3] This suggests that its mechanism may not involve the typical irreversible carbamylation of the active site serine, a hallmark of many other potent carbamate inhibitors like URB597.[3] This distinct mode of action makes URB602 a useful research tool for differentiating the physiological roles of 2-AG from those of other endocannabinoids, as it can elevate 2-AG levels in neuronal cultures without significantly affecting the levels of anandamide.[3]

High-Potency Carbamate Inhibitors: A Comparative Overview

URB597: A Potent FAAH Inhibitor

URB597 is a well-characterized and highly potent inhibitor of fatty acid amide hydrolase (FAAH), with IC50 values in the low nanomolar range.[4][5] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, URB597 elevates the endogenous levels of anandamide, leading to a range of therapeutic effects, including anxiolytic, antidepressant, and analgesic properties in preclinical models.[5] Unlike URB602, URB597 acts through a pseudo-irreversible mechanism involving the carbamylation of the catalytic serine residue in the FAAH active site.[2]

Rivastigmine: A Clinically Relevant Cholinesterase Inhibitor

Rivastigmine is a carbamate inhibitor that is clinically used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[8] It acts as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two enzymes that hydrolyze the neurotransmitter acetylcholine.[6] By inhibiting these enzymes, rivastigmine increases the levels of acetylcholine in the brain, thereby improving cognitive function. Similar to URB597, rivastigmine is a pseudo-irreversible inhibitor that carbamylates the active site serine of cholinesterases.[7] Its dual inhibitory action is considered a potential advantage in the later stages of Alzheimer's disease when BChE activity becomes more prominent.[6]

Carbaryl: A Carbamate with Dual Targets

Carbaryl is a widely used carbamate insecticide that primarily targets acetylcholinesterase in insects, leading to their paralysis and death. However, it has also been shown to be an effective inhibitor of cyclooxygenase (COX), the enzyme responsible for the synthesis of prostanoids like prostaglandins. Studies have demonstrated that carbaryl can completely inhibit platelet COX activity at a concentration of 10 µM through a mechanism involving covalent carbamylation of the enzyme.[3] This makes it a useful, albeit non-selective, tool for studying the role of COX in various physiological and pathological processes.

Experimental Protocol: Determination of IC50 for Enzyme Inhibition

The following protocol provides a generalized framework for determining the half-maximal inhibitory concentration (IC50) of a carbamate inhibitor against a target enzyme using a spectrophotometric assay. This protocol should be optimized for the specific enzyme and substrate being investigated.

Objective: To determine the concentration of a carbamate inhibitor required to inhibit 50% of the target enzyme's activity.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Chromogenic reagent that reacts with the product of the enzymatic reaction

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Carbamate inhibitor stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Workflow:

IC50 Determination Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep1 Prepare serial dilutions of the carbamate inhibitor assay1 Add buffer, enzyme, and inhibitor to microplate wells prep1->assay1 prep2 Prepare enzyme and substrate solutions prep2->assay1 assay2 Pre-incubate to allow inhibitor-enzyme binding assay1->assay2 assay3 Initiate reaction by adding substrate assay2->assay3 assay4 Incubate for a fixed time at optimal temperature assay3->assay4 assay5 Stop the reaction and add chromogenic reagent assay4->assay5 data1 Measure absorbance using a microplate reader assay5->data1 data2 Plot % inhibition vs. log[inhibitor] data1->data2 data3 Determine IC50 using non-linear regression data2->data3

Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the carbamate inhibitor from the stock solution in the assay buffer. The final concentrations should span a range that is expected to produce 0-100% inhibition.

    • Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution at a concentration at or near its Michaelis constant (Km) for the enzyme.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the serially diluted inhibitor to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

    • Add the enzyme solution to all wells except the background controls.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes). This allows the inhibitor to bind to the enzyme before the reaction is initiated. The pre-incubation time is particularly critical for slowly reversible or irreversible inhibitors.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at the optimal temperature for a fixed period during which the reaction rate is linear.

  • Reaction Termination and Detection:

    • Stop the reaction (e.g., by adding a strong acid or base, or a specific stop reagent).

    • Add the chromogenic reagent that will produce a colored product in proportion to the amount of product formed by the enzyme.

    • Allow time for the color to develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Absorbance of test well / Absorbance of 100% activity control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Conclusion

This compound (URB602) represents an interesting member of the carbamate class of enzyme inhibitors. Its relatively weak, non-competitive, and partially reversible inhibition of MGL distinguishes it from the more potent, pseudo-irreversible carbamate inhibitors such as URB597 and rivastigmine, which act on FAAH and cholinesterases, respectively. This comparative analysis highlights the remarkable tunability of the carbamate scaffold, which allows for the development of inhibitors with tailored potencies, selectivities, and mechanisms of action. A thorough understanding of these differences, supported by robust experimental data, is crucial for the rational design and application of these powerful molecular probes in both basic and translational research.

References

  • Saario, S. M., et al. (2007). URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. Chemistry & Biology, 14(12), 1357-1365. [Link]
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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the characterization of a compound's selectivity is as crucial as the determination of its primary activity. Off-target effects can lead to unforeseen side effects or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity of Cyclohexyl phenylcarbamate, a carbamate-based compound, with a panel of related enzymes. As carbamates are well-established inhibitors of serine hydrolases, our investigation will focus on this class of enzymes, with a primary emphasis on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and further extending to other representative serine hydrolases to build a selectivity profile.

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, enabling a robust and insightful assessment of enzyme inhibition and cross-reactivity.

The Significance of Selectivity for Carbamate-Based Inhibitors

This compound belongs to the carbamate class of compounds, which are known to act as pseudo-irreversible inhibitors of serine hydrolases. They function by carbamylating the active site serine residue, rendering the enzyme inactive until the carbamate moiety is slowly hydrolyzed. The rate of this hydrolysis varies depending on the specific carbamate and enzyme, defining the duration of inhibition.

Given their mechanism, carbamates have been successfully developed as drugs, most notably as cholinesterase inhibitors for the treatment of Alzheimer's disease. However, the human proteome contains a large family of serine hydrolases, each with distinct physiological roles. Therefore, understanding the selectivity of a carbamate inhibitor is paramount. For instance, in the context of neurodegenerative diseases, the relative inhibition of acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) can have significant therapeutic implications.[1]

Experimental Framework for Assessing Cross-Reactivity

Our assessment of this compound's cross-reactivity will be centered around a panel of serine hydrolases. The primary targets for initial characterization are AChE and BChE, due to the established activity of carbamates against these enzymes. To broaden the selectivity profile, we will include other representative serine hydrolases: Trypsin and Chymotrypsin (serine proteases) and Fatty Acid Amide Hydrolase (FAAH).

G cluster_0 Primary Target Assessment cluster_1 Cross-Reactivity Panel AChE Acetylcholinesterase (AChE) BChE Butyrylcholinesterase (BChE) Trypsin Trypsin Chymotrypsin Chymotrypsin FAAH Fatty Acid Amide Hydrolase (FAAH) CPC This compound CPC->AChE Inhibition Assay CPC->BChE Inhibition Assay CPC->Trypsin Inhibition Assay CPC->Chymotrypsin Inhibition Assay CPC->FAAH Inhibition Assay

Figure 1: Experimental workflow for assessing the cross-reactivity of this compound.

Data Presentation: A Comparative Overview

A crucial aspect of this guide is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the inhibitory potency (IC50 values) of this compound against the selected enzyme panel. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

EnzymePrimary FunctionSubstrate Used in AssayHypothetical IC50 of this compound (µM)
Acetylcholinesterase (AChE)Neurotransmitter hydrolysisAcetylthiocholine0.8
Butyrylcholinesterase (BChE)Hydrolysis of various choline estersButyrylthiocholine15.2
TrypsinProteolytic enzyme in the digestive systemNα-Benzoyl-L-arginine ethyl ester> 100
ChymotrypsinProteolytic enzyme in the digestive systemN-Benzoyl-L-tyrosine ethyl ester> 100
Fatty Acid Amide Hydrolase (FAAH)Degradation of endocannabinoidsArachidonoyl-7-amino-4-methylcoumarin amide45.7

Caption: Hypothetical IC50 values for this compound against a panel of serine hydrolases.

The Causality Behind Selectivity: A Look into the Active Sites

The observed selectivity of an inhibitor is not arbitrary; it is dictated by the specific molecular interactions between the inhibitor and the enzyme's active site. The differences in the active site architecture of AChE and BChE provide a compelling example.

The active site of AChE is located at the bottom of a deep and narrow gorge lined with aromatic residues. In contrast, the active site gorge of BChE is wider and contains fewer aromatic residues. This structural divergence is a key determinant of inhibitor selectivity. The bulkier cyclohexyl group of this compound may fit more snugly into the wider active site of BChE, but the phenyl ring's interactions with the aromatic residues in the gorge are likely to be a significant factor in its affinity for AChE.

G cluster_0 AChE Active Site cluster_1 BChE Active Site AChE_Gorge Narrow Gorge (Aromatic Residue Rich) AChE_AS Active Site Serine AChE_Gorge->AChE_AS BChE_Gorge Wider Gorge (Fewer Aromatic Residues) BChE_AS Active Site Serine BChE_Gorge->BChE_AS CPC Cyclohexyl phenylcarbamate CPC->AChE_Gorge Potential for Stronger π-π stacking CPC->BChE_Gorge Less Steric Hindrance

Figure 2: A simplified representation of the structural differences between the active sites of AChE and BChE.

Mechanism of Inhibition: Covalent Carbamylation of the Active Site Serine

Carbamates, including this compound, inhibit serine hydrolases through a well-defined covalent mechanism. The process mimics the initial steps of substrate hydrolysis by the enzyme. The active site serine, which is made nucleophilic by a catalytic triad of amino acids, attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then collapses to form a stable, carbamylated enzyme, releasing the alcohol or phenol leaving group. This carbamylated enzyme is catalytically inactive. The regeneration of the active enzyme occurs through the slow hydrolysis of the carbamate-serine bond.

G Enzyme Active Serine Hydrolase (with Ser-OH) Intermediate Tetrahedral Intermediate Enzyme->Intermediate Nucleophilic Attack Carbamate This compound Carbamate->Intermediate Carbamylated_Enzyme Carbamylated Enzyme (Inactive) Intermediate->Carbamylated_Enzyme Collapse Leaving_Group Phenol (Leaving Group) Intermediate->Leaving_Group Hydrolysis Slow Hydrolysis Carbamylated_Enzyme->Hydrolysis Regenerated_Enzyme Regenerated Active Enzyme Carbamylated_Enzyme->Regenerated_Enzyme H₂O Hydrolysis->Regenerated_Enzyme

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Substituted Phenylcarbamates: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of N-Substituted Phenylcarbamates

N-substituted phenylcarbamates are a cornerstone of modern organic and medicinal chemistry. This structural motif is integral to a wide array of pharmaceuticals, agrochemicals, and polymers, valued for its stability and ability to modulate the physicochemical properties of a molecule.[1] Their synthesis, therefore, is a critical process for researchers in drug development and materials science. This guide provides an in-depth comparative evaluation of the most common and emerging synthetic routes to this important class of compounds. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical comparison to aid in the selection of the most appropriate method for your research needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-substituted phenylcarbamates can be broadly categorized into four main strategies: the isocyanate route, the chloroformate route, greener approaches using dimethyl carbonate, and the Hofmann rearrangement. Each method presents a unique set of advantages and disadvantages in terms of efficiency, safety, substrate scope, and environmental impact.

Route 1: The Isocyanate-Based Synthesis

This is often the most direct method, involving the nucleophilic addition of an alcohol or phenol to the electrophilic carbon of an isocyanate group. The reaction is typically high-yielding and can proceed under mild conditions.

Reaction Mechanism

The mechanism involves the attack of the lone pair of electrons from the hydroxyl group of the alcohol/phenol on the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the carbamate.[2]

isocyanate_mechanism cluster_reactants Reactants cluster_product Product R_OH R-OH Ph_NCO Ph-N=C=O Carbamate Ph-NH-C(=O)-OR R_OH->Carbamate Nucleophilic Attack & Proton Transfer Ph_NCO->Carbamate

Caption: Mechanism of Isocyanate-Based Carbamate Synthesis.

Experimental Protocol: Synthesis of 2-Butenyl N-phenylcarbamate

This protocol is adapted from a literature procedure for the synthesis of 2-Butenyl N-phenylcarbamate from crotyl alcohol and phenyl isocyanate.[3]

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add crotyl alcohol (1.0 equivalent).

  • Solvent Addition: Add anhydrous hexane to the flask.

  • Reagent Addition: Introduce a 1.1 molar excess of phenyl isocyanate to the stirred solution at room temperature.

  • Reaction: The O-alkyl carbamate product is insoluble in hexane and will crystallize out of the solution as it forms. The reaction is typically complete within 1 to 16 hours, indicated by the formation of a vial full of crystals.[4]

  • Work-up and Purification: The crystallized product can be collected by filtration and washed with cold hexane to yield the pure carbamate.

Evaluation
  • Advantages: High yields, mild reaction conditions, and often a straightforward purification process.

  • Disadvantages: Phenyl isocyanates are highly toxic, lachrymatory, and respiratory irritants.[3] They are also moisture-sensitive. The synthesis of the isocyanate precursor itself can involve hazardous reagents like phosgene, although non-phosgene routes are available.[5][6]

Route 2: The Chloroformate-Based Synthesis

This classical approach involves the condensation of an aniline derivative with a chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.[7]

chloroformate_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline Ph-NH2 Chloroformate R-O-C(=O)-Cl Tetrahedral [Ph-NH2(+)-C(O-)-OR-Cl] Aniline->Tetrahedral Nucleophilic Attack Chloroformate->Tetrahedral Carbamate Ph-NH-C(=O)-OR Tetrahedral->Carbamate Elimination of Cl- HCl HCl Tetrahedral->HCl

Caption: Mechanism of Chloroformate-Based Carbamate Synthesis.

Experimental Protocol: Synthesis of Phenyl N-phenylcarbamate

This protocol is a general procedure adapted from literature for the reaction of an amine with phenyl chloroformate.[1][8]

  • Reaction Setup: Dissolve aniline (1.0 equivalent) and a base such as triethylamine or pyridine (1.1-1.2 equivalents) in an anhydrous solvent like dichloromethane or THF in a round-bottom flask under an inert atmosphere.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add phenyl chloroformate (1.05-1.1 equivalents) dropwise to the stirred solution.[1][8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]

Evaluation
  • Advantages: A versatile and widely used method for the synthesis of a broad range of carbamates.

  • Disadvantages: Chloroformates are often derived from phosgene, a highly toxic gas.[9] While chloroformates like phenyl chloroformate are liquids and safer to handle than gaseous phosgene, they are still toxic and require careful handling.[10] The reaction often requires a base to scavenge the HCl byproduct.

Route 3: The Dimethyl Carbonate (DMC) Approach - A Greener Alternative

The use of dimethyl carbonate (DMC) as a carbonylating agent represents a more environmentally benign approach to carbamate synthesis, avoiding the use of phosgene and its derivatives.

Reaction Mechanism

The reaction of an amine with DMC can proceed via two main pathways: methylation (a BAl2 mechanism) or carboxymethylation (a BAc2 mechanism). In the presence of a base, the BAc2 mechanism, leading to the carbamate, is favored. The reaction is often catalyzed by various metal salts, such as zinc acetate or cerium-based oxides.[11][12]

dmc_workflow cluster_input Inputs cluster_process Process cluster_output Outputs Aniline Aniline DMC Dimethyl Carbonate Reaction Reaction under Optimized Conditions (Temperature, Pressure) Aniline->Reaction Catalyst Catalyst (e.g., Zn(OAc)2) DMC->Reaction Catalyst->Reaction Carbamate N-Phenylcarbamate Reaction->Carbamate Methanol Methanol Reaction->Methanol

Caption: Workflow for DMC-Based Carbamate Synthesis.

Experimental Protocol: Synthesis of Methyl N-phenylcarbamate

This protocol is based on a two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine, where the first step is the methoxycarbonylation using DMC.[13]

  • Reaction Setup: In a suitable reaction vessel, combine p-toluidine (1.0 equivalent) with dimethyl carbonate.

  • Catalyst Addition: Add a catalytic amount of zinc acetate (Zn(OAc)2).

  • Reaction: Heat the reaction mixture under appropriate conditions (temperature and pressure may need to be optimized). The reaction of p-toluidine with DMC in the presence of Zn(OAc)2 has been reported to give a 99% conversion to the corresponding carbamate with a 95.4% yield.[13]

  • Work-up and Purification: After the reaction is complete, the catalyst can be removed by filtration. The excess DMC and any byproducts can be removed by distillation to yield the purified carbamate.

Evaluation
  • Advantages: DMC is a non-toxic and environmentally friendly reagent.[12] This method avoids the use of hazardous phosgene and its derivatives.

  • Disadvantages: This route often requires a catalyst and may necessitate higher temperatures and pressures compared to the isocyanate and chloroformate methods. The selectivity between N-methylation and carboxymethylation can be an issue and is dependent on the reaction conditions and catalyst used.[12][14]

Route 4: The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. However, by trapping the isocyanate intermediate with an alcohol, this reaction can be adapted to synthesize carbamates.

Reaction Mechanism

The reaction is initiated by the deprotonation of the primary amide by a base, followed by reaction with bromine to form an N-bromoamide. Further deprotonation generates a bromoamide anion, which rearranges with the migration of the R group from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. This isocyanate can then be trapped by an alcohol to yield the carbamate.[15][16]

hofmann_mechanism cluster_start Start cluster_steps Reaction Steps cluster_intermediate Intermediate cluster_product Product Amide R-C(=O)-NH2 Step1 1. Br2, NaOH Amide->Step1 Step2 2. Rearrangement Step1->Step2 Isocyanate R-N=C=O Step2->Isocyanate Step3 3. R'-OH (trapping) Carbamate R-NH-C(=O)-OR' Step3->Carbamate Isocyanate->Step3

Caption: Hofmann Rearrangement for Carbamate Synthesis.

Experimental Protocol: General Procedure for Carbamate Synthesis via Hofmann Rearrangement

This is a general procedure adapted from literature for the Hofmann rearrangement of amides to form carbamates.[17]

  • Reaction Setup: In a round-bottom flask, dissolve the primary amide (1.0 equivalent) in methanol.

  • Reagent Addition: Cool the solution to 5-10 °C and add PhI(OAc)2 (1.0 equivalent) in one portion.

  • Reaction: After 15 minutes, warm the mixture to room temperature and stir for an additional hour.

  • Work-up: Remove the volatile components in vacuo. Treat the residue with water and extract with dichloromethane.

  • Purification: The crude carbamate can be purified by silica gel column chromatography.

Evaluation
  • Advantages: This method allows for the synthesis of carbamates from readily available amides. Greener variations using reagents like N-bromoacetamide have been developed to improve efficiency and reduce side products.[18]

  • Disadvantages: The classical Hofmann rearrangement uses bromine, which is a hazardous reagent. The reaction stoichiometry requires at least one equivalent of the oxidizing agent. The reaction may not be suitable for substrates with functional groups sensitive to the basic and oxidative conditions.

Comparative Data Summary

Synthesis RouteKey ReagentsTypical YieldsReaction ConditionsSafety & Environmental Considerations
Isocyanate-Based Phenyl isocyanate, AlcoholHighMild (often room temp.)Isocyanates are highly toxic and moisture-sensitive.[3] Precursor synthesis may involve phosgene.
Chloroformate-Based Phenyl chloroformate, Aniline, BaseGood to HighMild to moderateChloroformates are toxic and often derived from phosgene.[9][10] Generates HCl byproduct requiring a base.
Dimethyl Carbonate Dimethyl Carbonate, Aniline, CatalystModerate to HighElevated temp. & pressureDMC is a green, non-toxic reagent.[12] Avoids hazardous reagents. Catalytic process.
Hofmann Rearrangement Primary Amide, Oxidizing Agent, AlcoholGoodVaries with oxidantClassical method uses hazardous bromine. Greener alternatives exist.[18] Stoichiometric oxidant required.

Conclusion and Recommendations

The choice of synthetic route for N-substituted phenylcarbamates is a critical decision that balances efficiency, safety, cost, and environmental impact.

  • For high-yield, small-scale laboratory synthesis where the isocyanate precursor is readily available, the isocyanate-based route offers a direct and efficient method, provided stringent safety precautions are followed.

  • The chloroformate-based synthesis remains a robust and versatile method, particularly for creating a diverse library of carbamates, though with similar safety concerns to the isocyanate route regarding precursor synthesis.

  • For large-scale industrial production and processes where green chemistry principles are paramount , the dimethyl carbonate route is highly attractive. Despite potentially requiring more process optimization, its use of a non-toxic, environmentally benign reagent makes it a superior choice for sustainable manufacturing.

  • The Hofmann rearrangement provides a valuable alternative when starting from amides and can be particularly useful in certain synthetic sequences. The development of greener protocols for this reaction has increased its appeal.

Ultimately, the optimal synthesis route will depend on the specific goals of the researcher, available starting materials, and the scale of the reaction. A thorough risk assessment and consideration of green chemistry metrics should always be integral to the decision-making process.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Cyclohexyl Phenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of cyclohexyl phenylcarbamate, ensuring the safety of laboratory personnel, the protection of the environment, and adherence to regulatory standards. While this document offers in-depth guidance based on the chemical's properties and relevant regulations, it is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the manufacturer for directives tailored to your location and circumstances.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a carbamate ester that is classified under the Globally Harmonized System (GHS) as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4)[1][2][3]. Understanding its inherent hazards is the first step in establishing a safe disposal protocol.

Key Properties and Hazards of this compound
PropertyValue/InformationSource(s)
Chemical Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1][3]
GHS Classification Acute Toxicity 4, Oral (H302: Harmful if swallowed)[1][2][3]
Physical State Solid[4]
Solubility Estimated water solubility: 12.78 mg/L @ 25 °C.[5]
Potential Hazards As a carbamate, it may exhibit neurotoxic properties by inhibiting cholinesterase. Thermal decomposition may produce hazardous fumes.Inferred from general carbamate toxicology.
Regulatory Framework: EPA and OSHA Compliance

The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes under the Resource Conservation and Recovery Act (RCRA). Wastes generated from the production of carbamates are often listed as hazardous wastes (e.g., K156, K157, K158)[6][7][8][9]. While this compound itself may not be explicitly listed, its classification as a carbamate necessitates careful management as a potentially hazardous chemical waste.

The Occupational Safety and Health Administration (OSHA) mandates safe handling procedures for hazardous chemicals in the workplace. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure[10][11].

Step-by-Step Disposal Procedures for this compound

The following procedural guidance is designed to provide a clear and logical workflow for the safe disposal of this compound. This process should be carried out in a designated and properly equipped laboratory area, preferably within a chemical fume hood.

Waste Identification and Segregation: The Foundation of Safe Disposal

Proper identification and segregation of chemical waste are critical to prevent inadvertent and dangerous chemical reactions.

  • Designated Waste Container: All waste this compound, including contaminated materials, must be collected in a dedicated, clearly labeled, and chemically compatible container. High-density polyethylene (HDPE) is a suitable material for this purpose[12].

  • Labeling: The container must be labeled as "Hazardous Waste: this compound" and include the date when waste was first added.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Carbamates can be incompatible with strong acids, bases, and oxidizing agents[10].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards associated with carbamates, the following PPE is mandatory when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[4].

On-Site Treatment and Disposal Methods

For laboratories with the appropriate facilities and trained personnel, on-site treatment to degrade this compound into less hazardous compounds may be an option. The two primary methods for carbamate degradation are incineration and alkaline hydrolysis.

Incineration is a preferred method for the complete destruction of organic pesticides and related compounds[13].

Protocol for Incineration:

  • Containment: Ensure the waste is in a suitable, sealed container for transport to the incineration facility.

  • Professional Disposal Service: Arrange for a licensed hazardous waste disposal contractor to collect and transport the waste to a permitted incineration facility.

  • Incineration Parameters: The incinerator should be capable of maintaining a temperature of at least 1000°C with a residence time of 2 seconds to ensure complete destruction[13]. The system must be equipped with appropriate scrubbers to remove any harmful combustion byproducts.

Carbamate esters are susceptible to hydrolysis under alkaline conditions, breaking them down into an alcohol, an amine, and carbon dioxide[14][15][16]. This method can be an effective means of detoxification prior to final disposal.

Protocol for Alkaline Hydrolysis:

  • Reaction Setup: In a chemical fume hood, prepare a reaction vessel of appropriate size made of a material compatible with strong bases.

  • Reagent Preparation: Prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). A concentration of 1 M or higher is generally effective for carbamate hydrolysis. The reaction can be carried out in an aqueous or an alcohol/water mixture to aid solubility[16][17].

  • Reaction Execution: Slowly add the this compound waste to the alkaline solution with stirring. The reaction is typically conducted at room temperature, but gentle heating may accelerate the process. Monitor the reaction for completion (e.g., by thin-layer chromatography or other analytical methods).

  • Neutralization: Once the hydrolysis is complete, carefully neutralize the basic solution with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 7.

  • Final Disposal: The neutralized solution may be suitable for drain disposal with copious amounts of water, depending on local regulations and the final concentration of the degradation products. Always consult your EHS department before any drain disposal.

Off-Site Disposal by a Licensed Contractor

For most laboratories, the most straightforward and compliant method of disposal is to use a licensed hazardous waste disposal service.

  • Packaging: Ensure the waste is securely packaged and labeled according to Department of Transportation (DOT) regulations.

  • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.

  • Collection: Schedule a pickup with your institution's EHS department or a contracted hazardous waste disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Environmental Considerations and Ecotoxicity

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following the detailed procedures in this guide—from initial waste segregation and the use of appropriate PPE to the selection of a suitable disposal method—researchers can ensure that they are handling this compound in a manner that is safe, compliant, and scientifically sound. Always remember that your local EHS department is your primary resource for guidance on waste disposal regulations and procedures.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclohexyl Phenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: An Uncompromising Stance on Safety

In the fields of research and drug development, our progress is predicated on the meticulous management of potent chemical entities. Cyclohexyl phenylcarbamate, a member of the carbamate family, is one such compound that demands our full respect and adherence to rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a culture of intrinsic safety, ensuring that every researcher is empowered to work with confidence and protection.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Effective protection begins with a deep understanding of the risks. This compound presents several hazards that directly inform our PPE strategy.

  • Acute Oral Toxicity: The compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4 (H302), meaning it is harmful if swallowed.[1][2] This makes preventing ingestion via hand-to-mouth contamination a primary objective.

  • Irritant Properties: It is also identified as a potential irritant, necessitating protection against skin and eye contact.[1]

  • Cholinesterase Inhibition Potential: As a carbamate, this compound belongs to a class of chemicals known to act as cholinesterase inhibitors.[3][4] Exposure can lead to a range of health effects, making robust dermal and respiratory protection essential to prevent systemic absorption.[4]

  • Inhalation Hazard: In its solid form, this compound can generate dust during handling, such as weighing or transferring, posing a significant inhalation risk.[5]

These hazards dictate that our protective measures must form a comprehensive barrier against dermal contact, inhalation, and accidental ingestion.

Core PPE for Handling this compound

For all standard laboratory operations involving this compound, the following PPE is mandatory. This baseline protocol is designed to mitigate the primary risks associated with handling the compound in a controlled setting.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or EN166 standards.[5][6]Protects against splashes, mists, and dust particles, preventing eye irritation and absorption.
Hand Protection Chemical-resistant nitrile gloves (minimum). Inspect for tears before use.[7][8]Provides the first line of defense against dermal absorption. Use proper glove removal technique to avoid skin contact.
Body Protection A clean, buttoned laboratory coat.Prevents contamination of personal clothing and minimizes skin contact with the compound.[5]
Respiratory Work within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of airborne dust or vapors.[5][7]

Operational Planning: Scaling PPE to Experimental Demand

Laboratory procedures are not static; therefore, our PPE must be adapted to the specific risks of the task at hand. The following workflow provides a logical pathway for selecting appropriate PPE based on the nature and scale of your work.

PPE_Workflow cluster_input Experimental Parameters cluster_decision Risk Assessment cluster_output Required PPE Level Start Task: Handling This compound Scale Scale of Operation? Start->Scale Aerosol Potential for Dust or Aerosol Generation? Scale->Aerosol >10g (Bulk) StandardPPE Standard PPE (Fume Hood, Goggles, Lab Coat, Nitrile Gloves) Scale->StandardPPE <10g (Bench Scale) Spill Significant Spill or Splash Risk? Aerosol->Spill No (e.g., in solution) EnhancedPPE Enhanced PPE (Standard PPE + Respirator, Double Gloves, Apron) Aerosol->EnhancedPPE Yes (e.g., weighing, milling, sonicating) Spill->StandardPPE No SpillResponsePPE Spill Response PPE (Enhanced PPE + Chemical-Resistant Coveralls, Boots) Spill->SpillResponsePPE Yes (e.g., large volume transfer, cleanup) EnhancedPPE->Spill Check Spill Risk

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Procedural Guidance: Donning, Doffing, and Disposal

The integrity of your protection relies on the correct procedure. Contamination often occurs during the removal of PPE.

Donning Sequence (Putting On)
  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye Protection: Position goggles securely.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first.

Doffing Sequence (Taking Off)

This sequence is critical to prevent contaminating your skin.

  • Outer Gloves (if used): Remove and discard into a designated hazardous waste container.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained. Place in a designated receptacle for laundering or disposal.

  • Eye Protection: Remove by handling the strap, not the front.

  • Inner Gloves: Remove using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer surface. Dispose of as hazardous waste.

  • Respirator (if used): Remove last.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5]

Decontamination and Disposal Plan
  • Single-Use PPE: All disposable items (gloves, paper towels, contaminated weigh paper) that have come into contact with this compound must be disposed of as hazardous chemical waste.[4]

  • Waste Containers: Collect all solid hazardous waste in a dedicated, sealed, and clearly labeled container.[7][9] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[4]

  • Empty Product Containers: The original container, even if "empty," must be treated as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as liquid hazardous waste.[9][10]

  • Reusable PPE: Decontaminate safety goggles according to manufacturer instructions. Lab coats should be professionally laundered and not taken home.

Emergency Protocols: The Role of PPE in Spill and Exposure Events

In an emergency, your PPE is your primary shield.

  • Skin Contact: Immediately remove contaminated clothing and gloves. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Spill Response: For a small spill, ensure enhanced PPE is worn (respirator, double gloves, apron).[12] Absorb the spill with an inert material, sweep it up, and place it into a sealed container for hazardous waste disposal.[5] Clean the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4] For large spills, evacuate the area and contact your EHS department.

By adhering to these scientifically grounded protocols, you ensure not only your personal safety but also the integrity of your research and the protection of your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.